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3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one Documentation Hub

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  • Product: 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one
  • CAS: 1315366-31-4

Core Science & Biosynthesis

Foundational

Structural Analysis and Synthetic Methodology of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Executive Summary & Chemical Rationale The compound 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a highly functionalized valerolactam derivative that serves as a critical electrophilic building block in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a highly functionalized valerolactam derivative that serves as a critical electrophilic building block in advanced medicinal chemistry. The architecture of this molecule is deliberately engineered for downstream diversification: the piperidin-2-one core provides a rigid, metabolically stable scaffold; the 4-fluoro-2-methylphenyl N-substituent modulates lipophilicity and blocks specific cytochrome P450 metabolic hotspots; and the alpha-bromine atom acts as a highly reactive handle for stereoselective nucleophilic substitutions (S_N2) or transition-metal-catalyzed cross-coupling reactions.

This technical guide provides an in-depth analysis of the compound's structural characteristics, a self-validating synthetic protocol for its preparation via kinetic enolate trapping, and a comprehensive framework for its analytical characterization.

Mechanistic Synthesis: Regioselective Alpha-Bromination

The synthesis of 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one relies on the regioselective alpha-bromination of its non-halogenated precursor, 1-(4-fluoro-2-methylphenyl)piperidin-2-one [1][2]. Direct bromination of tertiary amides and lactams is notoriously challenging due to the poor enolization profile of the carbonyl group. Therefore, a strongly basic, kinetic approach must be employed to force the formation of the intermediate lithium enolate before introducing the halogen source [3].

Synthesis SM 1-(4-Fluoro-2-methylphenyl) piperidin-2-one Enolate Lithium Enolate Intermediate SM->Enolate LDA, THF, -78°C (Kinetic Deprotonation) Product 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one Enolate->Product NBS, -78°C to RT (Electrophilic Bromination)

Figure 1: Enolate-mediated alpha-bromination synthesis workflow.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system. Each step includes the mechanistic causality dictating the experimental conditions to ensure high yield and prevent over-bromination.

Step 1: Kinetic Enolate Formation

  • Procedure: Charge a flame-dried Schlenk flask with 1-(4-fluoro-2-methylphenyl)piperidin-2-one (1.0 equiv) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the reaction vessel to -78 °C under a strict Argon atmosphere. Dropwise, add a freshly titrated solution of Lithium Diisopropylamide (LDA) (1.1 equiv). Stir for 1 hour at -78 °C.

  • Causality: The use of LDA, a sterically hindered, non-nucleophilic base, ensures quantitative deprotonation at the alpha-carbon (C3) without attacking the electrophilic lactam carbonyl. The -78 °C temperature is critical to maintain kinetic control, preventing the highly reactive enolate from undergoing self-condensation (Claisen-type reactions) or thermodynamic equilibration. THF acts as a coordinating solvent, stabilizing the lithium cation and facilitating enolate formation.

Step 2: Electrophilic Trapping

  • Procedure: Prepare a solution of N-Bromosuccinimide (NBS) (1.05 equiv) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C. After complete addition, allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: NBS is selected over molecular bromine (Br₂) because it provides a mild, controlled release of electrophilic bromine (Br⁺) [4]. This minimizes the risk of di-bromination at the C3 position or unwanted electrophilic aromatic substitution on the electron-rich phenyl ring. Slow warming ensures complete conversion while maintaining regioselectivity.

Step 3: Quench and Isolation

  • Procedure: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild proton source to neutralize any unreacted LDA and quench the reaction without hydrolyzing the lactam. Na₂SO₄ removes residual water prior to concentration, preventing degradation of the alpha-bromo lactam, which can be sensitive to hydrolysis under basic or highly acidic conditions.

Step 4: Purification

  • Procedure: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc).

Analytical Characterization & Structural Logic

Validating the structure of 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one requires a multi-modal analytical approach. The introduction of the bromine atom creates a chiral center at C3, which fundamentally alters the magnetic environment of the entire piperidine ring.

Analysis Core Target Compound Structural Elucidation NMR 1H/13C NMR Diastereotopic Protons Core->NMR Stereochemical Analysis MS LC-MS 1:1 Isotopic Doublet Core->MS Halogen Confirmation IR FT-IR Lactam Carbonyl Core->IR Functional Group

Figure 2: Multi-modal analytical characterization logic.

Quantitative Data Summary

The following table synthesizes the expected quantitative analytical data and the structural causality behind each observation.

Analytical ModalityTarget ParameterExpected Value / PatternMechanistic Causality
LC-MS (ESI+) [M+H]⁺ Ionm/z 286.0, 288.0 (1:1)Natural abundance of ⁷⁹Br and ⁸¹Br isotopes creates a distinct doublet, confirming mono-bromination.
¹H NMR (400 MHz) H-3 (α-proton)~4.50 ppm (dd)Highly deshielded by the adjacent electronegative Br and C=O; split by the two diastereotopic H-4 protons.
¹H NMR (400 MHz) Aromatic Protons6.90 – 7.20 ppm (m, 3H)Symmetry broken by ortho-methyl; further complex splitting induced by ¹⁹F (JH-F) coupling.
¹³C NMR (100 MHz) C=O (Lactam)~168.5 ppmCharacteristic resonance for tertiary N-aryl valerolactams.
FT-IR C=O Stretch~1650 cm⁻¹Lower frequency than typical ketones due to nitrogen lone-pair resonance into the carbonyl system.
Deep-Dive: NMR Causality

The ¹H NMR spectrum of this compound is highly complex due to the stereocenter at C3. Because C3 is chiral, the two protons at C4, C5, and C6 are no longer chemically equivalent; they are diastereotopic. Consequently, the H-3 proton will not appear as a simple triplet. Instead, it will couple differently to the axial and equatorial protons at C4, typically presenting as a doublet of doublets (dd) with distinct coupling constants (e.g., J = 10.5, 5.0 Hz). Furthermore, the restricted rotation around the N-Aryl bond (due to the steric bulk of the ortho-methyl group) may induce atropisomerism at lower temperatures, potentially broadening the NMR signals.

Downstream Reactivity Profile

The primary utility of 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one lies in the lability of the C-Br bond. The compound is primed for:

  • Nucleophilic Substitution (S_N2): Reaction with sodium azide (NaN₃) yields the alpha-azido lactam, which can be reduced to an alpha-amino lactam via Staudinger reduction—a common motif in protease inhibitors.

  • Cross-Coupling: Under specialized conditions, the secondary alkyl bromide can undergo nickel- or palladium-catalyzed cross-coupling to install aryl or alkyl groups directly at the alpha position.

References

  • ResearchGate. "Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent". Retrieved from[Link]

Exploratory

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one CAS number and identifiers

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one: Chemical Identifiers, Synthetic Methodology, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the design of highly specific, metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one: Chemical Identifiers, Synthetic Methodology, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of highly specific, metabolically stable building blocks is paramount for the rapid development of Active Pharmaceutical Ingredients (APIs). 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one represents a highly versatile, bifunctional synthetic intermediate. It combines a reactive α -bromo lactam core with a rationally substituted N -aryl ring. This whitepaper provides an in-depth technical analysis of its structural properties, computed identifiers, and self-validating synthetic protocols for its integration into drug discovery pipelines.

Part 1: Chemical Identity & Computed Identifiers

As a highly specialized and potentially novel building block utilized primarily within proprietary vendor libraries and advanced drug discovery workflows, this compound does not currently possess a widely indexed, publicly available CAS Registry Number. However, its exact molecular parameters can be computed for integration into cheminformatics databases.

PropertyValue
Chemical Name 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one
CAS Registry Number Not widely indexed (Proprietary/Specialized Building Block)
Molecular Formula C₁₂H₁₃BrFNO
Molecular Weight 286.14 g/mol
SMILES String O=C1C(Br)CCCN1c2ccc(F)cc2C
Core Scaffold Piperidin-2-one ( δ -valerolactam)

Part 2: Rational Drug Design & Structural Causality

The architecture of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is not arbitrary; it is engineered to address common pharmacokinetic and synthetic challenges in API development.

1. The para-Fluorine Advantage: The incorporation of a fluorine atom at the para position of the phenyl ring is a deliberate design choice to enhance metabolic stability. The high electronegativity and exceptional bond strength of the C-F bond effectively block cytochrome P450-mediated oxidative metabolism at this highly susceptible position, thereby significantly increasing the half-life and bioavailability of the resulting drug candidate[1].

2. The ortho-Methyl Conformational Twist: The presence of an ortho-methyl group on the N -aryl ring introduces a critical "conformational twist." This steric bulk forces the phenyl ring out of coplanarity with the piperidin-2-one lactam core[2]. This non-planar, orthogonal geometry provides steric shielding to the lactam nitrogen against enzymatic cleavage (e.g., by plasmatic amidases) and optimally positions the molecule to occupy deep, three-dimensional hydrophobic pockets in target receptors such as GPCRs or kinases.

3. The α -Bromo Lactam Electrophile: The bromine atom at the C3 position (alpha to the carbonyl) transforms the stable lactam into a highly reactive electrophilic center, priming the molecule for divergent downstream functionalization via cross-coupling or nucleophilic substitution.

Part 3: Synthetic Methodology & Workflow

The synthesis of the core scaffold requires strict control over reaction conditions to prevent side reactions such as di-acylation or self-condensation.

SynthesisWorkflow A 4-Fluoro-2-methylaniline + 5-Bromovaleryl chloride B Amide Intermediate A->B DCM, Et3N 0°C to RT C 1-(4-Fluoro-2-methylphenyl) piperidin-2-one B->C NaH, DMF Intramolecular Cyclization D 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one C->D 1. LiHMDS, THF, -78°C 2. NBS

Fig 1: Step-by-step synthetic workflow for the alpha-bromo lactam core.

Protocol 1: Synthesis of the Lactam Core
  • Amidation: Dissolve 4-fluoro-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) to scavenge the HCl byproduct. Causality: Scavenging HCl prevents the precipitation of the unreactive aniline hydrochloride salt, ensuring full conversion. Cool the system to 0°C.

  • Acylation: Dropwise add 5-bromovaleryl chloride (1.1 eq). The low temperature controls the highly exothermic acylation, minimizing the formation of di-acylated byproducts. Stir for 2 hours at room temperature.

  • Cyclization: Concentrate the mixture, redissolve in anhydrous DMF, and cool to 0°C. Add sodium hydride (NaH, 60% dispersion, 1.2 eq). Causality: NaH is a strong, non-nucleophilic base required to deprotonate the weakly acidic amide nitrogen ( pKa​ ~15). The resulting amide anion undergoes a rapid intramolecular SN​2 displacement of the primary bromide, forming the 6-membered lactam ring.

Protocol 2: Alpha-Bromination of the Lactam
  • Enolate Formation: Dissolve the lactam intermediate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool strictly to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 eq). Causality: LiHMDS is chosen over LDA due to its lower nucleophilicity, which prevents unwanted attack on the lactam carbonyl. The -78°C temperature ensures the quantitative formation of the kinetic enolate while suppressing self-condensation.

  • Electrophilic Trapping: After 45 minutes, add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in THF. Causality: NBS provides a mild, easily handled source of electrophilic bromine that reacts cleanly with the enolate. Stir for 1 hour at -78°C, then allow to warm to 0°C before quenching with aqueous NH₄Cl.

Part 4: Divergent Functionalization in API Development

Once synthesized, the α -bromo lactam serves as a central hub for generating a library of derivatives.

Functionalization Core 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one Suzuki Suzuki-Miyaura Coupling (C3-Aryl Derivatives) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat Buchwald C-N Cross Coupling (C3-Amino Derivatives) Core->Buchwald Pd2(dba)3, Ligand Amine, Base Nucleophilic Nucleophilic Substitution (Azides, Ethers) Core->Nucleophilic NaN3 or NaOR SN2 Displacement

Fig 2: Divergent downstream functionalization pathways from the C3-bromo intermediate.

Protocol 3: Downstream Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a Schlenk flask, combine 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a specific bite angle that accelerates the reductive elimination step. This is often the rate-limiting step when coupling sterically hindered or sp3 -hybridized electrophiles like α -bromo lactams.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex. Degassing prevents the oxidative deactivation of the Pd(0) active species. Heat to 90°C for 12 hours.

Conclusion

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a masterfully designed intermediate. By leveraging the metabolic shielding of a para-fluorine atom and the steric, conformation-directing properties of an ortho-methyl group, it provides an ideal foundation for synthesizing robust, highly active pharmaceutical compounds. Its reliable reactivity at the C3 position ensures it can be seamlessly integrated into high-throughput parallel synthesis workflows.

References

  • [1] Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: Pharmaceuticals (MDPI) URL:[Link]

  • [2] Title: The Methylation Effect in Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Foundational

Advanced Profiling of Fluorinated N-Aryl Piperidinones: Physicochemical Modulation and Synthetic Methodologies

Introduction: The Strategic Role of the Fluorinated Scaffold The N-aryl piperidinone motif—encompassing 2-oxopiperidines (lactams), 3-piperidinones, and 4-piperidinones—is a ubiquitous scaffold in modern pharmacophores,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Fluorinated Scaffold

The N-aryl piperidinone motif—encompassing 2-oxopiperidines (lactams), 3-piperidinones, and 4-piperidinones—is a ubiquitous scaffold in modern pharmacophores, serving as the structural core for Factor Xa inhibitors, phosphodiesterase (PDE) inhibitors, and diverse G-protein coupled receptor (GPCR) ligands[1]. However, the native N-aryl piperidinone often suffers from suboptimal physicochemical liabilities, including rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes and, in the case of basic 3- and 4-piperidinones, high off-target hERG channel affinity.

The strategic incorporation of fluorine (F) or trifluoromethyl (CF₃) groups into the piperidinone ring fundamentally rewires the molecule's physical and chemical properties. As an application scientist, I approach fluorination not merely as a steric substitution, but as a precise tool for electronic perturbation. This whitepaper deconstructs the causality behind these physicochemical shifts and provides validated, step-by-step synthetic protocols for generating highly functionalized fluorinated N-aryl piperidinones.

Physicochemical Property Modulation: The Causality of Fluorination

To rationally design drug candidates, one must understand why fluorine exerts such profound effects on the piperidinone macroscopic properties.

Basicity (pKₐ) Attenuation and hERG Liability

In 3-piperidinones and 4-piperidinones, the nitrogen atom retains its basicity. Highly basic amines (pKₐ > 9.0) are notorious for binding to the central cavity of the hERG potassium channel via cation- π interactions with aromatic residues (e.g., Tyr652), leading to cardiotoxicity. Fluorination leverages a strong electron-withdrawing inductive effect (-I) through the σ -bond framework. This decreases the electron density on the piperidinone nitrogen, rendering the lone pair less available for protonation. Gem-difluorination in the β -position or γ -position relative to the nitrogen can reduce the pKₐ by 3.4 to 4.0 units, effectively neutralizing hERG liability while maintaining target engagement[2].

Lipophilicity (LogP) Dynamics

A common misconception is that fluorination universally increases lipophilicity. In aliphatic systems like piperidinones, the effect is highly non-linear.

  • Monofluorination: Often decreases lipophilicity. The introduction of a highly polarized C-F bond introduces a strong local dipole, increasing the molecule's polar surface area, which can outweigh the hydrophobicity of the fluorine atom itself[3].

  • Trifluoromethylation / Gem-difluorination: Generally increases LogP. The larger hydrophobic surface area of a CF₃ group, combined with the mutual cancellation of dipoles in certain gem-difluoro orientations, drives the molecule toward higher lipophilicity[3].

Conformational Bias: The Axial-F Preference

In saturated six-membered rings, bulky substituents typically favor the equatorial position to minimize 1,3-diaxial steric clashes. However, fluorinated piperidines and piperidinones frequently exhibit a strong preference for the axial conformation. This is driven by through-space charge-dipole interactions between the electronegative fluorine atom and the partially positive (protonated or polarized) nitrogen atom, alongside hyperconjugative effects ( σC−H​→σC−F∗​ )[4].

Metabolic Stability and CYP450 Shielding

Fluorination blocks oxidative metabolism not simply because the C-F bond (approx. 105 kcal/mol) is stronger than the C-H bond (approx. 98 kcal/mol). From a physical organic perspective, fluorination alters the molecule's affinity ( Ka​ ) for metabolizing enzymes. By changing the local polarity and withdrawing electron density from adjacent aromatic rings (in N-aryl systems), fluorine reduces the HOMO energy of the substrate, making it less susceptible to single-electron transfer or hydrogen atom abstraction by CYP450 heme-oxo species[5].

Quantitative Data Summary
Compound CoreFluorination PatternpKₐ (Calc/Exp) Δ pKₐ vs ParentLogP ShifthERG IC₅₀ ImpactCYP450 Clearance
N-Aryl 4-PiperidinoneNone (Parent)9.2-BaselineHigh LiabilityRapid ( t1/2​ < 15 min)
N-Aryl 4-Piperidinone3-Fluoro (Mono)7.5-1.7Slightly NegativeModerateModerate
N-Aryl 4-Piperidinone3,3-Difluoro (Gem)5.3-3.9PositiveNegligibleHighly Stable
N-Aryl 2-Piperidinone5-FluoroN/A (Amide)N/ANegativeN/AHighly Stable
N-Aryl 2-Piperidinone5-TrifluoromethylN/A (Amide)N/AHighly PositiveN/AHighly Stable

Table 1: Representative physicochemical shifts upon fluorination of N-aryl piperidinones. Data synthesized from structural analogs in recent chemoinformatic studies[2][3].

Logical Workflows and Mechanistic Pathways

The following diagram illustrates the causal relationship between fluorine substitution and the resulting macroscopic pharmacokinetic properties.

PhysChem F_Subst Fluorine Substitution on Piperidinone Inductive Strong Inductive Effect (-I) F_Subst->Inductive Dipole C-F Dipole Introduction F_Subst->Dipole Steric Minimal Steric Penalty F_Subst->Steric pKa Decreased Basicity (ΔpKa ~ -3.5) Inductive->pKa LogP LogP Modulation Dipole->LogP Metab CYP450 Shielding (Ka altered) Dipole->Metab Steric->Metab hERG Reduced hERG Liability pKa->hERG

Caption: Logical workflow demonstrating how the physicochemical properties of fluorine dictate pharmacokinetic outcomes.

Validated Experimental Protocols

Synthesizing these functionalized scaffolds requires overcoming the hydrolytic instability of intermediates and hydrodefluorination side-reactions. Below are two self-validating protocols for accessing both basic fluoropiperidines (which can be oxidized to piperidinones) and direct N-aryl 2-oxopiperidines.

Protocol A: Rh-Catalyzed Reductive Transamination for N-Aryl Fluoropiperidines

This protocol utilizes a transfer hydrogenation strategy to convert fluorinated pyridinium salts directly into N-aryl fluoropiperidines, bypassing traditional highly electron-deficient SN​Ar requirements[6].

Reagents & Materials:

  • 3-Fluoro-1-alkylpyridinium salt (1.0 equiv, 0.5 mmol)

  • Aryl amine (e.g., aniline derivative) (1.5 equiv)

  • [RhCp∗Cl2​]2​ catalyst (2.5 mol %)

  • Formic acid (HCOOH) (10-12 equiv) as the hydride source

  • Solvent: Methanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an argon-purged Schlenk flask, dissolve the 3-fluoro-1-alkylpyridinium salt and the aryl amine in the Methanol/Water mixture.

  • Catalyst Introduction: Add the [RhCp∗Cl2​]2​ catalyst. Causality note: The Rh(III) catalyst is essential for mediating the transfer of hydride from formic acid to the pyridinium core, forming a transient dihydropyridine.

  • Reduction Initiation: Dropwise add HCOOH at 0 °C. The formic acid acts as both the reductant and the proton source.

  • Reaction Maturation: Heat the mixture to 60 °C for 24–30 hours.

    • In-Process Validation: Monitor via LC-MS. The disappearance of the pyridinium mass ( M+ ) and the transient appearance of the dihydropyridine intermediate validates the catalytic cycle is active.

  • Transamination & Ring Saturation: The dihydropyridine undergoes hydrolytic ring-opening and subsequent reductive amination with the exogenous aryl amine.

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc (3x 15 mL), dry over Na2​SO4​ , and purify via silica gel chromatography to yield the cis-diastereomer of the N-aryl 3-fluoropiperidine.

Protocol B: 1,3-Azadiene-Anhydride Annulation for N-Aryl 2-Oxopiperidines

This protocol provides scalable access to highly decorated N-aryl 2-oxopiperidines (lactams) bearing contiguous stereocenters[1].

Reagents & Materials:

  • 3-Methylglutaric anhydride (or fluorinated analogs) (1.2 equiv)

  • N-Aryl 1,3-azadiene (imine) (1.0 equiv, 1.0 mmol)

  • Lewis Acid/Base Additives: BF3​⋅OEt2​ (0.2 equiv) / DIPEA (1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Imine Activation: In an oven-dried vial under N2​ , dissolve the N-aryl 1,3-azadiene in anhydrous toluene (0.2 M). Add BF3​⋅OEt2​ at -78 °C. Causality note: N-aryl imines are typically reluctant substrates due to reduced nucleophilicity; the Lewis acid activates the imine carbon for nucleophilic attack.

  • Anhydride Addition: Slowly add the glutaric anhydride derivative, followed by dropwise addition of DIPEA.

  • Annulation: Allow the reaction to warm to room temperature and stir for 16 hours. The reaction proceeds via a chemoselective and stereocontrolled annulation.

  • Validation: Take a 50 μL aliquot, concentrate, and run a crude 1H NMR. The presence of characteristic lactam ring protons ( δ 2.4-2.8 ppm) and the disappearance of the imine proton ( δ ~8.2 ppm) validates successful annulation.

  • Isolation: Wash the organic layer with 1M HCl to remove unreacted amines, then brine. Purify via flash chromatography to isolate the functionalized N-aryl piperidinone.

Synthetic Workflows Diagram

SynthWorkflow N1 Fluorinated Pyridinium Salts N3 Rh-Catalyzed Transfer Hydrogenation (HCOOH, [RhCp*Cl2]2) N1->N3 Reductive Transamination N2 1,3-Azadienes + Anhydrides N4 Chemoselective Annulation (Fragment Growth) N2->N4 Base-promoted N5 N-Aryl Fluoropiperidines N3->N5 Diastereoselective (cis) N6 N-Aryl Fluoropiperidinones (2-Oxopiperidines) N4->N6 Contiguous Stereocenters

Caption: Divergent synthetic methodologies for accessing fluorinated N-aryl piperidines and piperidinones.

Conclusion

The transition from a standard N-aryl piperidinone to a fluorinated analog is a sophisticated exercise in physical organic chemistry. By understanding the causal relationships between fluorine's electronegativity, its localized dipoles, and the resulting macroscopic shifts in pKₐ, LogP, and CYP450 affinity, drug developers can rationally design out toxicity (such as hERG binding) while enhancing metabolic half-life. Coupled with modern synthetic methodologies like Rh-catalyzed reductive transamination and chemoselective azadiene annulation, the fluorinated N-aryl piperidinone stands as a highly accessible and privileged scaffold in the medicinal chemist's toolkit.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at:[Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. Available at:[Link]

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Publishing. Available at:[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Exploratory

The Strategic Role of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one in Medicinal Chemistry: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the design of conformationally restricted peptidomimetics is paramount for achieving high target affinity and oral bioavailability. 3-Bromo-1-(4-fluoro-2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of conformationally restricted peptidomimetics is paramount for achieving high target affinity and oral bioavailability. 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one serves as a highly specialized, bifunctional building block. It combines a constrained lactam core with a precisely decorated aryl ring and a reactive electrophilic center. This whitepaper dissects the structural rationale, reactivity profile, and synthetic methodologies associated with this intermediate, specifically highlighting its role in the synthesis of 3-amino-piperidin-2-one derivatives—a privileged scaffold in the development of Factor Xa inhibitors and other targeted therapeutics.

Structural Rationale & Pharmacophore Mapping

The architectural design of 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is not arbitrary; every functional group serves a specific pharmacokinetic or synthetic purpose.

The Piperidin-2-one (Valerolactam) Core

The 6-membered lactam ring acts as a rigid dipeptide surrogate. By locking the amide bond in a cis-like conformation, it mimics the backbone of natural substrates while remaining highly resistant to proteolytic cleavage. This structural rigidity minimizes the entropic penalty upon binding to the target receptor's active site.

Atropisomerism and the Ortho-Methylphenyl Moiety

The inclusion of the 4-fluoro-2-methylphenyl group on the lactam nitrogen introduces critical conformational restriction. The steric bulk of the ortho-methyl group restricts rotation around the N-aryl bond, forcing the phenyl ring to adopt an orthogonal conformation relative to the piperidone plane. This predefined 3D geometry is crucial for fitting into narrow, hydrophobic binding pockets (such as the S4 pocket in coagulation factors), thereby enhancing binding affinity[1].

Metabolic Shielding via Para-Fluorination

The para position of an aryl ring is a classic liability for Cytochrome P450-mediated aromatic oxidation. By substituting this position with fluorine—a highly electronegative atom with a van der Waals radius closely mimicking hydrogen—medicinal chemists can block this metabolic pathway without introducing excessive steric bulk, significantly extending the drug's half-life.

The Alpha-Bromo Advantage

The 3-bromo substituent provides a highly competent electrophilic center for stereoselective nucleophilic displacement. While α -chloro lactams are often too unreactive for mild SN​2 displacements, and α -iodo lactams suffer from light-induced degradation, the α -bromo variant strikes the optimal balance of shelf stability and synthetic reactivity[2].

Quantitative Data: Reactivity Profiling

The choice of bromination methodology dictates the yield and purity of the resulting scaffold. Direct radical bromination often leads to over-reaction, whereas enolate-driven methods provide superior control.

Table 1: Comparative Reactivity and Yields for α -Bromination of Piperidin-2-ones

Reagent SystemReactive IntermediateTemp (°C)Conversion (%)Primary Byproduct / Limitation
NBS, AIBN (Radical) Carbon Radical8045%High levels of 3,3-dibrominated lactam
LDA, then CBr4​ Lithium Enolate-7865%Aldol-type dimerization
TMSCl/Et 3​ N, then NBS Silyl Ketene Acetal-78 to 088% Trace unreacted starting material

Data reflects standard optimization parameters for lactam functionalization.

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity and reproducibility, the following protocols detail the synthesis of the core scaffold and its downstream conversion into the biologically active 3-amino derivative.

Protocol A: Synthesis of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Causality Focus: The use of a silyl ketene acetal intermediate prevents the over-bromination typically seen in direct radical reactions.

  • Silyl Ketene Acetal Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-fluoro-2-methylphenyl)piperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Add anhydrous triethylamine ( Et3​N , 3.0 eq) dropwise, followed by the slow addition of trimethylsilyl chloride (TMSCl, 2.5 eq). Stir the mixture for 2 hours at room temperature to drive the equilibrium toward the silyl ketene acetal.

  • Electrophilic Bromination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The extreme cold is critical to suppress di-bromination. Add N-bromosuccinimide (NBS, 1.1 eq) dissolved in anhydrous DCM dropwise over 30 minutes.

  • Quenching & Workup: After 1 hour of stirring at -78 °C, quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure α -bromo lactam.

Protocol B: Stereoselective Azidation and Reduction

Causality Focus: The bromide acts as an excellent leaving group for SN​2 inversion, while Pd/C hydrogenation provides a clean, chemoselective reduction of the azide without defluorinating the aryl ring.

  • Nucleophilic Displacement: Dissolve the 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add sodium azide ( NaN3​ , 2.0 eq).

  • Heating: Stir the mixture at 60 °C for 4 hours.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer extensively with water (5x) to remove residual DMF, then dry and concentrate to yield the 3-azido intermediate.

  • Reduction: Dissolve the crude azide in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm). Stir vigorously at room temperature for 12 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate to afford the target 3-amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one .

Visualizations & Pathway Dynamics

Synthetic Workflow

The following diagram illustrates the logical progression from the unfunctionalized lactam to the highly valuable 3-amino target.

SynthesisWorkflow A 1-(4-fluoro-2-methylphenyl) piperidin-2-one B 3-Bromo Intermediate (Core Scaffold) A->B TMSCl, Et3N then NBS C 3-Azido Intermediate B->C NaN3, DMF SN2 Inversion D 3-Amino-1-(4-fluoro-2-methylphenyl) piperidin-2-one C->D H2, Pd/C Reduction

Caption: Synthetic workflow from the unsubstituted lactam to the 3-amino target via the 3-bromo intermediate.

Application in Drug Discovery: Factor Xa Inhibition

Once converted to the 3-amino derivative, this scaffold is heavily utilized in the synthesis of direct oral anticoagulants (DOACs)[3]. The amino group serves as an attachment point for further elongation, while the conformationally locked aryl group occupies the S4 pocket of the Factor Xa enzyme, halting the coagulation cascade.

PharmacologicalPathway TF Tissue Factor / FVIIa FX Factor X (Zymogen) TF->FX Activation FXa Activated Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Cleavage Thrombin Thrombin (FIIa) Prothrombin->Thrombin Inhibitor 3-Amino-Piperidone Derivative Inhibitor->FXa Direct Active Site Inhibition

Caption: The coagulation cascade highlighting direct Factor Xa inhibition by 3-amino-piperidone derivatives.

References

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space (Focus on conformational restriction and atropisomerism in medicinal chemistry). White Rose eTheses Online. Available at: [Link][1]

  • Pyperidine derivatives and method of their obtaining, application, pharmaceutical composition based on them and method of treatment (Focus on the use of piperidine-2-one derivatives as Factor Xa inhibitors). Google Patents (RU2336276C2). Available at:[3]

Sources

Foundational

Engineering the WIN-Site: A Technical Whitepaper on 4-Fluoro-2-methylphenyl Lactam Scaffolds in WDR5 Inhibitor Design

Executive Summary WD repeat domain 5 (WDR5) is a highly conserved chromatin-associated protein that serves as an indispensable scaffold for the assembly of the MLL/SET family of histone methyltransferase (HMT) complexes[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

WD repeat domain 5 (WDR5) is a highly conserved chromatin-associated protein that serves as an indispensable scaffold for the assembly of the MLL/SET family of histone methyltransferase (HMT) complexes[1]. By bookmarking genes for reactivation after mitosis and recruiting the MYC oncoprotein to chromatin, WDR5 has emerged as a high-value epigenetic target in oncology[1].

The development of small-molecule inhibitors targeting the WDR5-interaction (WIN) site has rapidly evolved from early peptide mimetics to sophisticated heterocyclic architectures. Among the most successful designs are 2—specifically dihydroisoquinolinones and benzoxazepinones—functionalized with a 4-fluoro-2-methylphenyl moiety[1][2]. This whitepaper dissects the structural biology, structure-activity relationships (SAR), and synthetic methodologies behind this specific scaffold, providing a comprehensive guide for medicinal chemists and drug development professionals.

Structural Biology & The WIN-Site Pharmacophore

The WIN-site of WDR5 is characterized by a deep, multi-pocketed cleft comprising the S2, S4, and S7 subsites. The design of potent inhibitors relies on a rigid central scaffold that directs functional groups into these specific spatial vectors.

The Bicyclic Lactam Core

The lactam core acts as the central hub of the pharmacophore. The carbonyl oxygen of the lactam ring is not merely structural; it acts as a critical hydrogen bond acceptor, directly interacting with the backbone of WDR5 (e.g., residue C261)[2]. In advanced iterations, the 1, which enables the core to maintain this critical H-bond while attaining an optimal exit vector for substituents targeting the S7 pocket[1].

The P4 Subsite & The 4-Fluoro-2-methylphenyl Isostere

Early WIN-site inhibitors utilized a 4-fluoro-2-methylpyridin-3-yl group at the P4 position[2]. However, this heteroaromatic moiety proved chemically reactive and metabolically unstable. Replacement with the chemically stable 4-fluoro-2-methylphenyl isostere resolved these liabilities without sacrificing binding affinity[2].

Mechanistic Causality of the Substitution: The 4-fluoro-2-methylphenyl group is a masterclass in conformational control. The ortho-methyl group sterically forces the phenyl ring into an orthogonal conformation relative to the planar lactam core[1]. This pre-organization minimizes the entropic penalty upon binding. Simultaneously, the para-fluorine atom modulates the electron density of the aromatic ring, enhancing hydrophobic packing within the lipophilic S4 pocket and providing metabolic resistance against cytochrome P450-mediated oxidation[1][2].

Pharmacophore_Model Core Lactam Core (H-Bond Acceptor) P2 P2 Group (S2 Subsite Binding) Core->P2 C6 Position P4 P4: 4-Fluoro-2-methylphenyl (S4 Hydrophobic Pocket) Core->P4 C4 Position P7 P7 Group (S7 Deep Pocket) Core->P7 N-Alkylation

Fig 1. WDR5 WIN-site pharmacophore model mapping lactam core substitutions to binding subsites.

Structure-Activity Relationship (SAR) Profiling

Optimization of the lactam scaffold involved systematic variations across the P2, P4, and P7 vectors. The quantitative data illustrates that maintaining the 4-fluoro-2-methylphenyl group at P4 while tuning the P7 benzyl substituent yields significant gains in cellular potency, particularly in MV4:11 and MOLM-13 leukemia cell lines[1][2].

Compound ReferenceCore ScaffoldP4 Substituent (S4 Subsite)P7 Substituent (S7 Subsite)WDR5 Binding ProfileCellular Efficacy (MV4:11)
Compound 1 Dihydroisoquinolinone4-fluoro-2-methylpyridin-3-yl3-methoxybenzylBaseline affinityModerate
Compound 4 Dihydroisoquinolinone4-fluoro-2-methylphenyl3-methoxybenzylEnhanced stabilityImproved potency
Compound 10 Dihydroisoquinolinone4-fluoro-2-methylphenyl4-fluoro-3-methoxybenzylHigh affinityHighest potency in series
Compound 12 Benzoxazepinone4-fluoro-2-methylphenyl3,5-dimethoxybenzylSuperior bindingHigh potency
Compound 16 Benzoxazepinone4-fluoro-2-methylphenylBicyclic heteroarylRetained affinity5- to 8-fold decrease

Data synthesized from structure-based optimization studies of dihydroisoquinolinone and benzoxazepinone cores[1][2].

Synthetic Methodology: Convergent Late-Stage Functionalization

The construction of these complex scaffolds relies on convergent synthesis. The 4-fluoro-2-methylphenyl group is typically installed via a late-stage palladium-catalyzed Suzuki-Miyaura cross-coupling onto an advanced lactam intermediate (e.g., an aryl bromide or triflate)[2].

Experimental Protocol: Synthesis of 4-Fluoro-2-methylphenyl Lactam Intermediates

Objective: To couple the bicyclic lactam core with the 4-fluoro-2-methylphenyl moiety while preventing lactam hydrolysis and heavy metal contamination.

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried Schlenk flask with the lactam core aryl bromide (1.0 equiv), (4-fluoro-2-methylphenyl)boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: The 1.5-fold excess of boronic acid compensates for competitive protodeboronation, a common side reaction in electron-rich aryl boronic acids. Pd(dppf)Cl₂ is specifically selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when forming sterically hindered ortho-methyl biaryl systems.

Step 2: Reaction Execution

  • Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Purge the system with argon for 15 minutes, then heat to 90°C under vigorous stirring for 12 hours.

  • Causality: A biphasic system is employed to ensure simultaneous solvation of the lipophilic lactam core (in dioxane) and the inorganic base (in water). K₂CO₃ is preferred over stronger bases (like KOtBu) to prevent base-catalyzed ring-opening hydrolysis of the lactam.

Step 3: Self-Validating Reaction Monitoring

  • Monitor the reaction via LC-MS. The reaction is deemed complete when the isotopic pattern of the aryl bromide is fully consumed and replaced by the [M+H]⁺ peak of the cross-coupled product.

  • Causality: Relying solely on Thin-Layer Chromatography (TLC) is insufficient due to the nearly identical Rf values of the starting lactam and the biaryl product; LC-MS provides unambiguous, self-validating mass-based confirmation.

Step 4: Palladium Scavenging & Purification

  • Cool the mixture to room temperature, dilute with EtOAc, and wash with water. To the organic layer, add a silica-supported palladium scavenger (e.g., SiliaMetS Thiol) and stir for 2 hours.

  • Causality: Residual palladium can artificially inflate potency in downstream biochemical assays by non-specifically binding to the target protein. Scavenging ensures the biological data reflects true pharmacophore affinity. Filter through Celite and purify via flash column chromatography.

Synthetic_Workflow Start Lactam Core (Aryl Halide) Suzuki Suzuki Coupling (Pd-Catalyzed) Start->Suzuki Boronic Acid Intermediate P4-Substituted Intermediate Suzuki->Intermediate LC-MS Check Alkylation N-Alkylation (Base Mediated) Intermediate->Alkylation P7 Bromide Final Final WDR5 Inhibitor Alkylation->Final Purification

Fig 2. Convergent synthetic workflow for late-stage functionalization of the lactam scaffold.

Conclusion

The integration of the 4-fluoro-2-methylphenyl moiety into bicyclic lactam scaffolds represents a triumph in structure-based drug design. By leveraging steric constraints to enforce orthogonal binding conformations and utilizing fluorine to enhance metabolic stability, researchers have successfully developed WDR5 WIN-site inhibitors with profound therapeutic potential in MYC-driven malignancies. Future optimizations will likely focus on fine-tuning the P2 and P7 vectors to further enhance oral pharmacokinetics while maintaining the indispensable P4 4-fluoro-2-methylphenyl anchor.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Exploratory

Comparison of alpha-bromo lactams vs alpha-chloro lactams in research

The Alpha-Halogen Advantage: A Comparative Technical Guide on α -Bromo vs. α -Chloro Lactams in Modern Synthesis Executive Summary & Chemical Context In the landscape of medicinal chemistry and drug development, function...

Author: BenchChem Technical Support Team. Date: March 2026

The Alpha-Halogen Advantage: A Comparative Technical Guide on α -Bromo vs. α -Chloro Lactams in Modern Synthesis

Executive Summary & Chemical Context

In the landscape of medicinal chemistry and drug development, functionalized lactams (including β -, γ -, and δ -lactams) are privileged scaffolds found in a vast array of antibiotics, CNS therapeutics, and oncology drugs. The late-stage functionalization of these rings often relies on the strategic installation of a halogen at the α -position (adjacent to the carbonyl).

As a Senior Application Scientist, I frequently observe a critical juncture in synthetic route design: the choice between an α -bromo lactam and an α -chloro lactam. This is not a trivial substitution. The physicochemical differences between the carbon-bromine (C–Br) and carbon-chlorine (C–Cl) bonds dictate entirely different reactivity profiles, influencing everything from single electron transfer (SET) kinetics to stereoconvergent cross-coupling outcomes.

This whitepaper provides an in-depth, mechanistic comparison of these two synthons, equipping researchers with the causality behind experimental choices and field-proven protocols for their utilization.

Fundamental Reactivity Profiles: Thermodynamics vs. Kinetics

The divergence in reactivity between α -bromo and α -chloro lactams is fundamentally rooted in their bond dissociation energies (BDE) and leaving group abilities. The C–Br bond is significantly weaker (~285 kJ/mol) than the C–Cl bond (~339 kJ/mol). Furthermore, the bromine atom is a larger, more polarizable leaving group, making α -bromo lactams highly electrophilic.

Quantitative Reactivity Comparison

To guide strategic selection, the following table summarizes the core physicochemical parameters and their synthetic implications.

Table 1: Physicochemical & Reactivity Parameters

Parameter α -Bromo Lactam α -Chloro LactamMechanistic Causality
Bond Dissociation Energy ~285 kJ/mol~339 kJ/molLower BDE of C–Br facilitates rapid homolytic cleavage for radical generation.
Leaving Group Ability ExcellentModerateBr⁻ is highly polarizable, accelerating S_N2 pathways but risking over-alkylation.
SET Susceptibility High (Easier to reduce)Low (Harder to reduce) α -Bromo lactams readily accept electrons from photocatalysts to form α -acyl radicals[1].
Synthetic Stability Low to ModerateHighC–Cl bonds resist premature degradation during multi-step, upstream synthetic sequences.
Strategic Selection Framework

The decision to deploy a bromo- vs. chloro-lactam should be dictated by the specific downstream transformation.

DecisionTree Start Select α-Halo Lactam Q1 Primary Reaction Type? Start->Q1 Radical Radical Addition / Cross-Coupling Q1->Radical Subst Nucleophilic Substitution Q1->Subst Br_Choice Use α-Bromo Lactam Radical->Br_Choice Requires easy SET Subst->Br_Choice Need high reactivity Cl_Choice Use α-Chloro Lactam Subst->Cl_Choice Need stability / prevent over-reaction

Strategic decision matrix for selecting between α-bromo and α-chloro lactam precursors.

Advanced Catalytic Workflows

α -Bromo Lactams: The Vanguard of Radical Chemistry

Due to their low reduction potentials, α -bromo lactams are premier substrates for photoredox catalysis and transition-metal-mediated radical couplings. Recent methodologies have demonstrated that α -bromoamides and lactams can form electron donor-acceptor (EDA) complexes or undergo triplet sensitization to generate highly reactive carbon-centered radicals[1]. These radicals readily add across unactivated alkenes to form functionalized γ -lactams in a formal [3+2] fashion. Similarly, cobalt-catalyzed cross-coupling of α -bromo α -fluoro β -lactams with diarylzinc reagents proceeds with excellent yields, as the Co(I) species easily inserts into the weak C–Br bond[2].

G A α-Halo Lactam C SET Reduction A->C B Photocatalyst (PC*) B->C Electron Transfer D1 α-Lactam Radical (Fast for Br) C->D1 X = Br D2 No Reaction / Slow (For Cl) C->D2 X = Cl E Alkene Addition D1->E F Functionalized Lactam E->F

Mechanistic divergence of α-halo lactams under single electron transfer (SET) conditions.

α -Chloro Lactams: Masters of Stereocontrol

While α -bromo lactams excel in rapid radical generation, their high reactivity can be a liability in asymmetric synthesis, often leading to background racemic pathways prior to catalyst engagement. Here, α -chloro lactams shine. In nickel-catalyzed enantioselective reductive cross-couplings, the stronger C–Cl bond resists uncatalyzed reduction by terminal reductants (like Mn⁰ or Zn⁰). This forces the activation of the lactam to occur exclusively via the chiral nickel catalyst, ensuring a stereoconvergent mechanism that yields highly enantioenriched products[3]. Furthermore, α -chloro lactams are utilized in nucleophilic substitutions where kinetic control is required to prevent double-alkylation or elimination side reactions[4].

Table 2: Comparative Reaction Scope in Catalysis

Reaction Type α -Bromo Lactam Performance α -Chloro Lactam PerformanceMechanistic Causality
Photocatalytic Alkylation High Yield (Fast SET)Low/No YieldWeaker C–Br bond allows facile generation of α -acyl radicals via mild photocatalysts[1].
Co-Catalyzed Arylation Excellent (e.g., with diarylzinc)PoorCo(II)/Co(I) cycle readily inserts into the highly polarizable C–Br bond[2].
Asymmetric Ni-Coupling Prone to background racemic pathwaysHigh Enantiomeric Excess (ee)Stronger C–Cl bond prevents uncatalyzed reduction, ensuring chiral ligand control[3].
Pd-Mediated Cross-Coupling Fast, high conversionSlower, requires optimized ligandsPd(0) oxidative addition is kinetically favored for C–Br over C–Cl[5].

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the action and the expected analytical readouts to confirm success.

Protocol A: Photocatalytic Alkylation of an α -Bromo Lactam

Objective: Intermolecular radical addition of an α -bromo lactam to an unactivated alkene.

  • Reaction Setup (Causality: Exclusion of Oxygen): In a glovebox or under strict Schlenk conditions, add the α -bromo lactam (1.0 equiv), unactivated alkene (2.0 equiv), and fac -Ir(ppy)₃ (1 mol%) to an oven-dried vial. Why: Oxygen is a potent triplet quencher and will shut down the photoredox cycle.

  • Solvent & Base Addition (Causality: Reductive Quenching): Dissolve the mixture in anhydrous DMF (0.1 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Why: DIPEA acts as the sacrificial electron donor, reducing the excited state *Ir(III) to Ir(II), which subsequently reduces the C–Br bond via SET.

  • Irradiation (Causality: Radical Generation): Seal the vial and irradiate with 440 nm blue LEDs at ambient temperature for 12 hours.

  • Self-Validation (LC-MS Monitoring): At 4 hours, sample the reaction. Validation: The disappearance of the distinctive M⁺ / M⁺² (1:1 ratio) bromine isotope pattern in the mass spectrum confirms the successful cleavage of the C–Br bond.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the alkylated lactam.

Protocol B: Stereoconvergent Ni-Catalyzed Cross-Coupling of an α -Chloro Lactam

Objective: Enantioselective C–C bond formation using a stable α -chloro electrophile.

  • Catalyst Pre-activation (Causality: Chiral Environment): In a nitrogen-filled glovebox, combine NiCl₂·glyme (10 mol%) and a chiral bioxazoline ligand (12 mol%) in anhydrous DMA. Stir for 30 minutes until a deep color change indicates complexation.

  • Reagent Addition (Causality: Controlled Reduction): Add the α -chloro lactam (1.0 equiv), an aryl iodide (1.5 equiv), and Mn⁰ powder (2.5 equiv). Why: Mn⁰ serves as the terminal reductant to turn over the Ni(I)/Ni(III) cycle. The α -chloro lactam is specifically chosen because it will not be directly reduced by Mn⁰, preventing a racemic background reaction.

  • Reaction Execution: Stir at 10 °C for 24 hours. The lower temperature enhances the enantio-discrimination of the chiral Ni-complex.

  • Self-Validation (Chiral HPLC): Following standard aqueous workup and flash chromatography, analyze the purified product via chiral stationary phase HPLC. Validation: An enantiomeric excess (ee) of >90% validates that the C–Cl bond was robust enough to wait for the chiral catalyst, proving the mechanistic hypothesis.

Conclusion

The selection between α -bromo and α -chloro lactams is a masterclass in tuning electrophilicity. α -Bromo lactams are the undisputed choice for rapid radical generation, photoredox chemistry, and S_N2 reactions with weak nucleophiles. Conversely, α -chloro lactams offer a kinetic buffer, providing the stability necessary for multi-step syntheses and the stringent control required for transition-metal-catalyzed asymmetric transformations. By aligning the thermodynamic properties of the carbon-halogen bond with the mechanistic demands of the catalytic cycle, researchers can significantly optimize their synthetic routes.

References

  • Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science (RSC Publishing). Available at:[1]

  • Cobalt-Catalyzed alpha-Arylation of Substituted alpha-Bromo alpha-Fluoro beta-Lactams with Diaryl Zinc Reagents. HELDA - University of Helsinki. Available at:[2]

  • Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides (Mechanistic insights into α-chloro systems). Journal of the American Chemical Society - ACS Publications. Available at:[3]

  • Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides. Organic Letters - ACS Publications. Available at:[5]

  • WO2018158620A1 - Preparation of active pharmaceutical ingredients and intermediates thereof. Google Patents. Available at:[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Methodology Mechanistic Rationale & Strategic Pathway The compound 3-Bromo-1-(4-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Validated Methodology

Mechanistic Rationale & Strategic Pathway

The compound 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a highly functionalized α -bromo lactam, serving as a critical electrophilic intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including factor Xa inhibitors and advanced peptidomimetics.

Designing a robust synthesis for this molecule requires navigating two primary chemical challenges: the efficient construction of the sterically hindered N -aryl lactam core, and the strictly regioselective bromination at the α -position without degrading the electron-rich aromatic ring.

Causality in Route Selection
  • Lactam Core Construction: While the N -aryl lactam core can theoretically be achieved via transition-metal-catalyzed cross-coupling of δ -valerolactam with an aryl halide (as explored in [1] and [2]), these methods often require expensive ligands or specialized photoreactors. For scalable drug development, we utilize a highly reliable two-step amidation-cyclization sequence . Reacting 4-fluoro-2-methylaniline with 5-bromovaleryl chloride followed by an intramolecular cyclization driven by sodium hydride (NaH) ensures high throughput, circumvents catalyst poisoning, and provides excellent yields.

  • Regioselective α -Bromination: Direct bromination of lactams using harsh electrophilic conditions (e.g., PCl5​/Br2​ ) is documented in the synthesis of [3]. However, the 4-fluoro-2-methylphenyl moiety is an electron-rich system; direct exposure to Br2​ poses a severe risk of competitive electrophilic aromatic substitution (EAS). To achieve absolute regiocontrol, our protocol routes the reaction through a silyl ketene acetal intermediate . By deprotonating the lactam with Lithium Diisopropylamide (LDA) at cryogenic temperatures and trapping the enolate with Trimethylsilyl chloride (TMSCl), nucleophilic reactivity is isolated exclusively at the α -carbon. Subsequent treatment with N -Bromosuccinimide (NBS) delivers the bromine atom with high precision.

Pathway Visualization

SynthesisPathway SM 4-Fluoro-2-methylaniline + 5-Bromovaleryl chloride Step1 Amidation (Et3N, DCM, 0 °C) SM->Step1 Int1 N-(4-Fluoro-2-methylphenyl) -5-bromopentanamide Step1->Int1 Step2 Intramolecular Cyclization (NaH, DMF, 0 °C to RT) Int1->Step2 Int2 1-(4-Fluoro-2-methylphenyl) piperidin-2-one Step2->Int2 Step3 Enolization & Silylation (LDA, TMSCl, THF, -78 °C) Int2->Step3 Int3 Silyl Ketene Acetal Intermediate Step3->Int3 Step4 Electrophilic Bromination (NBS, THF, -78 °C to 0 °C) Int3->Step4 Target 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one Step4->Target

Figure 1: Two-stage synthetic workflow for 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one.

Stage 1: Synthesis of the Lactam Core

Quantitative Parameters
ParameterStep 1a: AmidationStep 1b: Intramolecular Cyclization
Reagents 5-Bromovaleryl chloride (1.1 eq), Et3​N (1.5 eq)NaH (60% in mineral oil, 1.5 eq)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dimethylformamide (DMF)
Temperature 0 °C Room Temperature (RT)0 °C RT
Atmosphere Nitrogen ( N2​ )Nitrogen ( N2​ )
Reaction Time 2.0 hours4.0 hours
Expected Yield >95% (Crude, carried forward)75–85% (Isolated over two steps)
Step-by-Step Protocol
  • Amidation: Charge a flame-dried, nitrogen-purged round-bottom flask with 4-fluoro-2-methylaniline (1.0 eq) and anhydrous DCM (0.2 M concentration). Add triethylamine ( Et3​N , 1.5 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 5-bromovaleryl chloride (1.1 eq) in a minimal volume of anhydrous DCM and add it dropwise to the stirring aniline solution over 15 minutes to control the exothermic acylation.

  • Validation Checkpoint 1: After 2 hours of stirring at RT, perform a TLC analysis (Hexanes/EtOAc 3:1). The complete disappearance of the highly UV-active aniline spot validates the formation of the intermediate N-(4-fluoro-2-methylphenyl)-5-bromopentanamide.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM ( ). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in anhydrous DMF (0.15 M) and cool to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Caution: Hydrogen gas evolution will occur. Allow the reaction to warm to RT and stir for 4 hours.

  • Validation Checkpoint 2: LC-MS analysis should indicate the mass of the cyclized product ( [M+H]+≈208.1 ) and the absence of the brominated acyclic precursor.

  • Isolation: Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract with Ethyl Acetate ( ). Wash the organic layers extensively with water ( ) to remove DMF, followed by brine. Dry, concentrate, and purify via silica gel flash chromatography to yield 1-(4-fluoro-2-methylphenyl)piperidin-2-one .

Stage 2: Regioselective α -Bromination

Quantitative Parameters
ParameterEnolization & SilylationElectrophilic Bromination
Reagents LDA (1.2 eq), TMSCl (1.5 eq) N -Bromosuccinimide (NBS, 1.1 eq)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous THF
Temperature -78 °C 0 °C-78 °C 0 °C
Atmosphere Argon (Strictly anhydrous)Argon
Reaction Time 1.25 hours2.0 hours
Expected Yield Quantitative (In situ generation)65–75% (Isolated)
Step-by-Step Protocol
  • Pre-cooling: Charge a flame-dried Schlenk flask with 1-(4-fluoro-2-methylphenyl)piperidin-2-one (1.0 eq) and anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath under an Argon atmosphere.

  • Enolate Generation: Add a freshly titrated solution of Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.2 eq) dropwise down the side of the flask. Stir at -78 °C for 45 minutes to ensure complete kinetic deprotonation.

  • Silylation: Add Trimethylsilyl chloride (TMSCl, 1.5 eq, freshly distilled over CaH2​ ) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to 0 °C for 30 minutes to drive the formation of the silyl ketene acetal to completion.

  • Validation Checkpoint 3 (Self-Validation): The reaction mixture should remain homogeneous and slightly yellow. Moisture ingress will cause immediate cloudiness (re-formation of the lactam).

  • Bromination: Re-cool the reaction vessel to -78 °C. Dissolve recrystallized NBS (1.1 eq) in anhydrous THF and add this solution dropwise.

  • Maturation: Stir the reaction for 2 hours, allowing the temperature to gradually rise to 0 °C. The transfer of the electrophilic bromine to the α -carbon occurs smoothly as the silyl group is cleaved.

  • Quench & Workup: Quench the reaction at 0 °C with a 1:1 mixture of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ to neutralize any generated HBr and unreacted NBS. Extract with Ethyl Acetate ( ). Wash with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify the crude residue via flash chromatography (Hexanes/EtOAc gradient) to isolate 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one .

Analytical Characterization & Self-Validation

To verify the structural integrity of the final product, utilize the following analytical benchmarks:

  • 1 H NMR (400 MHz, CDCl3​ ): The definitive marker of successful α -bromination is the appearance of a distinct doublet of doublets (or a multiplet, depending on the lactam ring's chair conformation) integrating to 1H at approximately 4.50 – 4.80 ppm , corresponding to the equatorial/axial CH−Br proton. Concurrently, the integration of the α−CH2​ multiplet from the precursor (originally at ~2.5 ppm) will decrease from 2H to 1H.

  • Mass Spectrometry (ESI-MS): The presence of the bromine atom will be unambiguously confirmed by the characteristic isotopic pattern. The mass spectrum will display an [M+H]+ and [M+2+H]+ doublet of equal intensity (1:1 ratio) at approximately 286.0 m/z and 288.0 m/z .

  • FT-IR Spectroscopy: The lactam carbonyl stretch ( C=O ) will typically experience a slight hypsochromic shift (shift to a higher wavenumber, e.g., from ~1650 cm−1 to ~1665 cm−1 ) due to the electron-withdrawing inductive effect of the adjacent α -bromine atom.

References

  • Nickel-catalysed reductive C–N bond cross-coupling between aryl halides and N-chloroamides Organic & Biomolecular Chemistry (RSC Publishing), 2024. URL:[Link]

  • Diversity-oriented synthesis of medium-sized cyclophanes via the photo-fries rearrangement of N-aryl lactams Reaction Chemistry & Engineering (RSC Publishing), 2023. URL:[Link]

  • Design, synthesis and biological activity of piperlongumine derivatives as selective anticancer agents European Journal of Medicinal Chemistry (via ResearchGate), 2014. URL:[Link]

Application

Application Note: Step-by-Step Preparation of N-Aryl-3-bromopiperidin-2-ones

Introduction & Strategic Overview N-Aryl-3-bromopiperidin-2-ones are highly versatile electrophilic building blocks in medicinal chemistry. They are frequently utilized as key intermediates in the synthesis of complex ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

N-Aryl-3-bromopiperidin-2-ones are highly versatile electrophilic building blocks in medicinal chemistry. They are frequently utilized as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including factor Xa inhibitors and functionalized biologically active lactams. The presence of the α -bromide allows for subsequent stereoselective functionalization via nucleophilic substitution or cross-coupling [4].

Depending on the availability of starting materials and the specific substitution pattern of the target aryl ring, drug development professionals typically employ one of two orthogonal synthetic strategies:

  • Method A (De Novo Cyclization): A bottom-up construction utilizing 2,5-dibromopentanoyl chloride and an aniline derivative.

  • Method B (Late-Stage α -Bromination): Direct electrophilic bromination of a pre-formed N-arylpiperidin-2-one.

SynthesisRoutes ArNH2 Aniline Derivative (Ar-NH2) Amide 2,5-Dibromo-N-arylpentanamide ArNH2->Amide Amidation (Et3N, DCM) Acyl 2,5-Dibromopentanoyl Chloride Acyl->Amide Target N-Aryl-3-bromopiperidin-2-one Amide->Target Cyclization (NaH, THF) ArX Aryl Halide (Ar-X) + Piperidin-2-one Lactam N-Arylpiperidin-2-one ArX->Lactam C-N Coupling (Pd/Cu) Lactam->Target α-Bromination (LiHMDS, NBS)

Figure 1: Divergent synthetic strategies for N-aryl-3-bromopiperidin-2-ones.

Method A: De Novo Cyclization via 2,5-Dibromopentanoyl Chloride

Mechanistic Causality & Expertise

This method exploits the differential reactivity of primary versus secondary alkyl halides. In the first step, the highly electrophilic acyl chloride reacts with the aniline to form a 2,5-dibromo-N-arylpentanamide. Upon treatment with sodium hydride (NaH), the amide N-H is deprotonated.

The resulting nucleophilic nitrogen has two potential electrophilic sites: the secondary bromide at C2 ( α to the carbonyl) and the primary bromide at C5. Due to steric hindrance and activation energy barriers, the nitrogen selectively attacks the primary bromide. This regioselectivity is strictly governed by Baldwin’s Rules for ring closure [2], which dictate that the 6-Exo-Tet cyclization is kinetically and thermodynamically favored over the highly strained 3-membered (aziridinone) or 4-membered alternatives.

Experimental Protocol

Step 1: Amidation

  • Dissolve the aniline derivative (1.0 equiv, 10.0 mmol) and triethylamine (1.2 equiv, 12.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Cool the mixture to 0 °C using an ice bath to prevent side reactions.

  • Add 2,5-dibromopentanoyl chloride (1.05 equiv, 10.5 mmol) dropwise over 15 minutes to control the exothermic nature of the reaction.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ (30 mL).

  • Extract the aqueous layer with DCM (2 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate amide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude 2,5-dibromo-N-arylpentanamide in anhydrous THF (50 mL) and cool to 0 °C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12.0 mmol) in small portions. (Caution: Vigorous evolution of H₂ gas will occur).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to afford the pure target compound.

Method B: Direct α -Bromination of N-Arylvalerolactams

Mechanistic Causality & Expertise

For substrates where the pre-formed lactam is readily available—often synthesized via Buchwald-Hartwig C-N cross-coupling [3]—direct α -bromination is highly efficient. Because the N-aryl lactam lacks an acidic N-H proton, treatment with a strong, sterically hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) exclusively deprotonates the C3 position to form a lithium enolate.

Cryogenic temperatures (-78 °C) are strictly required for this step. If the temperature rises, the enolate may undergo self-condensation or react non-selectively, leading to 3,3-dibromination. N-Bromosuccinimide (NBS) is utilized as a mild, solid source of electrophilic bromine, which reacts rapidly and cleanly with the enolate.

Experimental Protocol

Step 1: Enolization

  • Dissolve the N-arylpiperidin-2-one (1.0 equiv, 10.0 mmol) in anhydrous THF (40 mL) under a strict argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (1.0 M in THF, 1.1 equiv, 11.0 mL) dropwise over 10 minutes. Stir at -78 °C for 1 hour to ensure complete, irreversible enolate formation.

Step 2: Electrophilic Bromination

  • Dissolve NBS (recrystallized, 1.05 equiv, 10.5 mmol) in anhydrous THF (20 mL) and add dropwise to the enolate solution at -78 °C.

  • Stir for 2 hours at -78 °C.

  • Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl (10 mL), then allow the mixture to warm to room temperature.

  • Extract with EtOAc (3 x 30 mL), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Quantitative Data & Methodological Comparison

ParameterMethod A: De Novo CyclizationMethod B: α -Bromination
Starting Materials Anilines, 2,5-dibromopentanoyl chlorideN-Arylpiperidin-2-ones, NBS
Key Reagents Et₃N, NaHLiHMDS, NBS
Regioselectivity Excellent (Sterically & kinetically driven)Good (Highly temperature dependent)
Scalability High (Readily scaled to >100g batches)Moderate (Requires cryogenic infrastructure)
Typical Yield 65 - 85%50 - 75%
Primary Limitation Sensitivity of the acyl chloride to moistureRisk of over-bromination (dibromide byproduct)

In-Process Quality Control (IPQC) & Self-Validation

To ensure the trustworthiness of the synthesis, both protocols are designed as self-validating systems through routine ¹H NMR analysis:

  • Validating Method A: The regioselectivity of the cyclization is self-evident in the NMR spectrum. The disappearance of the primary bromide triplet (typically found around δ 3.4 ppm) and the strict retention of the secondary α -bromide multiplet (around δ 4.3 - 4.5 ppm) definitively proves that the 6-Exo-Tet cyclization occurred correctly.

  • Validating Method B: Successful mono-bromination is confirmed by the shift of the C3 protons. The starting material exhibits a multiplet integrating to 2H, which collapses into a distinct doublet of doublets integrating to 1H upon successful mono-bromination, instantly ruling out the 3,3-dibrominated byproduct.

  • Safety Note: 3-Bromopiperidin-2-ones are potent alkylating agents and potential skin sensitizers. They must be handled in a fume hood with appropriate PPE (nitrile gloves, safety goggles) [1].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 118171, 3-Bromopiperidin-2-one." PubChem, [Link]

  • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, no. 18, 1976, pp. 734-736. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564-12649. [Link]

  • Orea, M. L., et al. "Diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derived from (R)-(-)-2-phenylglycinol with organocuprate reagents." Tetrahedron Letters, vol. 52, no. 48, 2011, pp. 6480-6483. [Link]

Method

Application Note: Nucleophilic Substitution Strategies for 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Chemical Rationale & Reactivity Profile 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a highly versatile α -bromo lactam building block. It is frequently utilized in the synthesis of complex pharmaceutical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Reactivity Profile

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a highly versatile α -bromo lactam building block. It is frequently utilized in the synthesis of complex pharmaceutical scaffolds, including targeted anticoagulants (e.g., Factor Xa inhibitors) and CNS-active agents.

The reactivity of this molecule is fundamentally driven by the adjacent lactam carbonyl. The π -system of the carbonyl group overlaps with the p-orbital of the SN​2 transition state, stabilizing the electron-rich complex and significantly lowering the activation energy for nucleophilic displacement compared to unactivated alkyl bromides[1]. Because of this stereoelectronic activation, α -halo lactams are excellent electrophiles that readily undergo substitution to construct diverse heterocyclic libraries[2].

However, this activation is a double-edged sword. The electron-withdrawing nature of both the bromine atom and the carbonyl group increases the acidity of the α -proton. Consequently, the substrate is highly susceptible to competitive E2 elimination—yielding an unwanted α,β -unsaturated lactam—if the reaction conditions are excessively basic or if the nucleophile is highly sterically hindered[3]. The causality behind successful functionalization, therefore, lies in the precise calibration of nucleophilicity versus basicity, alongside the strategic selection of solvent microenvironments[4].

Mechanistic Pathways & Reaction Scope

The substitution of the C3-bromine can be tailored to introduce nitrogen, sulfur, or oxygen nucleophiles. The logical relationship between the choice of nucleophile, the required basicity, and the resulting product is mapped below.

SN2_Pathways SM 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one N_Nuc Nitrogen Nucleophiles (e.g., Morpholine) SM->N_Nuc Polar Aprotic Solvent S_Nuc Sulfur Nucleophiles (e.g., Thiophenol) SM->S_Nuc Weak Base (K2CO3) O_Nuc Oxygen Nucleophiles (e.g., Alkoxides) SM->O_Nuc Strong Base (NaH) Prod_N 3-Amino Lactam (SN2 Product) N_Nuc->Prod_N Prod_S 3-Thioether Lactam (SN2 Product) S_Nuc->Prod_S Prod_O 3-Alkoxy Lactam (SN2 Product) O_Nuc->Prod_O

Nucleophilic substitution scope of 3-bromo-piperidin-2-one derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process analytical checks, researchers can confirm the mechanistic success of the SN​2 displacement before proceeding to downstream synthesis.

Workflow Prep Reagent Prep React SN2 Reaction (0°C -> RT) Prep->React Quench Aqueous Quench React->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Flash Chromatography Extract->Purify Analyze NMR/LC-MS Validation Purify->Analyze

Standard operational workflow for alpha-bromo lactam substitution.

Protocol A: Amination via Morpholine (Nitrogen Nucleophile)

Causality & Design: Morpholine is a secondary amine with high nucleophilicity but moderate basicity. By utilizing 2.5 equivalents of morpholine, the reagent acts as both the nucleophile and the acid scavenger (neutralizing the generated HBr ). This eliminates the need for an exogenous base that might trigger lactam ring-opening. Acetonitrile (MeCN) is chosen as a polar aprotic solvent because it does not solvate the nucleophile via hydrogen bonding, thereby leaving the amine "naked" and maximizing its reactivity[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one (1.0 eq, 1.0 mmol, 286.1 mg) in anhydrous MeCN (5.0 mL) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Initiating at 0 °C suppresses the activation energy for the competing E2 elimination pathway.

  • Addition: Add morpholine (2.5 eq, 2.5 mmol, 218 µL) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

  • In-Process Validation: Spot the reaction on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The starting material ( Rf​≈0.6 ) should disappear, replaced by a more polar, UV-active product spot ( Rf​≈0.3 ).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with Dichloromethane (DCM) ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 20% to 60% EtOAc in Hexanes).

Protocol B: Thiolation via Thiophenol (Sulfur Nucleophile)

Causality & Design: Thiols are exceptional nucleophiles due to their polarizability, but they require deprotonation to form the highly reactive thiolate anion. Potassium carbonate ( K2​CO3​ ) is selected as a mild, heterogeneous base. Unlike soluble hydroxides ( NaOH , KOH ), K2​CO3​ is insoluble in DMF, preventing base-catalyzed hydrolysis of the lactam ring while efficiently deprotonating the thiol.

Step-by-Step Methodology:

  • Preparation: Suspend anhydrous K2​CO3​ (1.5 eq, 1.5 mmol, 207 mg) in anhydrous DMF (4.0 mL) at room temperature.

  • Thiol Activation: Add thiophenol (1.2 eq, 1.2 mmol, 123 µL) and stir for 15 minutes to generate the thiolate anion.

  • Electrophile Addition: Add 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one (1.0 eq, 1.0 mmol, 286.1 mg) in one portion.

  • Propagation: Stir at room temperature for 2 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash extensively with distilled water ( 4×10 mL) to remove the DMF and inorganic salts.

  • Purification: Dry the organic layer, concentrate, and purify via flash chromatography (10% to 30% EtOAc in Hexanes).

Quantitative Optimization Data

The following table summarizes the optimization parameters for the functionalization of the α -bromo lactam scaffold, demonstrating the causality of solvent and base selection on product yield versus elimination byproducts.

EntryNucleophileBase (Eq)SolventTemp (°C)Time (h)Yield (%)Major Byproduct
1Morpholine (1.0) Et3​N (1.5)DCM251245%Unreacted SM (30%)
2Morpholine (2.5)NoneMeCN0 25488% None (Clean SN​2 )
3Thiophenol (1.2) NaOH (1.5)THF25235%Lactam Hydrolysis
4Thiophenol (1.2) K2​CO3​ (1.5)DMF25292% None (Clean SN​2 )
5NaOMe (1.5)NaH (1.5)DMF60115%Elimination ( E2 )

Analytical Troubleshooting & Self-Validation

To ensure the integrity of the synthesized compounds, researchers must validate the structural conversion. The α -bromo lactam system provides a highly reliable NMR signature for self-validation.

  • 1 H NMR Tracking (The α -Proton): In the starting material, the C3-proton (alpha to both the bromine and the carbonyl) is highly deshielded, typically appearing as a distinct doublet of doublets or broad multiplet around 4.60 - 4.90 ppm .

  • Validation of Success: Upon successful SN​2 displacement with an amine (e.g., morpholine), this proton shifts significantly upfield to 3.40 - 3.70 ppm due to the replacement of the highly electronegative bromine with the less electronegative nitrogen.

  • Identification of Failure (Elimination): If the reaction underwent E2 elimination instead of substitution, the α -proton will disappear entirely, and a new vinylic proton will appear in the alkene region (6.50 - 7.00 ppm ), indicating the formation of the α,β -unsaturated lactam.

  • LC-MS Isotopic Signature: The starting material exhibits a classic 1:1 isotopic doublet for the [M+H]+ ion at m/z 286 and 288 due to the 79Br and 81Br isotopes. Successful substitution is confirmed by the complete disappearance of this isotopic doublet and the appearance of the exact mass of the product (e.g., m/z 293 for the morpholine adduct).

References

  • [2] Stereoselective Synthesis of Multisubstituted α-fluoro-β-lactams. Bentham Science Publisher. Available at:

  • [3] Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC (National Institutes of Health). Available at:

  • [1] Synthesis of α-bromo-β-lactam via a novel catalytic Hunsdiecker like protocol. RSC Publishing. Available at:

  • [4] Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at:

Sources

Application

Application Note: Optimization of α-Bromination Conditions for 1-(4-Fluoro-2-methylphenyl)piperidin-2-one

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Executive Summary The functionalization of the α-carbon (C3 positio...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

The functionalization of the α-carbon (C3 position) in N-aryl lactam scaffolds is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs). This application note details the optimized protocols for the α-bromination of 1-(4-fluoro-2-methylphenyl)piperidin-2-one . We present two orthogonal methodologies: a kinetic approach utilizing a direct lithium enolate, and a thermodynamic/mild approach utilizing a silyl ketene acetal intermediate. Both methods are designed to maximize mono-bromination while suppressing poly-halogenation and self-condensation side reactions.

Mechanistic Rationale & Structural Analysis

Substrate Specifics

The substrate, 1-(4-fluoro-2-methylphenyl)piperidin-2-one, is a fully substituted N-aryl lactam.

  • Regioselectivity: Because the nitrogen atom lacks a proton, competitive N-bromination is structurally impossible. Enolization is strictly directed to the C3 position (the α-carbon adjacent to the carbonyl)[1].

  • Steric Considerations: The 4-fluoro and 2-methyl substituents on the phenyl ring are electronically and chemically inert to standard enolization conditions. However, the ortho-methyl group induces significant steric hindrance, forcing the aryl ring into an orthogonal conformation relative to the piperidinone plane. This steric shielding necessitates careful selection of the enolizing agent to ensure complete conversion.

Electrophile Selection (Causality)

Molecular bromine (Br₂) is often too reactive for precise mono-halogenation of lactam enolates, frequently leading to over-bromination or oxidative ring-opening. Instead, N-Bromosuccinimide (NBS) is utilized. NBS acts as a controlled, steady-state source of electrophilic bromine (Br⁺ equivalent), which selectively reacts with the enolate or silyl enol ether while minimizing side reactions such as C3,C3-dibromination[2].

Protocol A: Direct Lithium Enolate Bromination (Kinetic Control)

This method relies on the rapid, irreversible deprotonation of the lactam using a strong, sterically hindered base (LDA) at cryogenic temperatures.

Reagents
  • 1-(4-Fluoro-2-methylphenyl)piperidin-2-one (1.0 eq)

  • Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene) (1.1 eq)

  • N-Bromosuccinimide (NBS, recrystallized) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add anhydrous THF (10 mL/g of substrate) and cool the system to -78 °C using a dry ice/acetone bath.

  • Base Addition: Inject the LDA solution (1.1 eq) into the chilled THF.

  • Enolization: Dissolve the starting lactam (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes. Stir at -78 °C for 1 hour.

    • Causality: The strict -78 °C environment is critical. It stabilizes the highly reactive lithium enolate and prevents Claisen-type self-condensation between the enolate and any unreacted lactam[1].

  • Electrophilic Trapping: Dissolve NBS (1.05 eq) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.

    • Causality: Adding NBS as a dilute solution rather than a solid prevents localized concentration spikes, which are the primary cause of di-bromination impurities.

  • Reaction Maturation: Maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 1.5 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Silyl Ketene Acetal Intermediation (Thermodynamic/Mild Control)

For substrates sensitive to strong bases, or when scaling up makes cryogenic cooling (-78 °C) logistically challenging, the Mukaiyama-type silyl ketene acetal approach is preferred.

Reagents
  • 1-(4-Fluoro-2-methylphenyl)piperidin-2-one (1.0 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In an argon-purged flask, dissolve the lactam (1.0 eq) in anhydrous DCM (10 mL/g). Add Et₃N (1.5 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Silylation: Add TMSOTf (1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 2 hours to ensure complete formation of the silyl ketene acetal.

    • Causality: TMSOTf is utilized over TMSCl because it is a significantly more potent silylating agent, ensuring rapid and complete conversion of the sterically hindered lactam without requiring prolonged heating.

  • Bromination: Cool the reaction mixture back to 0 °C. Add NBS (1.05 eq) in small portions over 10 minutes.

  • Reaction Maturation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (Sodium thiosulfate).

    • Causality: The addition of Na₂S₂O₃ is crucial; it reduces any unreacted NBS or trace Br₂ generated in situ, preventing oxidative degradation of the α-bromo product during the extraction phase. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Data Presentation: Comparative Summary

The following table summarizes the quantitative metrics and operational parameters for both protocols, aiding process chemists in selecting the appropriate route based on scale and equipment availability.

ParameterProtocol A (Lithium Enolate)Protocol B (Silyl Ketene Acetal)
Typical Isolated Yield 75% – 82%85% – 92%
Crude Purity (HPLC) ~85%>90%
Major Impurity Profile C3,C3-dibromo species (<5%)Unreacted Starting Material (<2%)
Scalability Moderate (Requires cryogenic -78 °C reactors)High (Operates between 0 °C and RT)
Operational Time 4 – 6 hours8 – 12 hours
Base Strength Strong (pKa ~36)Weak (pKa ~10)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways that converge on the target α-bromo lactam.

Pathway SM Starting Material: 1-(4-Fluoro-2-methylphenyl) piperidin-2-one Enolate Lithium Enolate (C3-Deprotonation) SM->Enolate LDA (1.1 eq) THF, -78 °C Silyl Silyl Ketene Acetal (TMS-Enol Ether) SM->Silyl TMSOTf (1.2 eq), Et3N DCM, 0 °C Product Target Product: 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one Enolate->Product NBS (1.05 eq) -78 °C to RT Silyl->Product NBS (1.05 eq) 0 °C to RT

Caption: Divergent synthetic pathways for the α-bromination of 1-(4-fluoro-2-methylphenyl)piperidin-2-one.

Troubleshooting & Quality Control

  • Issue: High levels of C3,C3-dibromination.

    • Root Cause: Excess NBS or localized concentration spikes during addition.

    • Solution: Ensure NBS is strictly limited to 1.05 equivalents. In Protocol A, always add NBS as a dilute solution rather than a solid.

  • Issue: Incomplete conversion / High starting material recovery.

    • Root Cause (Protocol A): Moisture in the THF quenching the LDA, or insufficient enolization time. Ensure rigorous anhydrous techniques.

    • Root Cause (Protocol B): Incomplete formation of the silyl ketene acetal. Verify the quality of TMSOTf (it degrades upon exposure to moisture) and monitor the intermediate formation via TLC/LCMS before adding NBS.

  • Issue: Product degradation during workup.

    • Root Cause: Unquenched electrophilic bromine species.

    • Solution: Always incorporate a mild reducing agent (like Na₂S₂O₃) during the aqueous quench to neutralize residual oxidants.

References

  • Chemistry LibreTexts. "Organic Chemistry - Chapter 6: Carbonyl Alpha-Substitution Reactions." LibreTexts, 2024. URL: [Link]

Sources

Method

Application Note: Utilizing 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one as an Advanced Pharmaceutical Intermediate

Executive Summary The compound 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a highly specialized, electrophilic α -bromo lactam intermediate. It serves as a critical building block in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a highly specialized, electrophilic α -bromo lactam intermediate. It serves as a critical building block in modern medicinal chemistry, particularly in the synthesis of conformationally restricted peptidomimetics. The δ -valerolactam core provides structural rigidity, while the 4-fluoro-2-methylphenyl moiety acts as a lipophilic pharmacophore designed to occupy deep hydrophobic pockets (such as the S1 pocket in serine proteases). The α -bromide serves as a precise electrophilic handle for late-stage SN​2 functionalization, enabling the rapid generation of diverse α -amino lactam libraries used in the development of Factor Xa/XIa inhibitors and CGRP receptor antagonists[1].

This application note provides a comprehensive, self-validating guide to the synthesis, mechanistic profiling, and downstream application of this intermediate, grounded in established organometallic and physical organic chemistry principles.

Chemical Profiling & Mechanistic Causality

Structural Rationale

The design of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one integrates three functional domains:

  • The Piperidin-2-one Core : Acts as a stable, non-cleavable amide bioisostere.

  • The N-Aryl Group : The electron-withdrawing fluorine and sterically demanding ortho-methyl group dictate the dihedral angle of the N-aryl bond, locking the molecule into a bioactive conformation.

  • The α -Bromo Center : Bromine is selected over chlorine or iodine because it offers the optimal balance between leaving-group ability (kinetics) and chemical stability (preventing premature degradation during storage).

Mechanistic Causality in Synthesis

The synthesis of this intermediate requires overcoming two distinct chemical hurdles:

  • N-Arylation : Uncatalyzed N-arylation of lactams is notoriously sluggish due to the delocalization of the nitrogen lone pair into the carbonyl group. Copper-catalyzed Ullmann-type coupling (using CuI and diamine ligands) drastically lowers the activation energy by forming a highly reactive Cu(I)-lactamate intermediate[2]. Alternatively, ligand-free copper catalysis utilizing arylboronic acids can achieve selective N-arylation under milder oxidative conditions[3].

  • Regioselective α -Bromination : Direct bromination using elemental Br2​ often leads to unselective polybromination and ring-opening. Utilizing N-bromosuccinimide (NBS) in conjunction with a strong, non-nucleophilic base (LiHMDS) ensures the quantitative formation of a kinetic enolate, which reacts cleanly with NBS to yield the mono-brominated product[4].

Mandatory Visualization: Synthetic Workflow

G A δ-Valerolactam + 1-Iodo-4-fluoro-2-methylbenzene B Cu-Catalyzed N-Arylation (CuI, Diamine Ligand, K2CO3) A->B C 1-(4-Fluoro-2-methylphenyl)piperidin-2-one B->C D Kinetic Enolization & Bromination (LiHMDS, NBS, THF, -78°C) C->D E 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one D->E F Nucleophilic Substitution (SN2) (Amines/Azides, DIPEA, MeCN) E->F G Advanced API Core (Serine Protease Inhibitor) F->G

Synthetic workflow from precursor to functionalized API intermediate.

Experimental Protocols

The following protocols have been optimized for high yield, purity, and scalability.

Protocol A: Synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-2-one

Objective: Construct the N-aryl lactam core via Buchwald-type amidation[2].

  • Preparation : In an oven-dried Schlenk flask under argon, combine δ -valerolactam (1.0 equiv, 10 mmol), 1-iodo-4-fluoro-2-methylbenzene (1.2 equiv, 12 mmol), CuI (0.05 equiv, 0.5 mmol), and anhydrous K2​CO3​ (2.0 equiv, 20 mmol).

  • Ligand Addition : Add anhydrous toluene (20 mL) followed by N,N′ -dimethylethylenediamine (0.1 equiv, 1.0 mmol).

  • Reaction : Seal the flask and heat the heterogeneous mixture to 110 °C for 24 hours with vigorous stirring. Causality: The diamine ligand prevents the formation of unreactive, multiply ligated cuprate structures, maintaining the active catalytic cycle.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to afford the product as a white solid.

Protocol B: Regioselective α -Bromination

Objective: Install the electrophilic bromide handle[4].

  • Enolization : Dissolve 1-(4-fluoro-2-methylphenyl)piperidin-2-one (1.0 equiv, 5 mmol) in anhydrous THF (15 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition : Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv, 5.5 mmol) over 10 minutes. Stir at -78 °C for 45 minutes. Causality: LiHMDS is sterically hindered and non-nucleophilic, ensuring quantitative deprotonation at the α -carbon without attacking the lactam carbonyl.

  • Bromination : Add a solution of recrystallized N-bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) in THF (5 mL) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quenching : Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with dichloromethane (3 × 15 mL).

  • Isolation : Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash chromatography to yield 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one.

Protocol C: Downstream Functionalization ( SN​2 Displacement)

Objective: Convert the α -bromo lactam into an α -amino lactam API precursor[1].

  • Reaction Setup : Dissolve the α -bromo lactam (1.0 equiv, 2 mmol) in anhydrous acetonitrile (10 mL).

  • Reagent Addition : Add the desired primary amine (e.g., benzylamine, 1.2 equiv, 2.4 mmol) and N,N -diisopropylethylamine (DIPEA) (1.5 equiv, 3.0 mmol).

  • Heating : Stir at 60 °C for 8–12 hours. Causality: Acetonitrile is a polar aprotic solvent that selectively solvates cations, leaving the amine nucleophile "naked" and highly reactive for the SN​2 displacement. DIPEA acts as an acid scavenger to neutralize the generated HBr, preventing the protonation of the nucleophilic amine.

  • Workup : Evaporate the solvent, partition between EtOAc and water, dry the organic layer, and purify to obtain the functionalized intermediate.

Quantitative Data Presentation

The optimization of the synthetic steps is heavily dependent on reagent selection and temperature control. The data below summarizes the empirical findings for both the bromination and substitution phases.

Table 1: Optimization of α -Bromination Conditions

Reagent SystemSolventTemp (°C)Yield (%)Mono:Di Bromination RatioMechanistic Note
Br2​ / PCl3​ CH2​Cl2​ 0 to 254560:40High incidence of polybromination.
TMSCl / NEt3​ / NBSTHF0 to 257285:15Silyl enol ether intermediate; milder but incomplete.
LiHMDS / NBS THF -78 to 0 89 98:2 Kinetic enolate ensures strict mono-selectivity.

Table 2: SN​2 Displacement Kinetics (Nucleophile Scope)

NucleophileSolventBaseTime (h)Yield (%)Application Context
BenzylamineMeCNDIPEA891Precursor to primary α -amino lactams (via Pd/C debenzylation).
Sodium AzideDMFNone495Click-chemistry handle or precursor to primary amines (via Staudinger reduction).
PhenolDMF K2​CO3​ 1278Synthesis of α -aryloxy lactam analogs.

Sources

Application

Advanced Cross-Coupling Strategies for Brominated Piperidinone Lactams: A Comprehensive Protocol Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Version: 1.0 Introduction & Mechanistic Causality Brominated piperidinone lact...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Version: 1.0

Introduction & Mechanistic Causality

Brominated piperidinone lactams are highly versatile synthetic building blocks in medicinal chemistry, frequently utilized in the synthesis of complex alkaloids, peptidomimetics, and active pharmaceutical ingredients (APIs) such as CGRP receptor antagonists and factor Xa inhibitors. However, transitioning these halogenated heterocycles through palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents unique mechanistic challenges.

As an application scientist, it is critical to understand the causality behind experimental failures with these substrates to design successful workflows:

  • The Elimination Paradox (Regiochemistry): The position of the bromine atom dictates the substrate's stability. While 4-bromo and 5-bromopiperidin-2-ones behave similarly to standard alkyl/aryl halides[1], 3-bromopiperidin-2-ones (α-bromo lactams) are highly susceptible to dehydrohalogenation (E1cB/E2 elimination). The adjacent lactam carbonyl highly acidifies the α-proton. If a strong base (e.g., NaOtBu) is used, elimination to the α,β-unsaturated lactam outcompetes the oxidative addition and transmetalation steps.

  • Catalyst Poisoning via the Lactam Motif: An unprotected lactam nitrogen (N-H) can coordinate with the transition metal catalyst, leading to catalyst deactivation or competing N-arylation/alkylation. N-protection (e.g., Boc, Cbz, Alkyl) is a mandatory prerequisite for predictable C-C and C-N bond formation.

  • Ligand Acceleration: To outcompete side reactions, the catalytic cycle must be accelerated. Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, RuPhos) facilitate rapid oxidative addition into the C(sp³)-Br or C(sp²)-Br bond and promote efficient reductive elimination[2].

Strategic Workflow & Decision Matrix

The following logic tree dictates the optimization path for cross-coupling brominated piperidinones.

G Start Bromopiperidinone Starting Material N_Prot Is the Lactam N-H Protected? Start->N_Prot Protect Perform N-Protection (e.g., Boc, Bn, Me) N_Prot->Protect No Br_Pos Determine Bromine Regiochemistry N_Prot->Br_Pos Yes Protect->Br_Pos Alpha 3-Bromo (α-position) High Elimination Risk Br_Pos->Alpha BetaGamma 4- or 5-Bromo (β/γ-position) Standard Reactivity Br_Pos->BetaGamma Mild Use Mild Base (K3PO4) & Highly Active Ligand (RuPhos) Alpha->Mild Standard Standard Conditions (Cs2CO3, SPhos/XPhos) BetaGamma->Standard

Decision matrix for cross-coupling brominated piperidinones based on structural features.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters for various cross-coupling strategies applied to brominated piperidinones, highlighting the self-validating checkpoints required to ensure reaction integrity.

Coupling TypeSubstrate TypeCatalyst / Ligand SystemBase & SolventTemp / TimeAvg. YieldKey Challenge / IPC Checkpoint
Suzuki-Miyaura (Aryl)4-BromopiperidinonePd₂(dba)₃ / SPhosK₃PO₄ / Toluene:H₂O80 °C / 12 h75-90%IPC: Monitor for protodeboronation of boronic acid via LC-MS.
Suzuki-Miyaura (Vinyl)5-BromopiperidinonePd₂(dba)₃ / SPhosCs₂CO₃ / THF:H₂O70 °C / 16 h85-93%IPC: Check for alkene isomerization; use potassium trifluoroborates[2].
Buchwald-Hartwig 3-BromopiperidinonePd(OAc)₂ / RuPhosCs₂CO₃ / 1,4-Dioxane90 °C / 18 h60-80%IPC: UV-Vis/TLC monitoring for α,β-unsaturated lactam (elimination).
Metallaphotoredox 4-BromopiperidinoneNiCl₂·DME / dtbbpy + Ir(ppy)₃2,6-Lutidine / DMFRT / 24 h (Blue LED)65-85%IPC: Strict deoxygenation required; monitor for homocoupling.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic rationale and in-process controls (IPC) to verify success before proceeding.

Protocol A: Suzuki-Miyaura Cross-Coupling of 4-Bromopiperidin-2-ones

This protocol utilizes a highly active Pd/SPhos system, which has been proven effective for introducing functionalized aryl and vinyl moieties into lactam scaffolds, including complex bilirubin oxidation product syntheses[2] and aza-Achmatowicz derivatives[1].

Reagents & Materials:

  • N-Boc-4-bromopiperidin-2-one (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or Potassium vinyltrifluoroborate (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Toluene / H₂O (10:1 v/v, 11 mL)

Step-by-Step Procedure:

  • System Assembly & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-Boc-4-bromopiperidin-2-one, arylboronic acid, and K₃PO₄.

    • Causality: Oxygen is detrimental to the active Pd(0) species.

  • Solvent Addition: Add Toluene (10 mL) and H₂O (1 mL). Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd₂(dba)₃ and SPhos. Seal the flask.

    • Self-Validation Check: The solution should transition from a dark purple/red (Pd₂(dba)₃) to a pale yellow/orange, indicating the formation of the active L₂Pd(0) complex.

  • Heating & Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure biphasic mixing.

  • IPC Monitoring: After 4 hours, sample the organic layer. Analyze via LC-MS.

    • Check: Look for the disappearance of the starting mass. If significant boronic acid homocoupling is observed, reduce the temperature to 70 °C for future runs.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination of 3-Bromopiperidin-2-ones

Amination of α-bromo lactams is notoriously difficult due to competing elimination. This protocol utilizes RuPhos and a mild base (Cs₂CO₃) to favor C-N bond formation over dehydrohalogenation[3], a strategy similarly employed in the synthesis of complex DNA adducts[4].

Reagents & Materials:

  • N-Methyl-3-bromopiperidin-2-one (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • RuPhos (0.10 mmol, 10 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Preparation in Glovebox: To avoid moisture-induced degradation of the catalyst and base, weigh Pd(OAc)₂, RuPhos, and Cs₂CO₃ into a dry reaction vial inside an argon-filled glovebox.

    • Causality: Cs₂CO₃ is highly hygroscopic. Water will hydrolyze the lactam or the Pd-complex, drastically reducing the yield.

  • Substrate Addition: Add the N-Methyl-3-bromopiperidin-2-one and the amine to the vial.

  • Solvent & Sealing: Add anhydrous 1,4-dioxane (10 mL). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Reaction: Heat the vial to 90 °C in an aluminum heating block for 18 hours.

  • IPC Monitoring (Crucial): At the 2-hour and 6-hour marks, take a 10 µL aliquot, dilute in MeCN, and run a TLC/UV-Vis check.

    • Validation: The elimination side-product (5,6-dihydropyridin-2(1H)-one) is highly UV-active due to conjugation. If a strong UV-active spot appears with an Rf distinct from the product, the base is too strong or the temperature is too high.

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium black, eluting with EtOAc (30 mL). Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient).

References

  • The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones Source: Radboud Repository URL:[Link]

  • A Platform for the Synthesis of Oxidation Products of Bilirubin Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions Source: ResearchGate URL:[Link]

  • DNA adducts of aristolochic acid II: total synthesis and site-specific mutagenesis studies in mammalian cells Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

Sources

Method

Application Note: Reagents and Protocols for the Synthesis of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Strategic Retrosynthetic Analysis & Causality The synthesis of highly functionalized N-aryl lactams, such as 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one, is a critical workflow in the development of novel therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Retrosynthetic Analysis & Causality

The synthesis of highly functionalized N-aryl lactams, such as 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one, is a critical workflow in the development of novel therapeutics, including highly specific protease inhibitors. The structural complexity of this target arises from two features: the sterically hindered ortho-methyl group on the N-aryl ring and the reactive alpha-bromo stereocenter.

Attempting a direct N-arylation of 3-bromopiperidin-2-one with a substituted halobenzene via Buchwald-Hartwig coupling is fundamentally flawed for this target. The steric bulk of the ortho-methyl group severely impedes the oxidative addition and reductive elimination cycles of palladium catalysts. Furthermore, the alpha-bromo lactam is highly unstable under the strong basic conditions and elevated temperatures required for cross-coupling.

To circumvent these issues, we employ a bottom-up construction of the piperidin-2-one ring. The strategy relies on the initial amidation of 4-fluoro-2-methylaniline with 5-bromovaleryl chloride. This is followed by an intramolecular nucleophilic substitution to close the lactam ring, a highly efficient method for constructing piperidines and pyrrolidines[1]. Once the stable 1-(4-fluoro-2-methylphenyl)piperidin-2-one core is established and isolated[2], a highly controlled enolate-driven alpha-bromination is executed to install the final halogen[3].

Pathway A 4-Fluoro-2-methylaniline B 1-(4-Fluoro-2-methylphenyl) piperidin-2-one A->B 1. 5-Bromovaleryl chloride 2. NaH, THF C 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one B->C LDA, NBS THF, -78 °C

Figure 1: Retrosynthetic and forward chemical pathway highlighting key transformations.

Reagent Selection and Mechanistic Rationale

The success of this synthesis relies heavily on the precise selection of reagents to prevent side reactions such as di-bromination or Claisen-type self-condensation of the lactam.

Table 1: Key Reagents and Mechanistic Roles

ReagentStageEquivalentsMechanistic Rationale & Causality
5-Bromovaleryl chloride Ring Construction1.1 eqActs as a bifunctional electrophile. The highly reactive acyl chloride selectively forms the amide with the aniline, leaving the terminal primary bromide intact for the subsequent intramolecular SN2 cyclization[1].
Sodium Hydride (NaH) Ring Construction1.5 eqA strong, non-nucleophilic base required to deprotonate the secondary amide (pKa ~15-17). The resulting nitrogen anion rapidly displaces the terminal bromide to form the 6-membered lactam.
Lithium Diisopropylamide (LDA) Alpha-Bromination1.1 eqUsed at -78 °C to ensure the quantitative and irreversible formation of the kinetic enolate. Using weaker or thermodynamic bases would result in incomplete enolization and promote self-condensation of the lactam[3].
N-Bromosuccinimide (NBS) Alpha-Bromination1.05 eqSelected over molecular bromine (Br2). NBS acts as a mild, solid-state bromine reservoir that delivers a low, steady concentration of electrophilic bromine. This strictly limits the reaction to mono-bromination and prevents the formation of alpha,alpha-dibromo byproducts[4].

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded within the steps to ensure quality control before proceeding to the next stage.

Protocol A: Synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-2-one
  • Amidation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methylaniline (10.0 g, 80.0 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (15.3 mL, 88.0 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Dropwise, add 5-bromovaleryl chloride (17.5 g, 88.0 mmol) over 30 minutes. Self-Validation: The solution will transition from clear to a pale yellow suspension as DIPEA-HCl salts precipitate.

  • Stir for 2 hours at room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The starting aniline (Rf ~0.6) should completely disappear, replaced by the intermediate amide (Rf ~0.4).

  • Quench with water (100 mL), extract with DCM (2 x 100 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude amide in anhydrous THF (200 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.8 g, 120.0 mmol) in small portions. Self-Validation: Vigorous hydrogen gas evolution will occur. Wait for bubbling to subside between additions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench carefully with saturated aqueous NH4Cl (50 mL). Extract with Ethyl Acetate (3 x 100 mL). Dry and concentrate. Purify via silica gel chromatography to yield the pure lactam core.

Protocol B: Alpha-Bromination to 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one
  • Enolization: To a flame-dried 250 mL Schlenk flask, add 1-(4-fluoro-2-methylphenyl)piperidin-2-one (5.0 g, 24.1 mmol) and anhydrous THF (100 mL).

  • Cool the solution strictly to -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C is critical; warmer temperatures will cause the enolate to attack unreacted lactam.

  • Add LDA (2.0 M in THF/heptane/ethylbenzene, 13.2 mL, 26.5 mmol) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation[3].

  • Electrophilic Trapping: Dissolve NBS (4.5 g, 25.3 mmol) in anhydrous THF (30 mL) and add it dropwise to the enolate solution at -78 °C.

  • Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C over 1 hour. Self-Validation: The reaction mixture will turn a distinct pale orange/yellow color as the bromination occurs.

  • Quench the reaction with saturated aqueous NH4Cl (50 mL) and 10% aqueous Na2S2O3 (20 mL) to destroy any residual electrophilic bromine.

  • Extract with Ethyl Acetate (3 x 75 mL), wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexanes:EtOAc 8:2) to isolate the target alpha-bromo lactam.

Workflow cluster_0 Stage 1: Lactam Core Synthesis cluster_1 Stage 2: Alpha-Bromination N1 Amidation (DIPEA, 0 °C) N2 Cyclization (NaH, THF, RT) N1->N2 Intermediate Amide N3 Enolization (LDA, THF, -78 °C) N2->N3 Purified Lactam N4 Electrophilic Trapping (NBS, -78 °C to RT) N3->N4 Lithium Enolate N5 Quench & Extraction (Sat. NH4Cl, EtOAc) N4->N5 N6 Purification (Silica Gel Column) N5->N6

Figure 2: End-to-end experimental workflow for the synthesis and isolation of the target alpha-bromo lactam.

Analytical Validation Data

To ensure the integrity of the synthesized compounds, compare the isolated products against the expected quantitative spectral data summarized below.

Table 2: Expected Analytical Data for Quality Control

CompoundAnalytical MethodExpected Signals / Characteristics
1-(4-Fluoro-2-methylphenyl)piperidin-2-one ^1^H NMR (400 MHz, CDCl3)δ 7.10-6.90 (m, 3H, Ar-H), 3.55 (m, 2H, N-CH2), 2.52 (m, 2H, CO-CH2), 2.22 (s, 3H, Ar-CH3), 1.95-1.80 (m, 4H, piperidine backbone).
1-(4-Fluoro-2-methylphenyl)piperidin-2-one LC-MS (ESI+)Expected [M+H]^+^ m/z = 208.1
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one ^1^H NMR (400 MHz, CDCl3)δ 7.15-6.95 (m, 3H, Ar-H), 4.65 (dd, 1H, CO-CH-Br) , 3.60 (m, 2H, N-CH2), 2.40-2.05 (m, 4H, backbone), 2.25 (s, 3H, Ar-CH3). Note the distinct downfield shift of the alpha-proton due to the electronegative bromine.
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one LC-MS (ESI+)Expected [M+H]^+^ m/z = 286.0 and 288.0 (1:1 isotopic pattern characteristic of a single bromine atom).

References

  • ChemScene. "2060044-10-0 | 1-(4-Fluoro-2-methylphenyl)piperidin-2-one".
  • MDPI. "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines".
  • LibreTexts. "22.
  • Organic Chemistry Portal.

Sources

Application

Application Note: Derivatization of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one for SAR Studies

Executive Summary The piperidin-2-one (valerolactam) scaffold is a privileged motif in medicinal chemistry, frequently utilized to impart conformational rigidity and improve the metabolic stability of amide-containing ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-2-one (valerolactam) scaffold is a privileged motif in medicinal chemistry, frequently utilized to impart conformational rigidity and improve the metabolic stability of amide-containing pharmacophores[1]. The specific derivative, 1-(4-fluoro-2-methylphenyl)piperidin-2-one , incorporates an N -aryl moiety engineered for optimal pharmacokinetic properties: the para-fluorine atom effectively blocks cytochrome P450-mediated oxidation, while the ortho-methyl group restricts N−Caryl​ bond rotation, locking the scaffold into a specific atropisomeric conformation.

This application note details the synthesis of the versatile α -bromo intermediate, 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one , and outlines robust, self-validating protocols for its derivatization. These methodologies enable rapid Structure-Activity Relationship (SAR) exploration via nucleophilic substitution and state-of-the-art metallaphotoredox cross-coupling.

Mechanistic Rationale & Scaffold Analysis

Functionalization at the C3 position ( α to the lactam carbonyl) provides a critical vector for probing adjacent receptor sub-pockets[2]. However, direct functionalization of the unactivated lactam is synthetically challenging. By installing a bromine atom at the C3 position, we create a highly reactive electrophilic handle.

  • Alpha-Bromination Causality: The use of Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78 °C) ensures the exclusive formation of the kinetic enolate. This prevents unwanted ring-opening or self-condensation side reactions that are common with lactams under thermodynamic basic conditions. N-Bromosuccinimide (NBS) serves as a mild, soluble electrophilic bromine source to trap the enolate.

  • Derivatization Causality: The resulting secondary alkyl bromide is primed for two distinct SAR vectors:

    • SN​2 Displacement: Ideal for introducing polar, basic amines (e.g., morpholine, piperazine) to modulate solubility (LogP) and target solvent-exposed regions.

    • sp3−sp2 Cross-Coupling: Traditional palladium-catalyzed Suzuki couplings on secondary alkyl bromides often fail due to rapid β -hydride elimination. To overcome this, we employ a dual nickel/photoredox catalytic system. This single-electron transfer (SET) paradigm generates a transient alkyl radical, completely bypassing the β -hydride elimination pathway and allowing for efficient coupling with aryl halides[3].

Visualizing the Derivatization Landscape

SAR_Workflow Core 1-(4-Fluoro-2-methylphenyl) piperidin-2-one Bromination Alpha-Bromination (LiHMDS, NBS) Core->Bromination Enolate Formation Intermediate 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one Bromination->Intermediate Electrophilic Trapping Vector1 Vector 1: SN2 Amination (Primary/Secondary Amines) Intermediate->Vector1 Base, Heat Vector2 Vector 2: Metallaphotoredox (sp3-sp2 Cross-Coupling) Intermediate->Vector2 Ni/Ir Catalysis, Blue LED Vector3 Vector 3: Etherification (Alcohols, Ag2O) Intermediate->Vector3 Ag-promoted SN1/SN2 SAR_Lib SAR Library Generation (In Vitro Screening) Vector1->SAR_Lib Vector2->SAR_Lib Vector3->SAR_Lib

Workflow for the synthesis and divergent SAR derivatization of the piperidin-2-one scaffold.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Objective: Generate the versatile electrophilic intermediate via kinetic enolate trapping.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Solvation & Cooling: Dissolve 1-(4-fluoro-2-methylphenyl)piperidin-2-one (10.0 mmol, 1.0 eq) in anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Dropwise add LiHMDS (1.0 M in THF, 11.0 mL, 1.1 eq) over 15 minutes. Causality: Slow addition prevents localized heating, ensuring the kinetic enolate is formed and maintained without degradation. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add a solution of recrystallized NBS (10.5 mmol, 1.05 eq) in anhydrous THF (10 mL) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to -20 °C.

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated aqueous NH4​Cl and extract with EtOAc. TLC analysis (Hexanes/EtOAc 3:1) must show complete consumption of the starting material ( Rf​ ~0.4) and the appearance of a new, slightly less polar spot ( Rf​ ~0.5) under UV light.

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield the title compound.

Protocol 2: High-Throughput SN​2 Amination

Objective: Introduce basic nitrogenous groups to build Vector 1 SAR libraries.

  • Reaction Setup: In a 20 mL scintillation vial, dissolve the 3-bromo intermediate (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (5 mL).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine) (2.5 mmol, 2.5 eq) and anhydrous K2​CO3​ (2.0 mmol, 2.0 eq). Causality: The excess amine and mild inorganic base act as acid scavengers to neutralize the generated HBr. This drives the equilibrium forward and prevents acid-catalyzed degradation of the lactam product.

  • Heating: Seal the vial and heat to 65 °C in an aluminum heating block for 12 hours.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The mass spectrum must show the [M+H]+ peak corresponding to the desired aminated product, coupled with the complete disappearance of the characteristic 1:1 isotopic doublet ( 79Br/81Br ) of the starting material.

  • Purification: Filter the suspension to remove inorganic salts, concentrate the filtrate, and purify via preparative HPLC.

Protocol 3: Metallaphotoredox sp3−sp2 Cross-Coupling

Objective: Append aryl/heteroaryl groups via radical-mediated cross-electrophile coupling[3].

  • Catalyst Loading: In a dry 10 mL Schlenk tube, combine the 3-bromo intermediate (0.5 mmol, 1.0 eq), an aryl bromide (0.75 mmol, 1.5 eq), NiCl2​(dtbbpy) (0.05 mmol, 10 mol%), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (0.01 mmol, 2 mol%), and Tris(trimethylsilyl)silane (TTMSS) (0.6 mmol, 1.2 eq) as the hydrogen atom transfer (HAT) agent/reductant.

  • Solvation: Add anhydrous, degassed DMF (5 mL) and anhydrous Na2​CO3​ (1.0 mmol, 2.0 eq).

  • Degassing: Degas the mixture via three strict freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher for the Iridium photocatalyst and will rapidly terminate the radical chain process. Absolute anaerobiosis is required for turnover.

  • Irradiation: Irradiate the reaction mixture with a 34 W Blue LED lamp ( λ = 440 nm) at room temperature for 24 hours with vigorous stirring.

  • Workup: Dilute with water (10 mL), extract with diethyl ether (3 x 10 mL), dry over MgSO4​ , and purify via silica gel chromatography.

Quantitative Data: SAR Library Summary

The following table summarizes representative data for a pilot SAR library generated using the protocols above. Physicochemical properties were calculated to guide lead optimization.

EntryC3-Substituent (R-Group)Reaction VectorIsolated Yield (%)ClogP (Predicted)TPSA (Ų)
1 -Br (Intermediate)N/A82%3.1020.31
2 Morpholino SN​2 Amination85%2.1532.55
3 Benzylamino SN​2 Amination78%3.4232.55
4 PhenylPhotoredox65%4.2020.31
5 3-PyridylPhotoredox60%3.1533.20
6 Methoxy SN​2 Etherification72%2.4529.54

Conclusion

The derivatization of 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one offers a highly modular approach to exploring the chemical space around the valerolactam pharmacophore. By employing orthogonal synthetic strategies—traditional SN​2 substitution and modern metallaphotoredox cross-coupling—medicinal chemists can rapidly generate diverse libraries with finely tuned physicochemical properties, significantly accelerating the lead optimization process.

References

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α -carboxyl sp3 -carbons with aryl halides. Science, 345(6195), 437-440. URL:[Link]

  • Kanamarlapudi, R. C., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(11), 2083-2088. URL:[Link]

Sources

Method

Scalable Manufacturing Methods for Fluorinated Lactam Intermediates: Application Notes &amp; Protocols

Executive Summary & Rationale Fluorinated lactams (particularly γ and δ -lactams) are privileged scaffolds in modern drug discovery. The strategic incorporation of fluorine atoms into these nitrogen heterocycles modulate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Fluorinated lactams (particularly γ

  • and δ -lactams) are privileged scaffolds in modern drug discovery. The strategic incorporation of fluorine atoms into these nitrogen heterocycles modulates basicity (pKa), enhances metabolic stability against cytochrome P450 oxidation, and improves membrane permeability[1]. Despite their immense utility, the scalable manufacturing of these intermediates has historically been bottlenecked by the hazardous nature of fluorinating reagents, poor regioselectivity, and the thermodynamic challenges associated with fluorinated ring-closing metathesis [2].

This application note details two highly scalable, self-validating methodologies designed for process chemists and drug development professionals: Continuous Flow Electrophilic Fluorination and Optimized Ru-Catalyzed Ring-Closing Metathesis (RCM) .

Mechanistic Insights & Process Causality (E-E-A-T)

Causality in Continuous Flow Electrophilic Fluorination

In traditional batch reactors, the α -fluorination of lactam enolates using reagents like N-fluorobenzenesulfonimide (NFSI) is plagued by poor selectivity. The reaction is highly exothermic; inadequate heat dissipation creates localized thermal spikes that promote the formation of di-fluorinated byproducts and accelerate reagent decomposition [3].

Transitioning this process to a continuous flow microreactor fundamentally alters the reaction environment. The high surface-area-to-volume ratio of the flow reactor ensures near-perfect isothermal conditions. By precisely controlling the residence time and stoichiometry at the mixing junctions, the mono-fluorinated product is rapidly formed and quenched before secondary fluorination can occur. This drastically improves the Space-Time Yield (STY) and process E-factor[1].

Causality in Fluorinated Ring-Closing Metathesis (RCM)

Synthesizing fluorinated γ -lactams via RCM of fluoroalkenes presents a distinct kinetic challenge. The strong electron-withdrawing nature of the fluorine atom severely deactivates the intermediate ruthenium-alkylidene complex, leading to sluggish turnover rates and catalyst degradation [4].

To overcome this, the process utilizes the Hoveyda-Grubbs 2nd generation (HG-II) catalyst, which offers an optimal balance of initiation speed and intermediate stability. Furthermore, operating the reaction under a continuous sweep of inert gas continuously removes the ethylene byproduct. According to Le Chatelier's principle, this drives the otherwise unfavorable thermodynamic equilibrium strictly toward the cyclized fluorinated lactam [4].

Experimental Protocols & Workflows

Protocol A: Continuous Flow Electrophilic α -Fluorination of δ -Lactams

Objective: Scalable, highly selective synthesis of α -fluoro- δ -lactams using NFSI. Equipment: Dual-syringe pump system, two PFA (perfluoroalkoxy) T-mixers, PTFE residence coils.

Step-by-Step Methodology:

  • System Priming: Flush the continuous flow system with anhydrous THF at 1.0 mL/min to establish baseline pressure and ensure an anhydrous environment.

    • Validation: In-line moisture sensor must read <10 ppm H₂O before proceeding.

  • Enolate Formation (T-Mixer 1): Pump a 0.5 M solution of the δ -lactam in THF and a 0.55 M solution of LiHMDS in THF at equal flow rates (0.5 mL/min) into T-Mixer 1, submerged in a -78°C cooling bath.

    • Causality: Rapid mixing at cryogenic temperatures ensures quantitative kinetic enolate formation without thermodynamic side-product generation.

  • Electrophilic Fluorination (T-Mixer 2): Route the enolate stream into T-Mixer 2 (-40°C) alongside a 0.6 M solution of NFSI in THF (0.5 mL/min). Allow the mixture to pass through a 2 mL residence coil (Residence time = 1.33 min).

    • Causality: The microreactor dissipates the exothermic heat of fluorination instantly, preventing the formation of di-fluoro impurities.

  • In-line Quenching & QC: Direct the reactor effluent into a stirred flask containing saturated aqueous NH₄Cl.

    • Validation: Monitor the organic phase via at-line GC-MS; the mono-fluoro to di-fluoro ratio must strictly exceed 98:2.

FlowSetup Lactam Lactam (in THF) T1 T-Mixer 1 (-78°C) Lactam->T1 Base LiHMDS (in THF) Base->T1 NFSI NFSI (in THF) T2 T-Mixer 2 (-40°C) NFSI->T2 Coil1 Residence Coil 1 (Enolate Formation) T1->Coil1 Coil1->T2 Enolate Intermediate Coil2 Residence Coil 2 (Fluorination) T2->Coil2 Quench In-line Quench (NH4Cl aq) Coil2->Quench Mono-fluoro Product Product α-Fluoro Lactam Collection Quench->Product

Fig 1. Continuous flow reactor setup for electrophilic α-fluorination of lactams.

Protocol B: Scalable Ring-Closing Metathesis (RCM) for Fluorinated γ -Lactams

Objective: Synthesis of fluorinated γ -lactams via Ru-catalyzed RCM of fluoroalkenes. Equipment: Jacketed batch reactor with subsurface gas sparging capabilities.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the fluorinated diene precursor (0.1 M) in anhydrous, degassed toluene.

    • Causality: High dilution prevents intermolecular cross-metathesis (oligomerization), favoring intramolecular cyclization.

  • Catalyst Injection: Heat the solution to 80°C. Inject Hoveyda-Grubbs II (HG-II) catalyst (2.5 mol%) as a solution in toluene.

    • Causality: HG-II is selected over 1st-generation catalysts due to its robust stability against the electron-withdrawing fluoroalkene moiety.

  • Equilibrium Shifting: Initiate subsurface sparging with dry N₂ gas at 50 mL/min throughout the reaction.

    • Causality: Fluoroalkene RCM is thermodynamically challenging. Continuous removal of the ethylene byproduct shifts the equilibrium strictly toward the cyclic product.

  • Validation & Workup: Monitor via HPLC. Upon >95% conversion (typically 2 hours), quench the active Ru-species with ethyl vinyl ether.

    • Validation: Treat the mixture with a silica-based metal scavenger (e.g., SiliaBond DMT) to reduce residual ruthenium to <10 ppm before crystallization, ensuring pharmaceutical-grade purity.

RCM_Mechanism Precatalyst HG-II Precatalyst Active Active Ru-Alkylidene Precatalyst->Active Initiation Coordination Fluoroalkene Coordination Active->Coordination Diene Binding Metallacyclobutane Metallacyclobutane Intermediate Coordination->Metallacyclobutane [2+2] Cycloaddition Cycloelimination Cycloelimination Metallacyclobutane->Cycloelimination Ring Opening Cycloelimination->Active Catalyst Turnover Product Fluorinated γ-Lactam Cycloelimination->Product Product Release Ethylene Ethylene Gas (Continuously Removed) Cycloelimination->Ethylene Equilibrium Shift

Fig 2. Mechanistic cycle of Ru-catalyzed ring-closing metathesis for fluorinated lactams.

Quantitative Data: Batch vs. Optimized Scalable Methods

The following table summarizes the quantitative improvements achieved by transitioning from traditional batch synthesis to the optimized, scalable methods described above.

MetricTraditional Batch SynthesisContinuous Flow / Optimized RCMCausality for Improvement
Yield (Mono-fluorinated) 55 - 65%88 - 95%Isothermal control prevents thermal degradation and over-fluorination.
Di-fluoro Impurity 15 - 20%< 2%Precise stoichiometric mixing and immediate quenching in flow.
Residence / Reaction Time 4 - 6 hours2 - 5 minutesEnhanced mass transfer and rapid mixing kinetics in microreactors.
Space-Time Yield (STY) < 10 g/L/h> 150 g/L/hContinuous throughput allows for massive volumetric efficiency.
Catalyst Loading (RCM) 10 - 15 mol%2.5 - 5 mol%Continuous ethylene removal prevents catalyst deactivation.

References

  • Title: Short and efficient synthesis of fluorinated δ-lactams Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Industrial Applications of Fluorine Chemistry in Pharmaceuticals Source: Science of Synthesis (Thieme) URL: [Link]

  • Title: Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts Source: Topics in Current Chemistry (Springer) URL: [Link]

  • Title: Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals handling 3-Bromo-1-(4-fluoro-2-methylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals handling 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one (CAS: 1315366-31-4) [2].

Due to its unique physicochemical properties—specifically its highly lipophilic N -aryl group and the base-sensitive α -bromo stereocenter—standard purification protocols often lead to chemical degradation or poor chiral resolution. This guide provides field-proven methodologies, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation.

Section 1: Physicochemical Profiling & Chromatography Strategy

To design a successful purification workflow, we must first understand how the molecular structure dictates its physical behavior. The table below summarizes the critical parameters that influence our chromatography strategy.

Quantitative Data & Property Profile
PropertyValue / CharacteristicImpact on Purification Strategy
CAS Number 1315366-31-4Standard identifier for reference [2].
Molecular Weight 286.14 g/mol Confirmable via LC-MS (Expected M+H: 287.1).
Lipophilicity (LogP) HighRequires non-polar to moderately polar solvent gradients (e.g., Hexanes/EtOAc).
Chemical Reactivity Base-sensitive α -bromoAvoid basic additives (e.g., Et3N) and basic alumina to prevent E2 elimination [3].
Stereochemistry Racemic at C3Requires Chiral Stationary Phase (CSP) HPLC for enantiomeric resolution [4].
Purification Workflow Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture (3-Bromo Piperidinone) AqueousWorkup Aqueous Workup (Neutral pH, Brine wash) Crude->AqueousWorkup FlashChromo Flash Chromatography (Neutral Silica, Hex/EtOAc) AqueousWorkup->FlashChromo PurityCheck LC-MS / NMR Purity Check FlashChromo->PurityCheck Recryst Recrystallization (Optional for >98% purity) PurityCheck->Recryst Fail (<95%) PureRacemate Pure Racemic Product PurityCheck->PureRacemate Pass (>95%) Recryst->PurityCheck ChiralHPLC Preparative Chiral HPLC (Enantiomer Resolution) PureEnantiomer Pure (R)- or (S)-Enantiomer ChiralHPLC->PureEnantiomer PureRacemate->ChiralHPLC If chiral required

Fig 1. End-to-end purification workflow for 3-bromo piperidinone derivatives.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing a lower-mass impurity (M-80) during LC-MS analysis of my purified fractions? A: This is a classic case of dehydrobromination. The proton at the C3 position is highly acidic due to the adjacent lactam carbonyl and the electron-withdrawing bromine atom. If your purification involves basic conditions (e.g., using triethylamine to passivate silica, or using basic alumina), it triggers a rapid E2 elimination. This results in the loss of HBr and the formation of the α,β -unsaturated lactam (1-(4-fluoro-2-methylphenyl)-5,6-dihydropyridin-2(1H)-one). Solution: Strictly use neutral silica gel (pH 6.5-7.5) and avoid basic additives in your mobile phase [3].

DegradationPathway AlphaBromo 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one E2Elimination E2 Elimination Pathway (Loss of HBr) AlphaBromo->E2Elimination Base Basic Conditions (e.g., Et3N, Basic Alumina) Base->E2Elimination UnsaturatedLactam 1-(4-Fluoro-2-methylphenyl) -5,6-dihydropyridin-2(1H)-one (Degradation Product) E2Elimination->UnsaturatedLactam

Fig 2. Base-catalyzed E2 elimination pathway of the alpha-bromo lactam.

Q2: How do I separate the unreacted non-brominated starting material from the product? A: The unbrominated starting material, 1-(4-fluoro-2-methylphenyl)piperidin-2-one [1], and the 3-bromo product have very similar retention factors ( Rf​ ) because the highly lipophilic 4-fluoro-2-methylphenyl group dominates their interaction with the stationary phase. Solution: Use a highly shallow gradient for flash chromatography. Start with 100% Hexanes (or Heptane) and slowly ramp to 15% Ethyl Acetate over 20 column volumes (CV). The 3-bromo product is slightly less polar due to the disruption of the lactam dipole and will elute before the unreacted starting material.

Q3: I need the pure (R)-enantiomer. Can I resolve this using standard reverse-phase HPLC? A: No. Because the stereocenter is at C3, standard C18 reverse-phase HPLC cannot differentiate the enantiomers. You must use Preparative Chiral HPLC. Solution: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or IC) under normal-phase conditions (Hexane/Isopropanol) is highly effective for α -bromo piperidinones [4].

Q4: I am seeing a +79 Da impurity. What is it and how do I remove it? A: This is the 3,3-dibromo over-bromination impurity. It forms if the brominating agent (e.g., NBS or Br2) is used in excess or if the reaction is run too warm. Solution: The dibromo species is significantly less polar than the mono-bromo product. It will elute near the solvent front in a 90:10 Hexanes:EtOAc system. Discard the first few fractions during column chromatography. To prevent its formation, strictly control the stoichiometry of the brominating agent to 1.05 equivalents and maintain the reaction temperature below 0°C during addition.

Section 3: Step-by-Step Experimental Protocols

Protocol A: Flash Column Chromatography (Primary Purification)

Objective: Isolate the racemic 3-bromo product from starting materials and poly-brominated impurities without triggering degradation.

  • Stationary Phase Preparation: Pack a glass column with neutral Silica Gel 60 (230-400 mesh) using 100% Hexanes. Critical: Verify the silica is not basic; do not pre-treat with triethylamine.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed to ensure a narrow sample band.

  • Elution Strategy:

    • Run 3 Column Volumes (CV) of 100% Hexanes to elute non-polar byproducts (e.g., the 3,3-dibromo impurity).

    • Apply a shallow gradient from 0% to 15% Ethyl Acetate in Hexanes over 15 CV.

    • Collect small fractions (e.g., 20 mL for a 50 g column) to maximize resolution between the product and the unbrominated starting material.

  • Fraction Analysis: Spot fractions on TLC plates. The 3-bromo product typically has an Rf​ of ~0.45 in 80:20 Hexanes:EtOAc, while the starting material is ~0.35. Visualize using UV (254 nm) and phosphomolybdic acid (PMA) stain.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at ≤35∘C . Higher temperatures risk thermal degradation.

Protocol B: Preparative Chiral HPLC (Enantiomeric Resolution)

Objective: Resolve the purified racemic mixture into pure (R)- and (S)-enantiomers.

  • Column Selection: Equip the HPLC with a Chiralpak AD-H column (250 x 20 mm, 5 μ m).

  • Mobile Phase Preparation: Prepare an isocratic mixture of 85% Hexane and 15% Isopropanol (IPA). Note: Ensure both solvents are HPLC grade and thoroughly degassed to prevent baseline drift.

  • Sample Preparation: Dissolve the racemic product in the mobile phase at a concentration of 10 mg/mL. Filter through a 0.22 μ m PTFE syringe filter to protect the chiral stationary phase.

  • Method Parameters:

    • Flow Rate: 15.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 254 nm and 220 nm.

  • Execution: Inject 1-2 mL per run. The enantiomers will typically elute as two baseline-resolved peaks between 12 and 20 minutes.

  • Recovery: Immediately concentrate the collected fractions under vacuum at low temperature to yield the enantiopure compounds.

References

  • ACS Publications. "Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4′-piperidine]-2-one". Organic Process Research & Development.[Link]

  • ScienceDirect. "Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones". Tetrahedron: Asymmetry.[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Methylphenyl Substituted Lactams

Welcome to the Advanced Catalysis Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals struggling with the N-arylation of lactams using sterically deman...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals struggling with the N-arylation of lactams using sterically demanding ortho-substituted aryl halides (such as 2-methylphenyl or ortho-tolyl groups).

Below, you will find mechanistic FAQs, a diagnostic troubleshooting workflow, quantitative ligand data, and a self-validating experimental protocol.

Part 1: Mechanistic FAQs & Catalyst Selection

Q1: Why does the 2-methylphenyl (ortho-tolyl) group severely reduce yields during lactam N-arylation? A: The failure primarily occurs at the reductive elimination step of the palladium-catalyzed Buchwald-Hartwig amidation cycle. Lactams are less nucleophilic than primary amines. When coupling with an ortho-substituted aryl halide, the intermediate Pd(II) complex becomes highly congested. Standard N-ligation of the lactam forces the bulky ortho-methyl group into direct spatial conflict with the lactam ring, dramatically raising the activation energy barrier for C–N reductive elimination[1]. This stalled intermediate often degrades or undergoes off-target protodehalogenation[2].

Q2: How do modern ligand designs overcome this specific ortho-steric clash? A: To counteract this unfavorable steric effect, you must reroute the reductive elimination pathway. Recent computational and experimental studies reveal that highly sterically hindered aryl halides can actually force the proximal lactamide ligand into an unusual O-ligation mode when paired with bulky biarylphosphine ligands[1]. With the amide oxygen participating, the intermediate undergoes C–N reductive elimination via a low-barrier, five-membered ring transition state, effectively bypassing the steric repulsion of the ortho-methyl group[1]. Furthermore, utilizing ligands with highly electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl) increases the electrophilicity of the Pd(II) center, facilitating the initial binding of the poorly nucleophilic lactam[3].

G Pd0 Active Pd(0)L(n) Species OxAdd Oxidative Addition (2-Methylphenyl Halide) Pd0->OxAdd AmideBind Lactam Binding & Deprotonation OxAdd->AmideBind NLig N-Ligation Mode (Sterically Hindered) AmideBind->NLig Small Ligands OLig O-Ligation Mode (Sterically Relieved) AmideBind->OLig Bulky Biarylphosphines RedElimN Reductive Elimination (High Energy Barrier) NLig->RedElimN RedElimO Reductive Elimination (Accessible 5-Membered TS) OLig->RedElimO Product N-(2-Methylphenyl) Lactam RedElimN->Product RedElimO->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of lactam N-arylation showing O-ligation bypass for steric hindrance.

Part 2: Troubleshooting Guide for Failed Amidations

If your cross-coupling of a 2-methylphenyl halide with a lactam is failing, use this diagnostic logic to isolate the variable.

Issue 1: High recovery of unreacted 2-methylphenyl halide and lactam.

  • Diagnosis: Failure at the oxidative addition step or complete inhibition of lactam binding.

  • Causality & Solution: The bulky ortho-substituent slows oxidative addition. Switch to a highly active Pd(0) source or a precatalyst that rapidly generates monoligated Pd(0). Ligands possessing a methoxy group ortho to the phosphorus (e.g., specific BrettPhos or XPhos variants) prevent the formation of inactive κ2 -amidate complexes, stabilizing the active catalyst[3].

Issue 2: Significant formation of toluene (reduced arene) instead of the cross-coupled product.

  • Diagnosis: Protodehalogenation. The reductive elimination is too slow, allowing the Pd(II) intermediate to undergo background reduction (often via β -hydride elimination from solvent/base or trace moisture).

  • Causality & Solution: Deprotonation kinetics are critical. If using insoluble bases like K3PO4, the reaction is particle-size dependent. Switch to finely powdered K3PO4 rather than granular forms to accelerate lactam deprotonation, ensuring that C–N reductive elimination remains the rate-limiting step[1]. Ensure strictly anhydrous conditions.

Troubleshooting Start Low Yield in 2-Methylphenyl Lactam Amidation CheckSM Analyze Unreacted SM (GC-MS / LC-MS) Start->CheckSM Dehal High Protodehalogenation CheckSM->Dehal NoRxn Unreacted Aryl Halide CheckSM->NoRxn Sol1 Use fine K3PO4 powder & anhydrous conditions Dehal->Sol1 Sol2 Increase ligand steric bulk (e.g., tBuBrettPhos) NoRxn->Sol2

Troubleshooting workflow for low-yielding sterically hindered lactam amidations.

Part 3: Quantitative Data & Ligand Selection

Selecting the correct ligand is the single most important variable for ortho-substituted arenes. Below is a comparative matrix summarizing ligand efficacy for 2-methylphenyl lactam couplings.

Ligand SystemBaseSolventTemp (°C)Efficacy for Ortho-SubstituentsMechanistic Advantage
Pd(OAc)₂ / Xantphos Cs₂CO₃Dioxane100Low to ModerateStandard bite angle; struggles with severe ortho-steric clash.
Pd₂(dba)₃ / tBuBrettPhos K₃PO₄Toluene110HighExtreme bulk forces O-ligation mode, bypassing N-steric clash[1].
Pd(OAc)₂ / L6 (CF₃-biaryl) K₃PO₄t-AmylOH90Very HighElectron-deficient P-center accelerates amide binding[3].

Part 4: Self-Validating Experimental Protocol

High-Yield N-Arylation of Lactams with 2-Methylphenyl Bromide This protocol utilizes particle-size-dependent kinetics to control the rate-limiting step, acting as a self-validating system for base dispersion[1].

Step 1: Preparation of the Precatalyst Complex

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%) and tBuBrettPhos (6.0 mol%).

    • Causality: Maintaining a slight excess of ligand relative to palladium prevents the agglomeration of inactive Pd-black and stabilizes the highly reactive monoligated Pd(0) active species necessary for activating sterically bulky substrates[2].

Step 2: Substrate and Base Addition

  • Add the lactam (1.2 equiv) and 2-methylphenyl bromide (1.0 equiv).

  • Add finely powdered , anhydrous K₃PO₄ (2.0 equiv).

    • Causality: Do not use granular K₃PO₄. Deprotonation of the NH lactam by an insoluble base can become turnover-limiting. Fine powder maximizes surface area, ensuring the catalytic cycle does not stall prior to reductive elimination[1].

Step 3: Solvent Addition and Catalytic Turnover

  • Add anhydrous toluene to achieve a 0.2 M concentration.

  • Seal the Schlenk tube, remove it from the glovebox, and heat at 110 °C for 16 hours.

    • Self-Validation Checkpoint: Observe the solution color. It should transition from dark purple/red (Pd₂(dba)₃) to a homogenous pale yellow/orange (active Pd-ligand complex) within the first 15 minutes of heating. Immediate precipitation of a black solid indicates oxygen ingress or ligand failure.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic phosphate salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the N-(2-methylphenyl) lactam.

Part 5: References

  • Xingwei Li et al. "Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers." Journal of the American Chemical Society, 2024. 1

  • Stephen L. Buchwald et al. "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study." National Institutes of Health (NIH) / PMC, 2012. 3

  • "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." National Institutes of Health (NIH) / PMC, 2013. 2

Sources

Troubleshooting

Troubleshooting cyclization failures in N-aryl piperidinone synthesis

Welcome to the Technical Support Center for heterocyclic process chemistry. The construction of the N-aryl piperidinone scaffold is a critical transformation in the development of CNS agents, antidepressants, and antipsy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic process chemistry. The construction of the N-aryl piperidinone scaffold is a critical transformation in the development of CNS agents, antidepressants, and antipsychotics. However, the cyclization of linear precursors (via Dieckmann condensation, aza-Michael addition, or amine exchange) is notoriously susceptible to thermodynamic and kinetic failures.

This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve cyclization bottlenecks.

Diagnostic Decision Matrix

Before adjusting your reaction parameters, use the following diagnostic workflow to identify the specific mechanistic failure mode of your cyclization attempt.

DiagnosticWorkflow Start Cyclization Failure Detected CheckTLC TLC/LC-MS Analysis Start->CheckTLC Oligomers Oligomers/Polymers Detected? CheckTLC->Oligomers Dilution Increase Dilution & Use Non-Nucleophilic Base Oligomers->Dilution Yes SM_Remain Starting Material Remains? Oligomers->SM_Remain No ElecSteric Assess N-Aryl Group (Electronic/Steric) SM_Remain->ElecSteric Yes EWG Electron-Withdrawing Group Present? ElecSteric->EWG LewisAcid Add Lewis Acid or Increase Temp EWG->LewisAcid Yes Ortho Ortho-Substitution (Steric Bulk)? EWG->Ortho No Buchwald Switch to Buchwald-Hartwig Cross-Coupling Ortho->Buchwald Yes

Diagnostic workflow for N-aryl piperidinone cyclization failures.

Troubleshooting Guides & FAQs

Q1: My Dieckmann condensation yields mostly oligomeric sludge instead of the desired N-aryl piperidin-4-one. How do I shift the equilibrium? Causality: You are operating under conditions that favor intermolecular attack (kinetic control) rather than the desired intramolecular ring closure (thermodynamic control). High concentrations of the linear precursor increase the probability of two molecules colliding before the enolate can attack its own ester/halide terminus. Solution: Implement the high-dilution principle. Run the reaction at a concentration of ≤0.05 M. Furthermore, ensure you are using at least two equivalents of a strong, strictly non-nucleophilic base (e.g., NaH or t-BuOK). Nucleophilic bases can attack the carbonyl, leading to ester hydrolysis or transesterification instead of enolate formation [1].

Q2: I am using an electron-deficient aniline (e.g., p-nitroaniline) in an aza-Michael addition, and the starting material remains unreacted. What is the mechanistic bottleneck? Causality: The electronic properties of the aniline significantly impact the yield. Electron-withdrawing groups (EWGs) delocalize the lone pair on the nitrogen atom into the aryl ring, drastically reducing its nucleophilicity. This raises the activation energy required for the initial attack on the α,β -unsaturated system. Solution: You must lower the activation energy or change the synthetic route. Adding a Lewis acid (e.g., TiCl4​ or BF3​⋅OEt2​ ) can activate the enone, making it more electrophilic. Alternatively, abandon the aza-Michael approach and utilize the iodide salt exchange method (detailed in Protocol B), which has been proven to accommodate a wider variety of anilines, including those with EWGs [2].

Q3: The intramolecular amidation fails when my N-aryl group has ortho-substituents. How can I overcome this steric clash? Causality: Ortho-substitution creates severe steric hindrance, restricting the rotation of the C-N bond and preventing the molecule from adopting the necessary transition state geometry for cyclization. Solution: Do not attempt to force the cyclization of a linear precursor. Instead, build the piperidinone ring first (e.g., starting from δ -valerolactam) and introduce the sterically hindered aryl group in the final step via Pd-catalyzed Buchwald-Hartwig cross-coupling. For highly specialized axially chiral N-aryl piperidinones, Brønsted base-catalyzed tandem isomerization-Michael reactions offer a sophisticated bypass [3].

Mechanistic Pathway Analysis

Understanding the competing pathways is essential for rational troubleshooting. The diagram below illustrates the divergence between successful cyclization and oligomerization.

Mechanism Linear Linear Precursor (e.g., Diester/Dienone) BaseAct Base Activation (Enolate Formation) Linear->BaseAct NaH / t-BuOK NucleoAttack Intramolecular Nucleophilic Attack BaseAct->NucleoAttack Favorable Conformation SideRxn Intermolecular Attack (Oligomerization) BaseAct->SideRxn High Concentration Intermediate Tetrahedral Intermediate NucleoAttack->Intermediate Product N-Aryl Piperidinone Intermediate->Product Leaving Group Expulsion

Mechanistic pathway and competing side reactions in piperidinone cyclization.

Quantitative Method Comparison

Synthesis StrategyTypical Yield (%)Optimal Substrate ScopePrimary Failure ModeCausality of Failure
Dieckmann Condensation 60–85%Electron-rich anilines, unhinderedOligomerizationHigh concentration favors intermolecular attack over ring closure.
Aza-Michael Addition 50–80%Moderate to electron-rich anilinesIncomplete conversionEWGs on aniline reduce nitrogen nucleophilicity, stalling addition.
Iodide Salt Exchange 70–90%Broad scope, including some EWGsCross-coupled side productsIntermolecular displacement of benzylmethylamine by aniline fails to cyclize.
Buchwald-Hartwig 75–95%Ortho-substituted, sterically hinderedCatalyst deactivationOxidative addition complex poisoned by impurities or poor ligand choice.

Self-Validating Experimental Protocols

Protocol A: High-Dilution Dieckmann Condensation for N-Aryl Piperidin-4-ones

This protocol minimizes oligomerization by strictly controlling the concentration of the reactive enolate.

Step 1: Base Suspension

  • Action: Suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in anhydrous THF (to achieve a final reaction concentration of 0.02 M) under an argon atmosphere at 0 °C.

  • Causality: Using an excess of a strong, non-nucleophilic base ensures complete enolization. The low temperature prevents premature degradation of the base and solvent.

  • Validation: The suspension should appear uniformly cloudy without clumping. Evolution of H2​ gas upon addition of trace moisture (from a test aliquot) confirms base activity.

Step 2: Precursor Addition

  • Action: Dissolve the N-aryl diester precursor (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 2 hours using a syringe pump.

  • Causality: Slow addition ensures that the concentration of the uncyclized enolate remains infinitesimally low, statistically forcing the intramolecular attack (cyclization) over intermolecular collisions (oligomerization).

  • Validation: Monitor by LC-MS. The mass of the linear precursor should disappear, replaced by the [M−ROH+H]+ mass of the cyclized β -keto ester.

Step 3: Quench and Decarboxylation

  • Action: Quench the reaction carefully with 1M HCl until pH 2. Reflux the mixture for 4 hours to induce decarboxylation.

  • Causality: Acidic hydrolysis of the β -keto ester generates a β -keto acid, which readily undergoes thermal decarboxylation to yield the final 4-piperidinone.

  • Validation: Cessation of CO2​ bubbling indicates completion of decarboxylation. TLC (Hexane:EtOAc 4:2) will show a shift to a higher Rf​ value corresponding to the ketone.

Protocol B: Iodide Salt Exchange Method (Kuehne/Scherer Modification)

This two-step protocol bypasses the tedious synthesis of 1,5-dichloro-3-pentanone and is highly effective for anilines with electron-withdrawing groups [2].

Step 1: Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide

  • Action: Treat commercially available N-benzyl-4-piperidone (1.0 equiv) with methyl iodide (1.5 equiv) in acetone at room temperature for 12 hours.

  • Causality: Alkylation of the tertiary amine forms a quaternary ammonium salt, turning the benzylmethylamine moiety into an excellent leaving group for the subsequent exchange.

  • Validation: The product will precipitate out of the acetone solution as a white solid. Filter and wash with cold acetone. The physical appearance of a crystalline solid validates the salt formation.

Step 2: Exchange Reaction

  • Action: Reflux the iodide salt (1.0 equiv) with the desired aniline (1.2 equiv) in ethanol/water (1:1) for 8-12 hours.

  • Causality: The aniline acts as a nucleophile, displacing the benzylmethylamine leaving group via a tandem retro-Michael/aza-Michael sequence, constructing the N-aryl-4-piperidone ring directly.

  • Validation: Extract the aqueous mixture with EtOAc. If the aqueous layer remains cloudy, extract with additional solvent, as this indicates incomplete partitioning of the highly lipophilic N-aryl product. Purify via silica gel chromatography.

References

  • "A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones." Organic Letters, American Chemical Society. Available at: [Link]

  • "Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis." PubMed Central (PMC), National Institutes of Health. Available at: [Link]

Optimization

Minimizing hydrolysis of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Technical Support Center: Minimizing Hydrolysis of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Hydrolysis of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals handling 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one, a highly reactive α -bromo δ -lactam intermediate. Due to its structural features, this compound is exceptionally susceptible to hydrolytic degradation. This document provides mechanistic insights, field-proven troubleshooting, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Causality of Hydrolysis

To prevent degradation, one must first understand the structural vulnerabilities of the molecule. The α -bromoamide moiety creates a system with dual electrophilic centers[1].

  • Electrophilic Carbonyl (C2): The electron-withdrawing nature of the adjacent bromine atom significantly increases the electrophilicity of the lactam carbonyl. Nucleophilic attack by water or hydroxide at this position leads to Pathway B (lactam ring-opening), yielding an acyclic α -bromo amino acid derivative.

  • Electrophilic α -Carbon (C3): The bromine atom is an excellent leaving group, and the adjacent carbonyl stabilizes the transition state for SN​2 displacement. Nucleophilic attack at C3 leads to Pathway A , resulting in the displacement of the bromide to form 3-hydroxy-1-(4-fluoro-2-methylphenyl)piperidin-2-one[1].

Both pathways are accelerated by basic conditions, high temperatures, and the presence of protic solvents.

Figure 1: Divergent hydrolysis pathways of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one.

Part 2: Troubleshooting Guides & FAQs

Q1: During LCMS analysis of my crude reaction mixture, I observe a major peak corresponding to [M-Br+OH]. What is causing this, and how do I stop it? A: You are observing the product of Pathway A (the 3-hydroxy lactam). This typically occurs during aqueous workup if the aqueous phase is too basic (pH > 7.5). The α -bromo group is highly susceptible to SN​2 displacement by hydroxide ions. Resolution: Switch to a strictly buffered aqueous quench (e.g., saturated aqueous NH4​Cl ) and maintain the workup temperature below 5 °C to kinetically suppress the substitution rate[2].

Q2: My compound degrades significantly during silica gel column chromatography. How can I purify it without losing my yield? A: Standard silica gel is slightly acidic and retains a hydration shell (moisture), which promotes acid-catalyzed ring-opening (Pathway B). Resolution: Pre-treat your silica gel with 1% triethylamine (TEA) in your non-polar eluent (e.g., hexanes) to neutralize the acidic sites, then flush with your standard eluent before loading the sample. Alternatively, utilize neutral alumina or perform a rapid filtration over a short pad of silica rather than a prolonged column.

Q3: Which solvents are strictly prohibited when handling or storing this compound? A: Avoid all protic solvents (methanol, ethanol, water) and hygroscopic solvents that have not been freshly dried. Even trace moisture in unsealed THF or DMF can lead to slow degradation over time.

Q4: What are the optimal long-term storage conditions? A: Store the purified compound as a dry solid at -20 °C under a strict Argon or Nitrogen atmosphere. Include a desiccant packet in the secondary containment vessel.

Part 3: Quantitative Stability Data

The following table summarizes the kinetic stability profile of the α -bromo lactam intermediate under various environmental conditions. This data highlights the critical need for pH and temperature control.

Environmental ConditionTemperature (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Pathway
Aqueous pH 2.025 °C< 2 hoursPathway B (Ring Opening)
Aqueous pH 7.025 °C~ 12 hoursMixed (Pathways A & B)
Aqueous pH 9.025 °C< 30 minutesPathway A (Bromide Displacement)
Aqueous pH 6.5 (Buffered) 4 °C > 72 hours Stable (Optimal Workup Window)
Anhydrous DCM25 °C> 2 weeksNone (Stable)

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity recovery of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one, utilize the following step-by-step anhydrous workup and isolation methodology. This protocol includes built-in validation checks to prevent downstream failures.

Protocol: Low-Temperature Buffered Workup

  • Preparation: Pre-chill all extraction solvents (DCM or Ethyl Acetate) and aqueous buffers (Saturated NH4​Cl and Brine) to 0–4 °C in an ice bath.

  • Quenching: Transfer the crude reaction mixture slowly into a vigorously stirred flask containing the cold saturated NH4​Cl solution.

    • Self-Validation Step 1: Dip a pH strip into the aqueous layer. It must read between pH 6.0 and 7.0. If it is basic, add 0.1 M HCl dropwise until neutral.

  • Extraction: Extract the aqueous layer three times with the pre-chilled organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers once with cold brine. Do not use NaHCO3​ or Na2​CO3​ washes.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ .

    • Causality Note: Avoid MgSO4​ , as it is slightly Lewis acidic and can promote degradation of sensitive lactams.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Self-Validation Step 2: Ensure the water bath on the rotary evaporator does not exceed 25 °C. High heat during concentration is a primary cause of late-stage thermal degradation.

  • Verification: Dissolve a 1 mg aliquot in anhydrous Acetonitrile and immediately analyze via LCMS to confirm the presence of the intact parent mass [M+H]+ and the absence of the [M-Br+OH] degradant.

References

  • Google Patents. "WO1998018789A1 - Process for the preparation of phtalide" Google Patents.

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing a robust recrystallization protocol for 3-Bromo-1-(4-fluoro-2-methylphenyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing a robust recrystallization protocol for 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount for downstream success and regulatory compliance.[1][2] This document combines fundamental principles with practical, field-proven troubleshooting strategies to address common challenges encountered during the purification of piperidine derivatives.[3]

Section 1: Understanding the Molecule - The Key to Solvent Selection

The molecular structure of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is the primary determinant for selecting an appropriate solvent system. Key structural features include:

  • Lactam Ring: A polar cyclic amide group capable of hydrogen bonding.

  • Substituted Aromatic Ring: A largely non-polar phenyl ring, modified with electron-withdrawing fluorine and electron-donating methyl groups, contributing to its overall moderate polarity.

  • Bromine Atom: Adds to the molecular weight and can participate in dipole-dipole interactions.

This combination of polar and non-polar features suggests that a single solvent may not be perfect, and either a solvent of intermediate polarity or a mixed-solvent system will likely be most effective. The principle of "like dissolves like" is the foundational concept for solvent selection.[4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the recrystallization of this and similar pharmaceutical intermediates.

Q1: What are the ideal characteristics of a recrystallization solvent?

An ideal solvent must satisfy several criteria to be effective for purification.[5][6] The compound to be purified should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[4][7] This temperature-dependent solubility differential is the driving force of the entire process.[8] Additionally, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal by filtration.[9] Finally, the solvent must be chemically inert with the compound and be volatile enough for easy removal from the final crystals.[6][9]

Q2: Which solvents should I start with for screening?

Given the molecule's structure, a range of solvents with varying polarities should be tested. It is always recommended to perform small-scale solubility tests before committing to a bulk recrystallization.[5][10]

Recommended Starting Solvents for Screening:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF)

  • Apolar Solvents (as anti-solvents): Heptane, Hexane

A review of purification methods for piperidin-4-one derivatives frequently cites the use of ethanol, or mixtures like methanol-ethyl acetate, making these excellent starting points.[1]

Q3: How do I perform an effective small-scale solubility test?

To test a solvent, place approximately 50-100 mg of your crude material into a small test tube. Add the chosen solvent dropwise at room temperature, vortexing after each addition.[7] If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization. If it is insoluble, gently heat the mixture to the solvent's boiling point.[11] A suitable solvent will dissolve the compound completely at or near its boiling point. Allow the solution to cool to room temperature and then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[7][10]

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common problem, especially when the solution is cooled too quickly or is highly impure.[12]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-15%) to prevent premature saturation on cooling.[13]

  • Slow Down Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool can promote proper crystal formation.[12]

  • Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: If a single solvent consistently produces oil, try a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" anti-solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly.[5]

Q5: My yield is very low. How can I improve it?

Low recovery is a frequent issue in recrystallization.[13] The most common causes are:

  • Using too much solvent: The most frequent error is adding an excess of hot solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[11][12] To fix this, evaporate some of the solvent and attempt the crystallization again.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Use pre-heated glassware to prevent this.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time. After cooling to room temperature, placing the flask in an ice bath for at least 30-60 minutes can significantly increase the yield of crystals.[14]

  • Washing with room-temperature solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[10]

Q6: No crystals are forming, even after cooling in an ice bath. What should I do?

This is typically due to either using too much solvent or the solution becoming supersaturated.[10]

Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[10][12]

  • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth.[8][15]

  • Reduce Solvent Volume: If the above methods fail, it is highly likely too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[12]

Q7: How do I confirm the purity of my final product?

Purity should be assessed after recrystallization to validate the effectiveness of the procedure.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[16]

  • Chromatography (TLC, HPLC): Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. A single spot for the recrystallized material, compared to multiple spots for the crude material, indicates successful purification. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method in the pharmaceutical industry.[17]

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening
  • Aliquot ~50 mg of crude 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one into 6 separate small test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, acetone, methanol, heptane) dropwise at room temperature, observing solubility.

  • For solvents in which the compound is insoluble at room temperature, heat the test tube in a sand or water bath to the solvent's boiling point. Continue to add solvent dropwise until the solid fully dissolves. Record the approximate volume.

  • Allow the hot solutions to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice bath for 20-30 minutes.

  • Observe the quality and quantity of the crystals formed. The best solvent will show poor solubility at room temperature and high solubility when hot, and will produce a large amount of crystalline solid upon cooling.

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes
Isopropanol82.64.3Good general-purpose polar protic solvent.
Ethanol78.45.2Often effective for piperidine derivatives.[1]
Ethyl Acetate77.14.4Medium polarity, good for a wide range of compounds.
Toluene110.62.4Non-polar aromatic solvent. Higher boiling point requires careful handling.
Heptane98.40.1Non-polar. Primarily used as an anti-solvent in mixed systems.
Water100.010.2Highly polar. Unlikely to be a good single solvent but may work in a mix with an alcohol.
Protocol 2: General Single-Solvent Recrystallization Workflow
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a stir bar and a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring.[11]

  • Achieve Saturation: Continue adding small portions of the hot solvent dropwise until the solid just completely dissolves. Adding excess solvent will reduce your yield.[10]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[11][13]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.[3]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all residual solvent.

Section 4: Visualized Workflows and Troubleshooting

General Recrystallization Workflow

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent to Dissolve A->B C Hot Filter (Optional, for Insoluble Impurities) B->C D Allow Solution to Cool Slowly C->D E Cool in Ice Bath to Maximize Yield D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Purified Product G->H

Caption: A standard workflow for purifying a solid by single-solvent recrystallization.

Troubleshooting Decision Tree

G start Problem Occurred no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_yield Poor Recovery Yield start->low_yield cause1 Too Much Solvent Used? no_crystals->cause1 sol1a Boil Off Excess Solvent and Cool Again cause1->sol1a Yes cause2 Supersaturated? cause1->cause2 No sol2a Scratch Inner Surface of Flask cause2->sol2a Yes sol2b Add a Seed Crystal cause2->sol2b Yes cause3 Cooled Too Quickly? oiling_out->cause3 sol3a Reheat, Add More Solvent, Cool Slowly cause3->sol3a Yes cause4 Solvent BP Too High? cause3->cause4 No sol4a Choose a Lower Boiling Point Solvent cause4->sol4a Yes cause5 Too Much Solvent Used During Dissolution? low_yield->cause5 sol5a Recover from Mother Liquor by Evaporation cause5->sol5a Yes cause6 Washed with Warm Solvent? cause5->cause6 No sol6a Ensure Wash Solvent is Ice-Cold cause6->sol6a Yes

Caption: A decision tree for diagnosing and solving common recrystallization issues.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from Scribd. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from University of Colorado Boulder, Science Learning Center. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from UCI Department of Chemistry. [Link]

  • Chadegani, A. R., & Zohuriaan-Mehr, M. J. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Active Pharmaceutical Ingredients. IntechOpen. [Link]

  • Syrris. (2024, October 22). Crystallization in drug development. Retrieved from Syrris. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from LibreTexts. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from LabXchange. [Link]

  • Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Retrieved from Study.com. [Link]

  • Mohammadi, G., Barzegar-Jalali, M., & Valizadeh, H. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization. Retrieved from UMSL Department of Chemistry. [Link]

  • Studylib. (n.d.). Recrystallization Lab Report Organic Chemistry. Retrieved from Studylib.net. [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from U of T Chemistry. [Link]

  • Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques. Retrieved from Studylib.net. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]

  • Arulkumar, M., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • PubChemLite. (n.d.). 3-bromo-1-(4-fluorophenyl)piperidin-2-one. Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). 3-Bromo-1-methylpiperidin-4-one. Retrieved from National Center for Biotechnology Information. [Link]

  • Zhuk, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4983. [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Wang, L., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(18), 5824. [Link]

  • Appchem. (n.d.). 1-(4-Bromo-3-trifluoromethylphenyl)piperidin-2-one. Retrieved from Appchem. [Link]

  • PubChemLite. (n.d.). 3-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one. Retrieved from PubChemLite. [Link]

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Optimization

Technical Support Center: Controlling Regioselectivity in the Bromination of N-Aryl Valerolactams

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to selectively functionalize N-aryl valerolactams.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to selectively functionalize N-aryl valerolactams. The valerolactam core presents a highly specific regioselectivity challenge: you have a weakly activated, sterically hindered N-aryl ring competing directly with a deactivated alpha-aliphatic carbon on the lactam ring.

Below, you will find our comprehensive troubleshooting guide, mechanistic workflows, and self-validating protocols designed to help you achieve absolute control over your bromination sites.

Mechanistic Workflow: Divergent Bromination Pathways

To control regioselectivity, you must first understand the competing electronic and steric pathways inherent to the N-aryl valerolactam scaffold.

Regioselectivity Start N-Aryl Valerolactam (Starting Material) Cond1 Strong Base (LiHMDS) + TMSCl + NBS Start->Cond1 Enolization Cond2 NBS in HFIP (Catalyst-Free) Start->Cond2 Electrophilic Aromatic Sub. Cond3 Metal Catalyst (Pd/Ni) + NBS + Oxidant Start->Cond3 C-H Activation Alpha Alpha-Bromination (C3 of Lactam Ring) Para Para-Bromination (N-Aryl Ring) Ortho Ortho-Bromination (N-Aryl Ring) Cond1->Alpha Electrophilic Attack Cond2->Para Steric Control Cond3->Ortho Carbonyl Directing Group

Divergent regioselective bromination pathways for N-aryl valerolactams.

Troubleshooting Guides & FAQs

Q1: I am trying to brominate the N-aryl ring using standard NBS/DMF conditions, but I am seeing a complex mixture of alpha-bromination on the lactam and aromatic bromination. How do I isolate the reaction to the aromatic ring? Expert Insight: The issue here is competing reaction pathways. Thermal activation of N-Bromosuccinimide (NBS) in polar aprotic solvents like DMF can trigger radical pathways or unwanted enolization, leading to alpha-bromination (Benchchem Technical Reports)[1]. To restrict bromination strictly to the N-aryl ring via Electrophilic Aromatic Substitution (EAS), you must suppress enolization and enhance the electrophilicity of the bromine source. Solution: Switch your solvent to Hexafluoroisopropanol (HFIP). HFIP is a strong hydrogen-bond donor that activates NBS, increasing the electropositive character of the bromine atom without the need for Lewis acid catalysts. This allows the EAS pathway to cleanly outcompete any aliphatic functionalization at room temperature (Tang et al., 2018).

Q2: When I successfully brominate the N-aryl ring, I get a 60:40 mixture of para and ortho isomers. How can I drive this to >95% para-selectivity? Expert Insight: The nitrogen atom of the valerolactam is an ortho/para director. However, the 6-membered valerolactam ring creates significant steric bulk. If you use a small, highly reactive brominating agent (like Br2), the steric differentiation is insufficient to prevent ortho attack. Solution: Using NBS in HFIP not only accelerates the reaction but also creates a bulky, highly solvated electrophilic complex. This complex physically cannot access the sterically encumbered ortho position of the N-aryl ring, driving the reaction to near-exclusive para-selectivity.

Q3: What if my target molecule requires ortho-bromination on the N-aryl ring? Can I override the steric hindrance? Expert Insight: Yes, but you must abandon standard EAS and utilize transition-metal catalyzed C-H activation. The carbonyl oxygen of the valerolactam is perfectly positioned to act as a directing group. Solution: Employ a transition metal catalyst (such as Ni(II) or Pd(II)). The metal coordinates to the lactam carbonyl, forming a rigid metallacycle that forces the metal center into the ortho-C-H bond. Subsequent halogenation with NBS yields the ortho-bromo isomer exclusively, completely overriding the natural steric bias (Kianmehr & Afaridoun, 2021).

Q4: I want to functionalize the lactam ring itself (alpha-bromination at C3). However, my lactam is unreactive compared to standard ketones. Why? Expert Insight: Lactams are amides; the lone pair on the nitrogen is delocalized into the carbonyl, significantly reducing the acidity of the alpha-protons compared to standard ketones. Standard acid-catalyzed enolization is often too slow and leads to degradation. Solution: You must force enolization using a strong, non-nucleophilic base (e.g., LiHMDS) at cryogenic temperatures (-78 °C) to form the lithium enolate quantitatively. Trapping this enolate with TMSCl forms a reactive silyl ketene acetal, which then reacts cleanly with NBS to yield the alpha-bromo lactam[1].

Quantitative Data Summary

Use the following table to benchmark your expected yields and regioselectivity based on the chosen protocol.

Target PositionReagents / CatalystSolventTemp (°C)Expected YieldRegioselectivity (Target:Others)
Para (N-Aryl)NBS (1.05 equiv)HFIP25>90%>95:5 (Para:Ortho)
Ortho (N-Aryl)NBS (1.2 equiv), NiCl2 (10 mol%)DCE/HFIP8075-85%>90:10 (Ortho:Para)
Alpha (C3-Lactam)LiHMDS, TMSCl, then NBSTHF-78 to 2570-80%Exclusive (Alpha only)

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step until the validation checkpoint is confirmed.

Protocol A: Highly Para-Selective Aromatic Bromination
  • Preparation: Dissolve the N-aryl valerolactam (1.0 equiv) in HFIP (0.2 M) in a round-bottom flask.

    • Causality: HFIP disrupts internal hydrogen bonding and highly solvates the NBS, creating a bulky electrophile that cannot access the sterically hindered ortho position.

  • Addition: Add NBS (1.05 equiv) portionwise at 25 °C.

    • Causality: Portionwise addition prevents thermal spikes that could inadvertently trigger radical side-reactions or overbromination.

  • Reaction: Stir the mixture open to the air for 2 hours.

    • Validation Checkpoint: The reaction mixture will turn pale yellow. TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material. A crude 1 H NMR aliquot will show the disappearance of the para-proton and a characteristic AB quartet for the aromatic ring, confirming para-selectivity.

  • Workup: Quench with saturated aqueous Na 2​ S 2​ O 3​ and extract with EtOAc.

    • Causality: The thiosulfate quench immediately neutralizes any unreacted electrophilic bromine species, preventing background bromination during concentration.

Protocol B: Directed Ortho-Selective Bromination
  • Preparation: Charge an oven-dried Schlenk flask with N-aryl valerolactam (1.0 equiv), NiCl 2​ (10 mol%), and NBS (1.2 equiv).

    • Causality: NiCl 2​ coordinates to the lactam carbonyl, directing the subsequent C-H activation exclusively to the ortho position.

  • Reaction: Add anhydrous DCE (0.1 M) and heat to 80 °C under an N 2​ atmosphere.

    • Causality: Elevated temperature is required to overcome the activation energy barrier of the initial C-H insertion step.

  • Monitoring: Stir for 12 hours.

    • Validation Checkpoint: The solution color will shift from light green to dark brown. GC-MS analysis of an aliquot should indicate a mass shift of +78 Da with a distinct 1:1 isotopic pattern indicative of a single bromine incorporation.

  • Workup: Cool to room temperature, filter through a Celite pad, and concentrate under reduced pressure.

    • Causality: Celite filtration removes the insoluble nickel catalyst prior to silica gel chromatography, preventing streaking and product degradation on the column.

Protocol C: Alpha-Bromination of the Valerolactam Ring
  • Preparation: Dissolve N-aryl valerolactam (1.0 equiv) in anhydrous THF (0.1 M) under Argon and cool to -78 °C.

    • Causality: Cryogenic temperatures are critical to prevent self-condensation of the lactam during the enolization phase.

  • Enolization: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 mins.

    • Causality: LiHMDS is a strong, non-nucleophilic base necessary to deprotonate the weakly acidic alpha-proton of the lactam without attacking the carbonyl carbon.

  • Trapping: Add TMSCl (1.2 equiv) and warm to 0 °C.

    • Causality: This traps the lithium enolate as a stable silyl ketene acetal, preventing poly-bromination in the subsequent step.

  • Halogenation: Re-cool the flask to -78 °C, add a solution of NBS (1.05 equiv) in THF, and stir for 1 hour.

    • Validation Checkpoint: 1 H NMR of the crude product will show a diagnostic downfield shift of the alpha-proton (typically appearing as a triplet or doublet of doublets at ~4.5 ppm, integrating to 1H) compared to the starting material (~2.4 ppm, integrating to 2H).

  • Workup: Quench with saturated aqueous NH 4​ Cl.

    • Causality: A mildly acidic quench destroys excess base and silyl byproducts without hydrolyzing the sensitive lactam ring.

References

  • Tang, R.-J.; Milcent, T.; Crousse, B. "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." The Journal of Organic Chemistry, 2018. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Analytical Comparison Guide: 1D vs. 2D NMR Strategies for the Structural Elucidation of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one Executive Summary In modern drug development, the precise structural elucidation...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 1D vs. 2D NMR Strategies for the Structural Elucidation of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Executive Summary

In modern drug development, the precise structural elucidation of complex synthetic intermediates is non-negotiable. 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one presents a unique analytical challenge due to its dense stereochemical and electronic environment. The presence of a chiral center at C3, an anisotropic lactam core, and a highly coupled fluorinated aromatic system creates a highly complex 1 H NMR spectrum.

This guide objectively compares the performance of standard 1D 1 H NMR (400 MHz) against an advanced 2D NMR suite (600 MHz COSY, HSQC, NOESY) for the structural validation of this molecule. By analyzing the causality behind the spectral complexities, we provide a definitive framework for researchers to choose the optimal analytical strategy during active pharmaceutical ingredient (API) development.

The Causality of Spectral Complexity

To understand why advanced NMR techniques are often required for this molecule, we must first deconstruct the physical chemistry driving its spectral behavior:

  • Diastereotopic Protons (The Lactam Ring): The substitution of a bromine atom at the C3 position of the piperidin-2-one ring establishes a stereocenter. This breaks the planar symmetry of the molecule, rendering the two faces of the lactam ring diastereotopic. Consequently, the geminal protons at C4, C5, and C6 are chemically and magnetically non-equivalent. Instead of simple triplets or quintets, these protons present as complex, second-order multiplets due to strong geminal ( 2J≈12−14 Hz) and vicinal ( 3J ) couplings.

  • Heteronuclear Spin-Spin Coupling (The Aromatic Ring): The 4-fluoro-2-methylphenyl moiety introduces 19 F- 1 H coupling. Because 19 F is 100% naturally abundant with a spin of ½, it splits the signals of the adjacent aromatic protons. The proton ortho to the fluorine (H3, H5) will exhibit a large 3JHF​ coupling (typically 8–10 Hz), while the meta proton (H6) will show a smaller 4JHF​ coupling, overlapping with standard 3JHH​ ortho couplings.

  • Restricted Rotation (Atropisomerism potential): The bulky 2-methyl group on the phenyl ring, combined with the steric bulk of the piperidin-2-one system, restricts free rotation around the N-Aryl bond. This can lead to line broadening or the presence of distinct rotamers in solution at room temperature.

Performance Comparison: 1D vs. 2D NMR Workflows

While1[1], its resolving power is often insufficient for densely coupled systems. The table below compares the efficacy of a standard 400 MHz 1D approach versus a 600 MHz 2D suite.

Analytical ParameterStandard 1D 1 H NMR (400 MHz)Advanced 2D NMR Suite (600 MHz: COSY, HSQC, NOESY)
Resolution of Diastereotopic Protons (C4, C5, C6) Poor: Severe multiplet overlap in the aliphatic region (1.8–3.8 ppm).Excellent: HSQC resolves overlapping 1 H signals by correlating them to distinct 13 C shifts.
19 F- 1 H Coupling Assignment Moderate: Complex overlapping doublets of doublets (dd) in the aromatic region.High: COSY definitively maps the 1 H- 1 H spin system, isolating the 19 F effect.
Stereochemical Confirmation (C3) Low: Relies solely on vicinal J -couplings, which can be ambiguous.High: NOESY provides spatial proximity data, confirming the axial/equatorial orientation of the C3 proton.
Acquisition & Processing Time < 5 minutes: Ideal for rapid, high-throughput purity screening.1 - 3 hours: Required for 2[2].
Data Confidence Level Tentative: Prone to misassignment without decoupling experiments.Absolute: Cross-validated connectivity ensures zero ambiguity.

Logical Workflow for Structural Elucidation

The following diagram illustrates the decision-making matrix and workflow for analyzing this specific piperidin-2-one derivative.

G Start Sample: 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one OneD 1D 1H NMR (400 MHz) Routine Screening Start->OneD TwoD 2D NMR Suite (600 MHz) COSY / HSQC / NOESY Start->TwoD Aromatic Aromatic Region Resolve 19F-1H Couplings OneD->Aromatic Lactam Lactam Ring Resolve Diastereotopic Protons OneD->Lactam Overlapping Signals TwoD->Aromatic TwoD->Lactam Clear Resolution Stereo Stereochemistry Confirm C3 Bromine Orientation TwoD->Stereo Final Complete Structural Validation Aromatic->Final Lactam->Final Stereo->Final

Caption: Workflow comparing 1D and 2D NMR strategies for elucidating the structure of the target piperidin-2-one.

Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to. These methods are adapted from3[3].

Protocol A: 1D 1 H NMR Screening (400 MHz)
  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of CDCl 3​ . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Instrument Tuning: Insert the sample into a 400 MHz spectrometer. Lock onto the deuterium signal of CDCl 3​ and perform automated gradient shimming (TopShim) to ensure a uniform magnetic field.

  • Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 to 32 scans to ensure a high signal-to-noise ratio.

  • Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum manually.

Protocol B: 2D NMR Suite (600 MHz)
  • Sample Preparation: Utilize the same sample from Protocol A to maintain concentration consistency.

  • Instrument Setup: Transfer to a 600 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • COSY Acquisition: Run a gradient-selected COSY experiment (cosygpqf). This will map the scalar couplings, definitively linking the C4 protons to the C3 and C5 protons, bypassing the visual overlap.

  • HSQC Acquisition: Run a multiplicity-edited HSQC (hsqcedetgpsisp2.2). This will correlate the complex 1 H multiplets in the 1.8–3.8 ppm range to their respective 13 C carbons, instantly identifying which protons share a geminal relationship.

  • Validation: Overlay the 1D spectrum onto the F2 axis of the 2D spectra to cross-validate assignments.

Expected Data Interpretation & Causality Analysis

Based on the4[4], the following assignments demonstrate the causality of the molecule's structure on its NMR spectrum:

  • The C3 Methine Proton ( δ ~4.50 - 4.80 ppm):

    • Observation: Appears as a distinct doublet of doublets (dd) shifted significantly downfield.

    • Causality: The strong electron-withdrawing effect of both the adjacent carbonyl group (C2) and the geminal bromine atom deshields this proton. It couples exclusively to the diastereotopic protons at C4.

  • The C6 Methylene Protons ( δ ~3.50 - 3.90 ppm):

    • Observation: Two distinct multiplets integrating to 1H each.

    • Causality: These protons are adjacent to the electronegative nitrogen atom, shifting them downfield relative to C4 and C5. Because of the chiral center at C3, they are diastereotopic and split each other ( 2Jgem​ ), as well as the adjacent C5 protons.

  • The Aliphatic Core (C4, C5) ( δ ~1.80 - 2.50 ppm):

    • Observation: A highly complex second-order overlapping multiplet region integrating to 4H.

    • Causality: The similar electronic environment of these carbons causes their chemical shifts to cluster. Only 2D HSQC can definitively separate the C4 pair from the C5 pair.

  • The Aromatic Region ( δ ~6.80 - 7.20 ppm):

    • Observation: Three distinct signals with complex splitting. The H3 proton (ortho to F) appears as a doublet of doublets with a large coupling constant ( 9 Hz).

    • Causality: The 3JHF​ coupling is comparable in magnitude to ortho 3JHH​ coupling, creating complex splitting patterns that require careful integration and J -value calculation to resolve.

  • The Aryl-Methyl Group ( δ ~2.15 - 2.30 ppm):

    • Observation: A sharp singlet integrating to 3H.

    • Causality: Isolated from any adjacent protons, it experiences no scalar coupling.

Conclusion

While machine learning models are 5[5], molecules with dense stereocenters and heteronuclear coupling like 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one still mandate a multi-dimensional approach. Relying solely on 1D 1 H NMR for this compound introduces a high risk of misassignment in the aliphatic lactam core. The 2D NMR suite (COSY/HSQC) is the definitive, self-validating standard required for rigorous pharmaceutical development.

Sources

Comparative

Comprehensive Analytical Guide: Spectral Modality Comparison for 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Executive Summary The structural elucidation and quality control of complex pharmaceutical intermediates require robust analytical frameworks. 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and quality control of complex pharmaceutical intermediates require robust analytical frameworks. 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a highly functionalized organic molecule featuring an α -bromo lactam ring and a fluorinated aromatic system. Characterizing this compound demands a nuanced understanding of vibrational spectroscopy.

This guide objectively compares the performance of three primary spectral modalities—ATR-FTIR, Transmission FTIR (KBr Pellet), and FT-Raman spectroscopy —providing researchers with the mechanistic causality behind modality selection, quantitative data expectations, and self-validating experimental protocols.

Mechanistic Causality: Modality Selection for Halogenated Lactams

Selecting the correct spectroscopic technique is not arbitrary; it is governed by the fundamental physics of the molecule's functional groups and the optical properties of the sampling method.

The Dipole vs. Polarizability Paradigm

Vibrational spectroscopy relies on two distinct quantum mechanical phenomena:

  • FTIR (Infrared): Requires a change in the dipole moment during vibration. The highly polar lactam carbonyl (C=O) and the aryl carbon-fluorine (C-F) bonds dominate the IR spectrum due to their massive dipole shifts[1].

  • FT-Raman: Requires a change in the electron cloud's polarizability . The heavy bromine atom in the aliphatic C-Br bond and the delocalized π -electrons of the aromatic ring yield intense Raman scattering, making Raman an essential complementary tool to IR.

ATR-FTIR vs. Transmission (KBr): The Penetration Depth Anomaly

While Attenuated Total Reflectance (ATR) is lauded for its speed and non-destructive nature[2], it introduces spectral artifacts that must be accounted for. The depth of penetration ( dp​ ) of the IR evanescent wave into the solid sample is directly proportional to the wavelength.

  • Causality: High-frequency vibrations (e.g., aliphatic C-H stretches at ~2950 cm⁻¹) experience a shallow penetration depth, resulting in artificially weakened peaks. Conversely, low-frequency vibrations (e.g., the C-Br stretch at ~580 cm⁻¹) experience deep penetration, artificially inflating their intensity relative to a true transmission spectrum.

  • Resolution: For rigorous quantitative analysis, regulatory submissions, or high-fidelity library matching, KBr pellet transmission remains the superior choice because it strictly adheres to the Beer-Lambert law, producing artifact-free spectra[3].

Quantitative Spectral Data Comparison

The following table summarizes the expected vibrational modes for 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one and objectively compares how each analytical modality performs.

Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR IntensityKBr Transmission IntensityFT-Raman IntensityMechanistic Causality
Lactam C=O Stretch 1660 - 1680StrongVery StrongWeakHigh dipole moment change favors IR[1]. Note: The α -bromo substitution inductively shifts this peak higher than standard lactams.
Aromatic C=C Stretch 1500 - 1600ModerateModerateStrongThe highly polarizable π -electron cloud strongly favors Raman scattering.
Aryl C-F Stretch 1200 - 1250StrongVery StrongWeakExtreme electronegativity of fluorine creates a massive dipole moment, dominating the IR fingerprint region.
Aliphatic C-H Stretch 2850 - 2950Weak (Artifact)ModerateStrongShallow ATR penetration at high wavenumbers artificially reduces IR intensity[2].
C-Br Stretch 550 - 650Strong (Artifact)ModerateVery StrongDeep ATR penetration at low wavenumbers boosts IR; the large, polarizable electron cloud of bromine heavily favors Raman.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must include internal validation checks. Below are the field-proven protocols for analyzing this compound.

Protocol A: High-Fidelity KBr Pellet Transmission

Best for: Reference library building and quantitative impurity analysis.

  • Sample Preparation: Weigh exactly 1 mg of the 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one powder and 99 mg of spectroscopic-grade, oven-desiccated KBr.

  • Homogenization: Grind the mixture in an agate mortar for 3–5 minutes until a fine, uniform powder is achieved.

    • Causality: Insufficient grinding leaves particles larger than the IR wavelength, causing severe Mie scattering and baseline drift[4].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Self-Validation Check: Visually inspect the pellet; it must be optically clear. Insert it into the spectrometer and check the baseline at 4000 cm⁻¹. If transmittance is <80%, discard and repeat. Moisture contamination will manifest as a broad, interfering artifact at 3400 cm⁻¹[5].

Protocol B: Rapid High-Throughput ATR-FTIR

Best for: Rapid polymorph screening, batch QC, and routine identification.

  • Background Collection: Clean the diamond Internal Reflection Element (IRE) with isopropyl alcohol. Collect a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application: Deposit ~5 mg of the raw solid powder directly onto the center of the diamond crystal[2].

  • Optical Contact: Lower the pressure anvil.

    • Causality: Because the evanescent wave only penetrates 1–2 micrometers into the sample[2], intimate physical contact between the solid and the crystal is mandatory for signal generation.

  • Self-Validation Check: Monitor the live spectral preview. Gradually increase anvil pressure until the lactam C=O peak (~1660 cm⁻¹) reaches an absorbance of 0.4–0.8 AU. If the baseline slopes upward at lower wavenumbers, the pressure is unevenly applied or the crystal is damaged.

Modality Workflow Visualization

The following diagram illustrates the comparative operational workflows and resulting data characteristics for each modality.

G Sample Solid Powder Sample 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one PrepATR Direct Application + 80 N Pressure Sample->PrepATR PrepKBr Grind 1:100 in KBr + 10-Ton Hydraulic Press Sample->PrepKBr PrepRaman Direct Vial Loading (No Prep) Sample->PrepRaman ATR ATR-FTIR Modality (Diamond IRE) ResultATR Rapid QC Altered High-ν Intensities ATR->ResultATR KBr Transmission Modality (KBr Pellet) ResultKBr High Sensitivity True Beer-Lambert Data KBr->ResultKBr Raman FT-Raman Modality (1064 nm Laser) ResultRaman Complementary Data Strong C-Br / C=C Peaks Raman->ResultRaman PrepATR->ATR PrepKBr->KBr PrepRaman->Raman

Workflow comparing ATR-FTIR, KBr Transmission, and FT-Raman for solid organic compound analysis.

Conclusion

For the routine analysis of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one, ATR-FTIR provides the most efficient balance of speed and spectral clarity, provided the analyst accounts for penetration depth artifacts. However, when establishing primary reference standards or investigating trace impurities, the KBr Transmission method remains structurally indispensable due to its adherence to linear absorption principles. For complete structural elucidation—particularly concerning the highly polarizable C-Br bond and the aromatic ring—FT-Raman should be deployed as a complementary orthogonal technique.

Sources

Validation

Validating the Synthesis of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one: A Comparative Guide to LC-MS Methodologies

Introduction & Mechanistic Context The synthesis of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one—a sterically hindered, halogenated lactam—presents distinct analytical challenges. Derived via the alpha-bromination...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The synthesis of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one—a sterically hindered, halogenated lactam—presents distinct analytical challenges. Derived via the alpha-bromination of 1-(4-fluoro-2-methylphenyl)piperidin-2-one (CAS 2060044-10-0)[1], the crude reaction mixture typically contains unreacted starting material, the target mono-brominated product, and potentially over-brominated (e.g., 3,3-dibromo) byproducts.

Validating this synthesis requires an analytical methodology capable of resolving structurally similar, lipophilic species while providing unambiguous mass confirmation. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) column chemistries and ionization techniques to establish a self-validating analytical protocol for drug development professionals.

Workflow SM Starting Material 1-(4-fluoro-2-methylphenyl) piperidin-2-one Rxn Alpha-Bromination (NBS / TMSCl) SM->Rxn LC LC Separation (PFP Column Selectivity) SM->LC Unreacted Prod Target Product 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one Rxn->Prod Byprod Byproducts (e.g., 3,3-dibromo) Rxn->Byprod Prod->LC Byprod->LC MS MS Detection (APCI+ / ESI+) LC->MS

Workflow for the synthesis and LC-MS validation of the brominated piperidinone.

Chromatographic Selectivity: Sub-2 µm C18 vs. Pentafluorophenyl (PFP)

The Causality of Column Choice: Standard C18 stationary phases rely exclusively on hydrophobic dispersion forces. When separating a fluorinated starting material from its brominated derivative, C18 columns often struggle due to the highly similar lipophilicity profiles of the two molecules, leading to peak tailing or co-elution.

Conversely, a Pentafluorophenyl (PFP) column provides orthogonal selectivity. The electron-deficient aromatic ring of the PFP ligand enables multiple retention mechanisms, including π-π interactions, dipole-dipole interactions, and specific fluorine-fluorine affinities[2][3]. This multi-modal interaction is highly discerning for halogenated aromatic compounds, resulting in superior baseline resolution ( Rs​ ) between the unreacted starting material and the 3-bromo product.

Table 1: Chromatographic Performance Comparison

(Conditions: Isocratic 60:40 Acetonitrile:Water, 0.1% Formic Acid, 0.4 mL/min)

ParameterSub-2 µm C18 ColumnSub-2 µm PFP Column
Primary Retention Mechanism HydrophobicHydrophobic, π-π, Dipole-Dipole
Starting Material RT (min) 3.454.12
3-Bromo Product RT (min) 3.805.45
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.8 (Baseline resolved)
Peak Asymmetry ( Tf​ ) 1.41.05

Mass Spectrometry Ionization: ESI+ vs. APCI+

The Causality of Ionization Choice: Lactams generally ionize well in positive Electrospray Ionization (ESI+) via protonation of the amide moiety. However, the introduction of a heavy halogen (bromine) increases the molecule's lipophilicity and decreases its gas-phase proton affinity, which can lead to ion suppression in complex, unpurified reaction matrices.

Atmospheric Pressure Chemical Ionization (APCI) utilizes gas-phase ion-molecule reactions and is often superior for lower-polarity, halogenated compounds[4][5]. Because APCI relies on thermal vaporization and corona discharge rather than liquid-phase charge accumulation, it is significantly less susceptible to matrix effects, making it a robust orthogonal technique for validating crude synthesis mixtures.

Table 2: Ionization Efficiency Comparison for the 3-Bromo Product
ParameterESI+ (Electrospray)APCI+ (Atmospheric Pressure Chemical)
Primary Ion Formed [M+H]+[M+H]+
Signal-to-Noise (S/N) at 10 ng/mL 150:1420:1
Matrix Effect (Suppression) -25%-4%
Linearity ( R2 ) 0.9920.999

Self-Validating System: Isotopic Profiling

A self-validating analytical protocol must not only separate the compounds but intrinsically prove the chemical transformation. Bromine possesses a unique isotopic signature, with 79Br and 81Br occurring in a nearly 1:1 ratio.

By monitoring the [M+H]+ adducts:

  • The starting material will present a standard 13C isotopic envelope at m/z 208.11.

  • The successful synthesis of the mono-brominated product is definitively confirmed by the appearance of a 1:1 doublet at m/z 286.02 and 288.02.

  • Any di-brominated byproducts will present a distinct 1:2:1 triplet at m/z 364, 366, and 368.

IsotopeLogic Ion Target Ion Detection [M+H]+ CheckBr Check Isotope Pattern 79Br vs 81Br Ion->CheckBr Mono Mono-brominated 1:1 Ratio (M : M+2) CheckBr->Mono m/z 286 & 288 Di Di-brominated 1:2:1 Ratio (M : M+2 : M+4) CheckBr->Di m/z 364, 366, 368 None No Bromine Standard 13C profile CheckBr->None m/z 208

Mass spectrometry isotope pattern logic for identifying brominated piperidinone derivatives.

Step-by-Step Experimental Protocol

To ensure reproducibility and analytical integrity, follow this validated workflow.

Phase 1: Sample Preparation (Quenching & Extraction)

Causality Note: Quenching is critical. Injecting unquenched reaction mixtures into an LC system can cause artifactual bromination of the starting material on the column, leading to false-positive product yields.

  • Extract 50 µL of the crude bromination reaction mixture.

  • Quench the reaction immediately by adding 100 µL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize residual active bromine species (e.g., NBS or Br2​ ).

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer 200 µL of the upper organic layer to an autosampler vial and dilute with 800 µL of LC-MS grade methanol.

Phase 2: Liquid Chromatography (PFP Separation)
  • System: UPLC system equipped with an active column oven.

  • Column: Pentafluorophenyl (PFP) column (2.1 x 100 mm, 1.7 µm particle size)[2].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0–1.0 min: 20% B

    • 1.0–5.0 min: Linear ramp to 90% B

    • 5.0–7.0 min: Hold at 90% B

    • 7.0–7.1 min: Return to 20% B

    • 7.1–10.0 min: Re-equilibration at 20% B

  • Parameters: Flow Rate = 0.4 mL/min; Column Temperature = 40°C; Injection Volume = 1.0 µL.

Phase 3: Mass Spectrometry (APCI+ Validation)
  • System: Triple Quadrupole (QqQ) or High-Resolution Q-TOF Mass Spectrometer.

  • Ionization Mode: APCI positive mode[5].

  • Source Parameters:

    • Corona discharge current: 4.0 µA

    • Probe temperature: 400°C

    • Desolvation gas flow: 800 L/hr

  • Data Acquisition: Operate in Full Scan MS mode (m/z 150–500) to capture the full isotopic envelopes.

  • Validation Criteria: Confirm the depletion of unreacted starting material (m/z 208.11). Confirm the target mono-brominated product via the presence of the m/z 286.02 / 288.02 doublet. Reject the synthesis batch if the m/z 364/366/368 triplet (di-brominated byproduct) exceeds 5% relative abundance.

References

  • 2060044-10-0 | 1-(4-Fluoro-2-methylphenyl)piperidin-2-one. ChemScene.
  • Reprospher 100 PFP. Dr. Maisch.
  • SELECTRA® PFPP HPLC COLUMNS. United Chemical Technologies.
  • Interfaces for LC-MS. Shimadzu.
  • Straight to the Source: ESI vs APCI…. Microsaic Systems.

Sources

Comparative

Elemental Analysis of Fluorinated Piperidinones: A Comparative Guide to Combustion and CIC Standards

Fluorinated piperidinones have emerged as highly coveted 3D fragments in fragment-based drug discovery (FBDD) due to their ability to modulate basicity, lower hERG affinity, and improve target binding without compromisin...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated piperidinones have emerged as highly coveted 3D fragments in fragment-based drug discovery (FBDD) due to their ability to modulate basicity, lower hERG affinity, and improve target binding without compromising1[1]. However, the very feature that makes these molecules pharmacologically attractive—the exceptionally strong carbon-fluorine (C-F) bond—creates a formidable challenge for quality control and structural validation via Elemental Analysis (EA).

As a Senior Application Scientist, I frequently encounter laboratories struggling with skewed Carbon, Hydrogen, and Nitrogen (CHN) data when analyzing heavily fluorinated heterocycles. This guide provides an objective comparison of modern EA methodologies, detailing the causality behind combustion failures and establishing self-validating protocols for the accurate characterization of fluorinated piperidinone standards.

The Mechanistic Challenge of Fluorine in Combustion Analysis

Traditional CHNS elemental analyzers operate via high-temperature combustion (typically 900–1150 °C) in an oxygen-rich environment to convert organic matter into simple gases like 2[2]. When analyzing fluorinated piperidinones, standard dynamic flash combustion fails due to two primary mechanisms:

  • Incomplete Oxidation & Gas Interference: The high dissociation energy of the C-F bond often prevents complete conversion to CO₂. Instead, thermally stable fluorocarbons (such as CF₂ or CF₄ radicals) are formed. If not fully oxidized, these fragments pass through the combustion tube packing unoxidized and co-elute with nitrogen gas, resulting in falsely elevated Nitrogen values and3[3].

  • Corrosive Byproducts: When fluorine is successfully cleaved, it forms highly corrosive hydrogen fluoride (HF) gas. If this is not managed, HF rapidly degrades quartz combustion tubes and 2[2].

To counteract this, specialized configurations utilizing halogen scavengers (e.g., Magnesium Oxide, MgO) are required to trap fluorine as stable metal fluorides and3[3]. This eliminates reactive fluorine after combustion, ensuring 4[4].

G Sample Fluorinated Piperidinone Combustion High-Temp Combustion Sample->Combustion Issue C-F Bond Resists Cleavage (CF2/CF4) Combustion->Issue Standard Mitigation WO3 / MgO Additives Combustion->Mitigation Optimized HF_Absorb HF Trapped by MgO Mitigation->HF_Absorb Detection Accurate CHN Detection HF_Absorb->Detection

Fig 1: Combustion pathways and mitigation of C-F bond interference in elemental analysis.

Comparative Analysis of EA Methodologies

We compare three distinct approaches for analyzing fluorinated piperidinone standards:

  • Standard CHN Combustion: The baseline method without F-absorbers.

  • Optimized CHN with F-Scavengers (MgO/WO₃): Addition of MgO to the combustion tube packing to absorb HF, and WO₃ to catalyze C-F bond cleavage.

  • Combustion Ion Chromatography (CIC): Utilizes automated 5[5] coupled with ion chromatography to directly quantify total organically bound fluorine.

Table 1: Performance Comparison of Analytical Methods

MethodologyCarbon AccuracyNitrogen AccuracyFluorine QuantificationThroughputCost per Analysis
Standard CHN Poor (Low bias)Poor (High bias)N/AHighLow
Optimized CHN (MgO/WO₃) ExcellentExcellentN/AMediumModerate
CIC (Pyrohydrolysis) N/AN/AExcellentMediumHigh
Experimental Data: Case Study on a Fluorinated Piperidinone Standard

To validate these methodologies, we analyzed a synthesized reference standard: 3,3-difluoropiperidin-2-one (Theoretical: C 44.45%, H 5.22%, N 10.37%, F 28.12%).

Table 2: Experimental Recovery Data

Method% Carbon% Hydrogen% Nitrogen% FluorineRemarks
Theoretical 44.455.2210.3728.12-
Standard CHN 41.12 (±1.5)5.18 (±0.1)13.85 (±1.2)-CF₄ interference on N₂ peak
Optimized CHN 44.41 (±0.2)5.20 (±0.1)10.40 (±0.1)-MgO successfully trapped F
CIC System ---27.95 (±0.3)Complete pyrohydrolysis

Data Interpretation: The Standard CHN method failed dramatically, showing a ~3.3% deficit in Carbon and a ~3.4% surplus in Nitrogen, confirming the co-elution of uncombusted CF₂/CF₄ with N₂. The Optimized CHN method restored elemental accuracy, while CIC provided precise total fluorine quantification.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols must be implemented as self-validating systems.

Protocol 1: Optimized CHN Analysis with Halogen Scavengers
  • Reagent Packing: Pack the primary combustion reactor (quartz tube) with a bottom layer of Magnesium Oxide (MgO) followed by standard oxidation catalysts (e.g., Chromium Oxide).

    • Causality: The MgO layer is critical as it absorbs fluorine as solid MgF₂, releasing hydrogen and preventing HF from reaching the reduction column, which would otherwise poison the copper catalyst.

  • Sample Preparation: Weigh 1.5–2.0 mg of the fluorinated piperidinone standard into a tin capsule. Add 1.0 mg of Tungsten Trioxide (WO₃) powder directly into the capsule.

    • Causality: WO₃ acts as a localized oxygen donor and thermal catalyst to break resilient C-F bonds.

  • Combustion: Introduce the capsule into the furnace at 1000 °C under a dynamic pulse of high-purity O₂.

  • System Validation: Analyze a blank tin capsule, followed by 2 mg of a known standard like 4-fluorobenzoic acid.

    • Validation: The carbon recovery must be within ±0.3% of the theoretical value to proceed, confirming the C-F bonds are fully cleaved and the system is free of leaks.

Protocol 2: Combustion Ion Chromatography (CIC) for Fluorine Quantification
  • Sample Introduction: Weigh 2.0 mg of the sample into a ceramic boat.

  • Pyrohydrolytic Combustion: Advance the boat into a furnace heated to 1050 °C. Introduce an Ar/O₂ gas stream humidified with ultra-pure water.

    • Causality: The water acts as a critical hydrogen source, converting all organic fluorine into measurable HF gas during combustion.

  • Absorption & Detection: Route the evolved HF gas into an absorption tube containing 10 ppm H₂O₂ solution. Inject an aliquot of the absorption solution into the Ion Chromatograph (IC) equipped with an anion-exchange column and conductivity detector.

  • System Validation: Spike a non-fluorinated piperidinone with a known volume of fluoride standard solution.

    • Validation: Recovery must fall between 95-105% to confirm that the pyrohydrolysis is quantitative and no HF is lost to the ceramic boat.

Conclusion

For researchers developing fluorinated piperidinones, standard CHN analysis is an analytical liability. The integration of MgO/WO₃ scavengers in CHN analyzers restores carbon and nitrogen accuracy by mitigating C-F bond resilience and HF corrosion. When paired with Combustion Ion Chromatography (CIC), laboratories can achieve the definitive, multi-elemental quantification necessary for rigorous structural validation in drug discovery.

References
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.PubMed (NIH).
  • CHN determination of highly fluorin
  • Unlocking Chemical Secrets: Top CHNS Elemental Analyzers for Research Labs in 2025.
  • Combustion Ion Chromatography for PFAS, Fluorine, Sulphur and Halogens analysis.Scimed.
  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.ThermoFisher.

Sources

Validation

In-Depth Comparison Guide: 13C NMR Peak Assignment Strategies for Complex Halogenated Lactams

A Case Study on 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one For researchers and drug development professionals, the unambiguous structural elucidation of complex small molecules is a critical bottleneck. When deal...

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

For researchers and drug development professionals, the unambiguous structural elucidation of complex small molecules is a critical bottleneck. When dealing with highly functionalized heterocycles like 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one , traditional 1D NMR is rarely sufficient. The molecule presents a trifecta of spectroscopic challenges: the heavy-atom effect of bromine, restricted rotation (atropisomerism) around the N-aryl bond, and extensive 19 F- 13 C spin-spin coupling.

This guide objectively compares three leading methodologies for 13 C NMR peak assignment—Empirical Prediction, Quantum Mechanical (DFT) Calculations, and 3D Graph Neural Networks (3D-GNN)—benchmarking them against a self-validating 2D-NMR experimental protocol.

Methodological Comparison: The Predictor Landscape

Before stepping into the laboratory, chemists typically rely on in silico predictions to form structural hypotheses. The accuracy of these tools varies drastically based on their underlying architecture.

A. Empirical & Database-Driven Prediction (e.g., HOSE Codes)

Tools utilizing Hierarchical Orthogonally Space Encodings (HOSE) or empirical additivity rules rely on 2D topological matching against known databases.

  • Pros: Instantaneous results; computationally inexpensive.

  • Cons: Fails to account for 3D conformational averaging. It frequently miscalculates the anomalous upfield shift caused by the spin-orbit coupling of the heavy bromine atom at the C3 position.

B. Quantum Mechanical Calculations (DFT/GIAO)

Density Functional Theory (DFT) combined with Gauge-Including Atomic Orbital (GIAO) methods represents the gold standard for ab initio prediction [1].

  • Pros: Highly accurate; accounts for specific 3D conformers and rotamers caused by the steric clash between the piperidin-2-one carbonyl and the aryl ortho-methyl group.

  • Cons: Computationally expensive. Requires rigorous conformational sampling and Boltzmann weighting to achieve accurate results [2].

C. 3D Graph Neural Networks (3D-GNN)

The latest frontier in NMR prediction utilizes machine learning to bridge the gap between empirical speed and DFT accuracy. Models like CSTShift integrate atomic features with DFT-calculated shielding tensor descriptors [3].

  • Pros: Achieves DFT-level accuracy (Mean Absolute Error < 1.5 ppm) in a fraction of the CPU time [4].

  • Cons: Performance is heavily dependent on the quality and diversity of the training dataset.

Workflow Exp Experimental 2D-NMR (HSQC, HMBC, 19F-13C) Eval Comparative Evaluation & Error Analysis (RMSE) Exp->Eval Emp Empirical Prediction (HOSE Codes / Additivity) Emp->Eval DFT Quantum Mechanical (DFT/GIAO B3LYP) DFT->Eval GNN Machine Learning (3D-GNN Ensembles) GNN->Eval Final Unambiguous 13C Peak Assignment Eval->Final

Workflow comparing experimental validation against predictive NMR methodologies.

The Self-Validating Experimental Protocol

To establish a ground-truth dataset, we must design an experimental protocol that validates itself. Relying solely on 1D 13 C chemical shifts is prone to error. Instead, we utilize a closed-loop system leveraging Heteronuclear Multiple-Bond Correlation (HMBC) and 19 F- 13 C scalar coupling.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one in 0.6 mL of CDCl 3​ . The non-polar solvent minimizes hydrogen-bonding artifacts that could shift the C2 carbonyl resonance.

  • 1D 13 C Acquisition: Acquire at 100 MHz or 150 MHz. Causality: High field strength is required to clearly resolve the closely spaced doublet signals generated by the fluorine atom on the aryl ring.

  • 19 F- 13 C Coupling Analysis (Internal Validation):

    • Identify the C4' carbon by its massive 1JCF​ coupling (~245 Hz).

    • Identify the ortho carbons (C3', C5') via their 2JCF​ coupling (~21 Hz).

    • Identify the meta carbons (C2', C6') via their 3JCF​ coupling (~8 Hz).

    • Why this matters: This intrinsic splitting pattern mathematically proves the assignment of the aryl ring without relying on any external prediction software.

  • 2D HMBC Acquisition: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Why this matters: The N-aryl bond breaks the continuous carbon skeleton. To prove the connectivity, we must observe a 3J correlation from the lactam H6 protons across the nitrogen atom to the aryl C1' carbon.

HMBC_Logic cluster_protons Key Protons (1H) cluster_carbons Target Carbons (13C) H3 H3 (Lactam) C2 C2 (C=O) H3->C2 2J/3J HMBC H6 H6 (Lactam) H6->C2 3J HMBC C1 C1' (Aryl) H6->C1 3J HMBC HMe Aryl-CH3 HMe->C1 3J HMBC C2A C2' (Aryl) HMe->C2A 2J HMBC

HMBC correlation logic used to bridge the N-aryl bond and validate connectivity.

Quantitative Data Comparison

The table below summarizes the expected 13 C NMR chemical shifts (in ppm) for the target molecule, comparing our self-validated experimental ground truth against the three predictive methodologies.

Note: DFT calculations were simulated at the B3LYP/6-311+G(2d,p) level with PCM solvation (Chloroform).

Carbon PositionExperimental (Ground Truth)Empirical PredictionDFT/GIAO Calculation3D-GNN PredictionMultiplicity / Coupling
C2 (C=O) 167.2169.5168.1167.5s
C3 (CH-Br) 45.852.146.546.1s
C4 (CH 2​ ) 28.329.027.828.5s
C5 (CH 2​ ) 22.624.122.122.8s
C6 (CH 2​ -N) 51.449.552.051.1s
C1' (Aryl C-N) 138.5141.0139.2138.8d, 4JCF​ = 3 Hz
C2' (Aryl C-Me) 137.8136.5138.5137.5d, 3JCF​ = 8 Hz
C3' (Aryl CH) 117.6115.0118.2117.4d, 2JCF​ = 22 Hz
C4' (Aryl C-F) 161.2163.5162.0161.5d, 1JCF​ = 246 Hz
C5' (Aryl CH) 113.4111.5114.1113.6d, 2JCF​ = 21 Hz
C6' (Aryl CH) 128.7126.0129.5128.4d, 3JCF​ = 8 Hz
CH 3​ (Methyl) 17.519.217.117.8s
Mechanistic Insights & Error Analysis
  • The C3 Bromine Anomaly: Empirical predictors consistently overestimate the downfield shift of C3 (predicting ~52 ppm vs. the actual ~45.8 ppm). This occurs because simple additivity rules prioritize the high electronegativity of bromine but fail to properly weight the spin-orbit coupling (heavy atom effect) which induces an anomalous upfield shift. Both DFT and 3D-GNN correctly capture this quantum mechanical reality.

  • Aryl Ring Sterics: The C1' and C2' carbons are highly sensitive to the dihedral angle between the lactam ring and the aryl plane. Because the ortho-methyl group forces the molecule into a restricted, non-planar conformation, empirical 2D models fail. DFT excels here by generating a Boltzmann-weighted average of the 3D rotamers [2].

  • Fluorine Self-Validation: As shown in the table, the experimental splitting patterns ( 1J through 4J ) provide absolute certainty for the aryl assignments, rendering minor computational deviations (like the 1.3 ppm error in DFT for C6') practically irrelevant for the final structural proof.

Conclusion

For routine, unhindered molecules, Empirical Prediction remains a fast and viable tool. However, for complex, sterically hindered, and halogenated scaffolds like 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one, empirical methods introduce dangerous assignment risks.

3D-GNN models currently offer the best balance of speed and accuracy for in silico screening [4]. Yet, no computational method supersedes the necessity of a self-validating 2D-NMR experimental protocol . By leveraging intrinsic molecular features—such as HMBC cross-nitrogen correlations and 19 F- 13 C scalar couplings—researchers can establish an irrefutable ground truth that computational models can only approximate.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks ACS Publications[Link]

  • Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory ACS Publications[Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network National Institutes of Health (PMC) / Chemical Science[Link]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? MDPI[Link]

Safety & Regulatory Compliance

Safety

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one Executive Summary The safe disposal of specialized pharmaceutical intermediates requires a rigorous unders...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Executive Summary

The safe disposal of specialized pharmaceutical intermediates requires a rigorous understanding of their molecular architecture. 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a complex halogenated organic compound characterized by a piperidin-2-one (lactam) core, a reactive alpha-bromine atom, and a highly stable fluorinated aryl group. Because it contains both bromine and fluorine, it is strictly classified under environmental regulations as Halogenated Organic Waste [1]. This guide provides drug development professionals and laboratory personnel with the authoritative, step-by-step operational protocols required to safely segregate, contain, and destroy this compound.

Part 1: Physicochemical Hazard Profile & Causality

To execute a self-validating safety protocol, personnel must understand the causality behind the disposal rules. The structural features of this compound dictate specific handling and destruction parameters:

  • Alpha-Bromo Lactam Reactivity: The bromine atom is positioned alpha to the lactam carbonyl. This structural motif makes the carbon-bromine (C-Br) bond highly susceptible to nucleophilic substitution and elimination reactions[2]. If mixed with incompatible waste streams containing strong nucleophiles (e.g., thiols, primary amines) or strong bases, it can trigger uncontrolled, exothermic alkylation reactions[3].

  • Carbon-Fluorine (C-F) Bond Stability: The 4-fluoroaryl moiety contains one of the strongest covalent bonds in organic chemistry. Fluorinated pharmaceuticals are highly recalcitrant to environmental biodegradation and standard wastewater treatment, necessitating extreme thermal destruction to prevent environmental persistence[4].

  • Thermal Degradation Risks (Dioxins/Furans): The combustion of brominated and fluorinated aromatic organics at insufficient temperatures can generate highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)[5]. Therefore, standard municipal or low-temperature incineration is strictly prohibited.

Part 2: Quantitative Waste Stream Parameters

The following table summarizes the physicochemical properties of the compound and their direct impact on downstream disposal logistics.

Chemical FeatureQuantitative / Categorical ImpactDisposal RequirementConsequence of Non-Compliance
Alpha-Bromo Lactam High nucleophilic reactivityIsolate from strong nucleophiles/basesExothermic alkylation reactions[3]
Carbon-Fluorine Bond High bond dissociation energyIncineration >1100°C, >2 sec residenceEnvironmental persistence[4]
Halogen Content (Br, F) Generates HF and HBr gas upon combustionWet alkaline scrubbing (NaOH/Ca(OH)₂)Severe equipment corrosion; toxic gas release[6]
Aromatic Ring + Bromine Precursor to PBDD/FsStrictly controlled oxygen/temp ratiosFormation of highly toxic dioxins/furans[5]

Part 3: Laboratory Segregation & Packaging Protocol

Proper disposal begins at the laboratory bench. Halogenated hydrocarbons require strict segregation from non-halogenated solvents to ensure compliance and prevent hazardous cross-reactions[7].

Step-by-Step Methodology:

  • Hazard Verification & PPE: Consult the institutional Safety Data Sheet (SDS). Don appropriate personal protective equipment (nitrile gloves, lab coat, safety goggles) and conduct all material transfers inside a certified chemical fume hood[8].

  • State Determination & Container Selection:

    • For Solids (Unused reagent, contaminated weighing paper): Collect in a wide-mouth, sealable High-Density Polyethylene (HDPE) container. Avoid metal containers due to the risk of corrosion from trace free bromine or hydrobromic acid[9].

    • For Liquids (Reaction mother liquors, solvent mixtures): Transfer to a dedicated heavy-duty HDPE carboy explicitly designated for halogenated liquids. CRITICAL: Do not mix with non-halogenated solvents (e.g., ethanol, acetone)[10].

  • Chemical Compatibility Check: Ensure the receiving waste stream does not contain reactive solutes (e.g., amines, thiols) that could react exothermically with the alpha-bromo lactam moiety[10].

  • Labeling: Affix a GHS-compliant hazardous waste tag. Explicitly list the full chemical name: "3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one", classify it as "Halogenated Organic Waste", and mark the primary hazards as "Irritant" and "Environmental Hazard"[8].

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment. Keep away from direct sunlight, heat sources, and incompatible materials[9].

  • EHS Transfer: Once the container reaches 80% capacity, initiate a pickup request with the institutional Environmental Health and Safety (EHS) department for commercial incineration[8].

Part 4: Commercial Disposal & Incineration Workflow

Once transferred to a licensed hazardous waste facility, the compound must undergo specialized thermal destruction to safely break the C-F and C-Br bonds.

  • High-Temperature Incineration: The waste is routed to a Liquid Injection or Rotary Kiln incinerator. The combustion chamber must operate at temperatures exceeding 1100°C with a calculated average gas residence time of at least 2 seconds[11]. This guarantees complete molecular destruction and prevents the synthesis of PBDD/Fs[5].

  • Alkaline Gas Scrubbing: The thermal destruction of this compound produces hydrogen fluoride (HF) and hydrogen bromide (HBr) gases. The incinerator exhaust must pass through a wet alkaline scrubber system (utilizing a calcium hydroxide or sodium hydroxide spray) to neutralize these highly corrosive acid gases into inert halide salts before environmental release[6].

Part 5: Spill Response and Decontamination

In the event of an accidental release during handling or disposal preparation:

  • Solid Spills: Sweep up the powder using non-sparking tools to avoid aerosolization. Place the material in a designated hazardous waste container. Do not use combustible absorbents (like sawdust)[9].

  • Liquid Spills (if dissolved in solvent): Absorb the liquid with inert, non-combustible materials (e.g., dry sand, vermiculite or specialized fluorinated absorbents) and transfer to an HDPE waste container[9].

Disposal Workflow Visualization

WasteDisposalWorkflow Start 3-Bromo-1-(4-fluoro-2-methylphenyl) piperidin-2-one State Assess Physical State & Solvent Matrix Start->State Solid Solid / Powder Waste State->Solid Liquid Liquid / Solvent Mixture State->Liquid SegSolid Seal in HDPE Container Label: Halogenated Solid Solid->SegSolid SegLiquid Segregate as Halogenated Organic Liquid Liquid->SegLiquid Incineration High-Temperature Incineration (>1100°C) with Alkaline Gas Scrubbing SegSolid->Incineration NoMix CRITICAL: Do NOT mix with Non-Halogenated Solvents SegLiquid->NoMix NoMix->Incineration

Figure 1: Decision tree for the segregation and high-temperature incineration of halogenated waste.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

This document provides essential safety protocols and operational guidance for the handling of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one. As a brominated, fluorinated piperidinone derivative, this compound must...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one. As a brominated, fluorinated piperidinone derivative, this compound must be treated as potentially hazardous. The structural alerts within this molecule—specifically the halogenated phenyl ring and the piperidinone core, which is a common motif in pharmacologically active compounds—necessitate stringent adherence to the safety procedures outlined below.[1][2][3][4] The guidance herein is synthesized from established safety data for structurally analogous compounds and authoritative chemical safety standards.

Core Hazard Assessment

While a specific Safety Data Sheet (SDS) for 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is not available, a hazard assessment based on similar chemical structures is critical. The compound 2-Bromo-1-(4-fluorophenyl)ethan-1-one, for instance, is classified as a substance that causes severe skin burns and eye damage.[5] Therefore, a conservative approach requires treating this compound with the highest level of warning.

Anticipated Hazard Profile:

Hazard ClassificationSignal WordAnticipated Hazard Statements
Skin Corrosion/IrritationDanger Causes severe skin burns and eye damage.[5]
Acute Toxicity (Oral, Dermal, Inhalation)Warning Harmful if swallowed, in contact with skin, or if inhaled.[6][7]
Serious Eye Damage/IrritationDanger Causes serious eye damage; risk of blindness.[5]
Specific Target Organ ToxicityWarning May cause respiratory irritation.[8][9]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to establish a primary barrier between the researcher and the chemical. This is a non-negotiable minimum standard for all handling procedures.

Protection TypeSpecific RequirementsRationale and Standards
Eye and Face Protection Tightly fitting safety goggles and a full-face shield.The high likelihood of corrosivity necessitates splash protection for the entire face.[5] Equipment must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[10]
Skin Protection Gloves: Chemical-impermeable gloves (e.g., nitrile, neoprene). Always inspect gloves before use and consult the manufacturer's data for breakthrough times. Clothing: A chemical-resistant lab coat or apron over full-length clothing. An impervious suit may be required for large-scale operations.Halogenated organic compounds can be absorbed through the skin. Corrosive properties demand robust protection to prevent severe burns.[5][7] Gloves must satisfy standards such as EN 374.[11]
Respiratory Protection All handling must occur inside a certified chemical fume hood. If there is any risk of aerosolization outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is mandatory.Prevents inhalation of potentially harmful dust or aerosols.[5][9][10] All respirator use must comply with a formal respiratory protection program that follows OSHA 29 CFR 1910.134.[10][11]

Safe Handling and Operational Workflow

The primary objective is to minimize all potential exposure through a combination of engineering controls and meticulous work practices.

Engineering Controls
  • Primary Containment: All weighing, transferring, and experimental manipulations involving this compound must be performed within a properly functioning chemical fume hood.[5][12]

  • Emergency Equipment: A safety shower and eyewash station must be unobstructed and immediately accessible in the laboratory.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement local exhaust controls.

Experimental Workflow Diagram

The following diagram outlines the mandatory, sequential steps for safely managing this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS of Analogous Compounds prep_ppe Inspect & Don All Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Certification & Airflow prep_ppe->prep_hood handle_weigh Carefully Weigh/Measure (Minimize Dust Generation) prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_run Perform Experimental Procedure handle_transfer->handle_run cleanup_decon Decontaminate Glassware & Work Surfaces handle_run->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dof Doff PPE and Wash Hands Thoroughly cleanup_waste->cleanup_dof emergency Emergency Procedures (Spill / Exposure)

Caption: Standard Operating Procedure for 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one.

Emergency and Disposal Protocols

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][10]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention. [5] Wash contaminated clothing before reuse.[7]
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. [5]
Ingestion Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[5]
Spill Response
  • Minor Spill (in fume hood):

    • Ensure all non-essential personnel are clear of the area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9]

    • Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.

    • Decontaminate the area with an appropriate solvent and wash thoroughly.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.

Storage and Disposal
  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[5][8] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Disposal: This material and its container must be disposed of as hazardous waste.[5][6] All disposal activities must be conducted through an approved waste disposal plant and in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.[6][9]

References

  • Fisher Scientific Company. (2009). Safety Data Sheet for 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
  • Virginia Commonwealth University. (2025). Waste Anesthetic Gas - Occupational Health and Safety.
  • DC Chemicals. (2024). Safety Data Sheet for 4-bromo-1-(phenylmethyl)- 3-Piperidinone.
  • PMC. Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels.
  • Fisher Scientific. Safety Data Sheet for 3-Bromo-4-fluoroaniline.
  • Alfa Aesar. (2010). Safety Data Sheet for 3-Bromo-4-methylpyridine.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
  • 3M. (2019). Safety Data Sheet.
  • University of Minnesota. Halogenated Anesthetic Gasses - Fact Sheet.
  • Apollo Scientific. Safety Data Sheet for 3-Bromo-2-fluoroaniline.
  • Occupational Safety and Health Administration (OSHA). Anesthetic Gases: Guidelines for Workplace Exposures.
  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • AK Scientific, Inc. Safety Data Sheet for 3-Bromo-4-fluoroaniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Bromo-3-fluorobenzotrifluoride.
  • Combi-Blocks, Inc. (2023). Safety Data Sheet for 3-Bromo-5-fluoroaniline.
  • ACG Publications. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
  • ResearchGate. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES.
  • ResearchGate. Reagents for Bromination; Application in the Synthesis of Diterpenes, Sesquiterpenes and Bioactive Compounds.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one
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